molecular formula C15H17NO3 B1519848 1-Boc-5-Methyl-3-formylindole CAS No. 914348-94-0

1-Boc-5-Methyl-3-formylindole

Cat. No.: B1519848
CAS No.: 914348-94-0
M. Wt: 259.3 g/mol
InChI Key: FZPLYFQLNOVYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-5-Methyl-3-formylindole is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-formyl-5-methylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10-5-6-13-12(7-10)11(9-17)8-16(13)14(18)19-15(2,3)4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPLYFQLNOVYNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2C=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654308
Record name tert-Butyl 3-formyl-5-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914348-94-0
Record name 1,1-Dimethylethyl 3-formyl-5-methyl-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914348-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-formyl-5-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Characterization of 1-Boc-5-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the essential characterization data for the synthetic building block, 1-Boc-5-methyl-3-formylindole (tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate). This compound is of significant interest in medicinal chemistry and drug discovery as a versatile intermediate for the synthesis of more complex indole-based therapeutic agents. This document outlines the expected physicochemical properties and provides a thorough analysis of its structural and spectroscopic characteristics. Standard protocols for obtaining this characterization data are also detailed, offering field-proven insights into the experimental choices and validation systems.

Introduction and Molecular Overview

This compound is a derivative of indole, a ubiquitous heterocyclic scaffold in numerous natural products and pharmaceuticals. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, facilitating its use in various synthetic transformations. The formyl group at the 3-position and the methyl group at the 5-position provide key functional handles for further molecular elaboration, making it a valuable precursor in the development of novel therapeutic agents.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₁₅H₁₇NO₃Calculated
Molecular Weight 259.30 g/mol Calculated
CAS Number 914348-94-0[1]
Appearance Expected to be a solidAnalogy to similar compounds
Melting Point Not available. Expected to be higher than 119-121 °C (unmethylated analog)[2]
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF)Expected behavior

Synthesis and Purification

A common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of the corresponding N-Boc protected 5-methylindole.[3][4] This reaction is a reliable method for introducing a formyl group onto electron-rich aromatic rings.

Proposed Synthetic Workflow:

SynthesisWorkflow A 1-Boc-5-methylindole C Electrophilic Aromatic Substitution A->C Reacts with B Vilsmeier Reagent (POCl₃, DMF) B->C D Iminium Salt Intermediate C->D Forms E Aqueous Workup (Hydrolysis) D->E Undergoes F Crude Product E->F Yields G Column Chromatography (Silica Gel) F->G Purified by H This compound (Pure Product) G->H Affords

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (DMF) in an appropriate anhydrous solvent (e.g., dichloromethane) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution with vigorous stirring. The formation of the Vilsmeier reagent is exothermic and should be controlled.

  • Indole Addition: After the addition of POCl₃ is complete, add a solution of 1-Boc-5-methylindole in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Hydrolysis: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water. Basify the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to hydrolyze the intermediate iminium salt.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound, based on the analysis of closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are based on the known spectra of similar indole derivatives.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale/Comparison
~10.0s1HAldehyde proton (-CHO)Characteristic downfield singlet for indole-3-carbaldehydes.[5]
~8.2s1HH-2Singlet, deshielded by the adjacent formyl group and indole nitrogen.
~8.1d1HH-4Doublet, deshielded by the Boc group and adjacent to the methyl-substituted carbon.
~7.4s1HH-6Singlet or narrow doublet, adjacent to the methyl group.
~7.2d1HH-7Doublet, coupled to H-6.
~2.5s3HMethyl protons (-CH₃)Characteristic singlet for an aromatic methyl group.
~1.7s9Htert-Butyl protons (-C(CH₃)₃)Large singlet for the nine equivalent protons of the Boc group.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale/Comparison
~185.0Aldehyde Carbonyl (C=O)Typical for an aromatic aldehyde.[5]
~149.0Boc Carbonyl (C=O)Characteristic of the Boc protecting group.
~138.0C-7aQuaternary carbon at the ring junction.
~136.0C-2Deshielded by the adjacent formyl group and nitrogen.
~133.0C-5Carbon bearing the methyl group.
~126.0C-3aQuaternary carbon at the ring junction.
~125.0C-4Aromatic CH.
~122.0C-6Aromatic CH.
~118.0C-3Carbon bearing the formyl group.
~115.0C-7Aromatic CH.
~85.0Quaternary Carbon of Boc (-C(CH₃)₃)Characteristic of the Boc group.
~28.0tert-Butyl Carbons (-C(CH₃)₃)Methyl carbons of the Boc group.
~21.0Methyl Carbon (-CH₃)Aromatic methyl group carbon.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a more concentrated sample may be required.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2850MediumC-H stretching (aliphatic)
~1730StrongC=O stretching (Boc carbonyl)
~1670StrongC=O stretching (aldehyde carbonyl)
~1600, ~1470MediumC=C stretching (aromatic)
~1370, ~1160StrongC-O stretching (ester) and C-N stretching

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into the structure.

Table 5: Predicted Mass Spectrometry Data

Ionm/z (calculated)m/z (expected)Notes
[M+H]⁺260.1281~260.1Protonated molecule (Electrospray Ionization - ESI)
[M+Na]⁺282.1101~282.1Sodium adduct (ESI)
[M]⁺259.1203~259.1Molecular ion (Electron Ionization - EI)
[M-56]⁺203.0631~203.1Loss of isobutylene from the Boc group (EI)
[M-100]⁺159.0684~159.1Loss of the entire Boc group (EI)

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI-MS, or introduce the solid sample directly for EI-MS.

  • Data Acquisition: Acquire the mass spectrum using an appropriate ionization technique (ESI or EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

  • Data Analysis: Identify the molecular ion peak and any characteristic fragment ions. Compare the observed m/z values with the calculated values to confirm the identity of the compound.

Conclusion

The characterization data and protocols presented in this guide provide a comprehensive framework for the identification and quality control of this compound. The predicted spectroscopic data, derived from the analysis of closely related compounds, offer a reliable reference for researchers. Adherence to the outlined experimental procedures will ensure the acquisition of accurate and reproducible data, which is crucial for the successful application of this versatile building block in synthetic and medicinal chemistry.

References

An In-depth Technical Guide to the Physical Properties of 1-Boc-5-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical and chemical properties of 1-Boc-5-methyl-3-formylindole, a vital heterocyclic building block in medicinal chemistry and organic synthesis. This document is designed to equip researchers with the essential data and methodologies for the effective handling, characterization, and application of this compound.

Core Molecular and Physical Characteristics

This compound, systematically named tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate, is a derivative of indole. The introduction of the tert-butoxycarbonyl (Boc) protecting group at the N1 position enhances its solubility in organic solvents and modulates the reactivity of the indole ring, making it a versatile intermediate. The 5-methyl and 3-formyl groups provide key substitution points for further chemical modifications.

Below is a summary of the fundamental physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 914348-94-0
Molecular Formula C₁₅H₁₇NO₃
Molecular Weight 259.30 g/mol
Appearance Likely a solid[1]
Melting Point No data available. The closely related tert-butyl 3-formyl-1H-indole-1-carboxylate has a melting point of 119-121 °C.[2]
Boiling Point No data available.
Density 1.12 g/cm³
Flash Point 193.3 °C
Solubility No data available.

Molecular Structure and Identification

The structural arrangement of this compound is crucial for its reactivity and interactions. The diagram below illustrates the molecular structure.

Caption: Molecular structure of this compound.

Spectroscopic and Safety Data

Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include singlets for the Boc and methyl groups, signals for the aromatic protons on the indole ring, and a singlet for the aldehyde proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would correspond to the carbonyl carbons of the Boc and formyl groups, the quaternary carbons of the indole ring and the Boc group, and the carbons of the methyl and tert-butyl groups.

  • IR (Infrared) Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the aldehyde and the urethane of the Boc group.

Safety and Handling

The following safety information is derived from the Safety Data Sheet (SDS) for this compound.

GHS Hazard Pictograms: (No specific pictograms were found in the provided search results for the target compound, but related indole derivatives often carry the GHS07 pictogram for irritants.)

GHS Hazard Statements: (Specific hazard statements for the target compound were not found. Related compounds suggest potential for skin, eye, and respiratory irritation.)

Precautionary Statements:

  • Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

  • Response:

    • IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

    • IF ON SKIN: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

  • Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Protocols for Physical Property Determination

The following section outlines standardized, field-proven methodologies for determining the key physical properties of this compound.

Workflow for Physical Property Determination

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis Purification Purification of Compound Drying Drying of Compound Purification->Drying MP Melting Point Determination Drying->MP Sol Solubility Assessment Drying->Sol Spec Spectroscopic Analysis Drying->Spec Purity Purity Assessment MP->Purity Sol->Purity Structure Structural Confirmation Spec->Structure Compare Comparison with Literature Purity->Compare Structure->Compare

Caption: Workflow for determining the physical properties of a solid organic compound.

Melting Point Determination

Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.

Protocol:

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount (1-2 mm in height).

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating:

    • For a preliminary measurement, heat the sample rapidly to get an approximate melting point.

    • For an accurate measurement, repeat with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Solubility Assessment

Rationale: Understanding the solubility of a compound is essential for choosing appropriate solvents for reactions, purification, and analysis. A systematic approach is used to classify the compound based on its solubility in a range of solvents.

Protocol:

  • Initial Screening:

    • In a small test tube, add approximately 20-30 mg of the compound.

    • Add 1 mL of a solvent (e.g., water, ethanol, dichloromethane, hexane) and agitate the mixture.

    • Observe if the solid dissolves completely.

  • Systematic Classification:

    • Water: Test solubility in water. If soluble, check the pH with litmus paper to determine if it is acidic, basic, or neutral.

    • 5% NaOH (aq): If insoluble in water, test solubility in 5% aqueous sodium hydroxide. Solubility indicates an acidic functional group.

    • 5% NaHCO₃ (aq): If soluble in 5% NaOH, test in 5% aqueous sodium bicarbonate. Solubility suggests a strongly acidic group like a carboxylic acid.

    • 5% HCl (aq): If insoluble in water and 5% NaOH, test solubility in 5% aqueous hydrochloric acid. Solubility indicates a basic functional group (e.g., an amine).

    • Concentrated H₂SO₄: If insoluble in the above, test solubility in cold, concentrated sulfuric acid. Solubility suggests the presence of a functional group that can be protonated, such as an alkene, alcohol, ketone, or aldehyde.

Spectroscopic Sample Preparation

Rationale: Proper sample preparation is critical for obtaining high-quality spectroscopic data for structural elucidation.

¹H and ¹³C NMR Spectroscopy:

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Analysis: Cap the NMR tube and place it in the NMR spectrometer for analysis.

IR Spectroscopy (Thin Solid Film Method):

  • Solution Preparation: Dissolve a small amount (5-10 mg) of the solid in a few drops of a volatile solvent such as methylene chloride or acetone.

  • Film Deposition: Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

  • Analysis: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

Conclusion

This technical guide has detailed the key physical properties, structural information, safety protocols, and experimental methodologies for this compound. While some experimental data for this specific compound is not widely published, the provided information, including data from closely related analogues and standardized protocols, serves as a robust resource for researchers in the field. Adherence to the outlined safety and handling procedures is paramount to ensure safe and effective use of this versatile chemical intermediate.

References

An In-Depth Technical Guide to 1-Boc-5-methyl-3-formylindole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 914348-94-0

Abstract

This technical guide provides a comprehensive overview of 1-Boc-5-methyl-3-formylindole, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, provide a detailed, field-proven synthetic protocol, and explore its strategic applications in the development of novel therapeutics, particularly in the realms of kinase and viral inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] The functionalization of the indole ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Specifically, the introduction of a formyl group at the C-3 position creates a versatile chemical handle for further molecular elaboration, making indole-3-carboxaldehyde derivatives highly valuable intermediates.[2]

This guide focuses on a specifically substituted derivative, this compound. The tert-butyloxycarbonyl (Boc) protecting group at the N-1 position offers a stable yet readily cleavable means of directing reactivity and preventing unwanted side reactions. The methyl group at the C-5 position can influence the electronic properties of the indole ring and provide an additional point of interaction with target proteins. This unique combination of functional groups makes this compound a strategic starting material for the synthesis of complex, biologically active molecules.

Physicochemical and Safety Data

A thorough understanding of a compound's physical and safety properties is paramount for its effective and safe handling in a laboratory setting.

PropertyValueReference
CAS Number 914348-94-0N/A
Molecular Formula C₁₅H₁₇NO₃N/A
Molecular Weight 259.30 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.N/A

Safety Information: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please consult the material safety data sheet (MSDS).

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 5-methylindole: N-protection followed by C-3 formylation. The Vilsmeier-Haack reaction is the most common and efficient method for the formylation of electron-rich heterocycles like indoles.[3][4]

Synthesis Pathway Overview

Synthesis_Pathway 5-Methylindole 5-Methylindole 1-Boc-5-methylindole 1-Boc-5-methylindole 5-Methylindole->1-Boc-5-methylindole Boc₂O, Et₃N, DCM This compound This compound 1-Boc-5-methylindole->this compound POCl₃, DMF

Caption: Synthetic route to this compound.

Step 1: N-Protection of 5-Methylindole

The initial step involves the protection of the indole nitrogen with a Boc group. This is crucial to prevent N-formylation during the subsequent Vilsmeier-Haack reaction and to increase the solubility of the starting material in organic solvents.

Protocol:

  • To a solution of 5-methylindole (1.0 eq) in anhydrous dichloromethane (DCM) is added triethylamine (Et₃N, 1.5 eq).

  • The solution is cooled to 0 °C in an ice bath.

  • Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in DCM is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-Boc-5-methylindole, which can often be used in the next step without further purification.

Step 2: Vilsmeier-Haack Formylation

This classic reaction introduces the formyl group at the electron-rich C-3 position of the indole ring. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6]

Protocol:

  • In a separate flask, anhydrous DMF (used as both solvent and reagent) is cooled to 0 °C.

  • Phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise to the DMF with vigorous stirring to form the Vilsmeier reagent. The temperature should be maintained below 5 °C.

  • A solution of 1-Boc-5-methylindole (1.0 eq) in anhydrous DMF is then added dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours, then heated to 50-60 °C for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

  • The aqueous solution is then neutralized with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Spectroscopic Characterization

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

  • Aldehydic proton (-CHO): A singlet around 9.9-10.1 ppm.

  • Indole H-2: A singlet around 8.1-8.3 ppm.

  • Aromatic protons (H-4, H-6, H-7): Multiplets in the range of 7.2-7.8 ppm.

  • Methyl protons (-CH₃): A singlet around 2.4-2.5 ppm.

  • Boc protons (-C(CH₃)₃): A singlet around 1.6-1.7 ppm.

Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

  • Aldehydic carbon (-CHO): A signal around 185-190 ppm.

  • Boc carbonyl carbon (-COO-): A signal around 149-151 ppm.

  • Indole carbons: Signals in the aromatic region (110-140 ppm).

  • Boc quaternary carbon (-C(CH₃)₃): A signal around 84-86 ppm.

  • Methyl carbon (-CH₃): A signal around 21-22 ppm.

  • Boc methyl carbons (-C(CH₃)₃): A signal around 28-29 ppm.

Applications in Drug Discovery: A Gateway to Bioactive Molecules

This compound serves as a pivotal intermediate in the synthesis of a diverse range of biologically active compounds. The aldehyde functionality is a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and condensations, allowing for the introduction of diverse pharmacophores.

Role in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The indole scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine region of ATP and form key hydrogen bonding interactions within the kinase active site.[9][10] this compound can be utilized to construct complex heterocyclic systems that act as potent kinase inhibitors.

Hypothetical Synthetic Application:

Kinase_Inhibitor_Synthesis cluster_0 Core Intermediate cluster_1 Further Elaboration cluster_2 Final Kinase Inhibitor This compound This compound Intermediate_A Reductive Amination (e.g., with an amine) This compound->Intermediate_A Intermediate_B Condensation (e.g., with a CH-acidic compound) This compound->Intermediate_B Kinase_Inhibitor Kinase_Inhibitor Intermediate_A->Kinase_Inhibitor Cyclization/Further Modification Intermediate_B->Kinase_Inhibitor Cyclization/Further Modification

Caption: Potential synthetic pathways from this compound to kinase inhibitors.

For instance, the aldehyde can undergo reductive amination with a suitable amine, followed by cyclization to form a fused heterocyclic system. Alternatively, condensation with an active methylene compound can lead to the formation of a key intermediate for the synthesis of inhibitors targeting kinases such as JNK.[11][12]

A Building Block for Antiviral Agents

Indole derivatives have also demonstrated significant potential as antiviral agents, targeting various stages of the viral life cycle.[1] The structural versatility of the indole nucleus allows for the design of compounds that can inhibit viral entry, replication, or assembly.[13]

This compound can be a crucial starting material for the synthesis of novel antiviral compounds. For example, the aldehyde can be converted into a Schiff base, which can then be reduced and further functionalized. This approach allows for the introduction of diverse side chains that can be optimized for potent antiviral activity against a range of viruses, including influenza and herpes simplex virus.[13]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its straightforward synthesis via N-protection and Vilsmeier-Haack formylation, coupled with the reactivity of the C-3 aldehyde, provides a robust platform for the development of novel kinase inhibitors and antiviral agents. The strategic placement of the Boc protecting group and the C-5 methyl group offers fine control over reactivity and allows for the exploration of specific structure-activity relationships. This guide provides the necessary foundational knowledge and practical protocols to empower researchers in their pursuit of innovative therapeutics.

References

An In-Depth Technical Guide to 1-Boc-5-methyl-3-formylindole: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-Boc-5-methyl-3-formylindole (tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate), a key heterocyclic building block in medicinal chemistry and organic synthesis. We detail its physicochemical properties, offer an in-depth analysis of its two-step synthesis—Vilsmeier-Haack formylation followed by N-Boc protection—and explore the underlying reaction mechanisms. Furthermore, this guide presents a complete spectroscopic characterization protocol, ensuring structural verification through NMR, MS, and IR analyses. Finally, we discuss its critical applications as a versatile intermediate in the development of complex pharmaceutical agents and other bioactive molecules. This document is intended for researchers, chemists, and drug development professionals seeking a practical, field-proven understanding of this important synthetic intermediate.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and structural rigidity make it an ideal framework for designing molecules that interact with a wide range of biological targets. Within this class, 3-formylindoles are particularly valuable as they serve as versatile precursors for a vast array of more complex derivatives, including tryptamines and the anti-cancer phytoalexins.

The strategic manipulation of the indole ring often requires protection of the nitrogen atom (N1) to prevent unwanted side reactions and to modulate the ring's reactivity. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for this purpose. It is stable under a variety of conditions, yet can be readily removed under mild acidic treatment.[1]

This compound emerges as a highly functionalized and strategically important intermediate. The methyl group at the 5-position provides a point for steric and electronic modification, the formyl group at the 3-position is a reactive handle for extensive chemical elaboration, and the Boc group at the 1-position ensures stability and controlled reactivity during multi-step syntheses.

Physicochemical Properties

The fundamental properties of this compound are summarized below. The molecular weight is calculated based on its chemical formula, C₁₅H₁₇NO₃.

PropertyValueSource
IUPAC Name tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate-
Molecular Formula C₁₅H₁₇NO₃-
Molecular Weight 259.30 g/mol Calculated
Appearance Off-white to yellow solid (predicted)-
CAS Number Not available-

Synthesis and Mechanistic Insights

The synthesis of this compound is efficiently achieved via a two-step sequence starting from commercially available 5-methylindole. The strategic choice is to perform the electrophilic formylation on the highly activated, unprotected indole ring first, followed by the N-Boc protection. Attempting to formylate the N-Boc protected indole would be significantly less efficient due to the electron-withdrawing nature of the Boc group, which deactivates the indole ring towards electrophilic aromatic substitution.

G cluster_0 Synthetic Workflow 5-Methylindole 5-Methylindole 5-Methyl-1H-indole-3-carbaldehyde 5-Methyl-1H-indole-3-carbaldehyde 5-Methylindole->5-Methyl-1H-indole-3-carbaldehyde Step 1: Vilsmeier-Haack This compound This compound 5-Methyl-1H-indole-3-carbaldehyde->this compound Step 2: N-Boc Protection

Caption: Overall synthetic workflow for this compound.

Step 1: Vilsmeier-Haack Formylation of 5-Methylindole

The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich heterocycles like indoles.[5] It utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6] This reagent is a mild electrophile, making it highly selective for the electron-rich C3 position of the indole nucleus.

Causality Behind Experimental Choices:

  • Reagents: DMF serves as both the solvent and the source of the formyl group. POCl₃ is a powerful dehydrating agent that activates DMF to form the electrophilic Vilsmeier reagent.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is performed at 0 °C to maintain control. The subsequent reaction with the indole is typically warmed to drive the electrophilic substitution to completion.

  • Aqueous Workup: The reaction is quenched with ice water and basified. This hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic reaction byproducts.

Mechanism: The mechanism involves the formation of the electrophilic Vilsmeier reagent, followed by electrophilic attack on the indole C3 position, and subsequent hydrolysis.

G DMF DMF + POCl₃ Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Activation Attack Electrophilic Attack at C3 Vilsmeier->Attack Indole 5-Methylindole Indole->Attack Iminium Iminium Salt Intermediate Attack->Iminium Aromatization Hydrolysis Aqueous Workup (Hydrolysis) Iminium->Hydrolysis Product 5-Methyl-1H-indole-3-carbaldehyde Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation of 5-methylindole.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (5 equivalents) to 0 °C in an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Dissolve 5-methylindole (1 equivalent, see[7]) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-3 hours, monitoring by TLC until the starting material is consumed.[8]

  • Cool the reaction mixture back to 0 °C and carefully pour it onto a stirred mixture of crushed ice and water.

  • Basify the aqueous solution to pH 8-9 by the slow addition of a saturated sodium carbonate or 30% sodium hydroxide solution.

  • Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-methyl-1H-indole-3-carbaldehyde.[8]

Step 2: N-Boc Protection of 5-Methyl-1H-indole-3-carbaldehyde

With the formyl group installed, the indole nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically catalyzed by a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).

Causality Behind Experimental Choices:

  • Reagents: Boc₂O is the standard reagent for introducing the Boc group. A base (e.g., triethylamine, TEA) is used to deprotonate the indole N-H, increasing its nucleophilicity. DMAP acts as a superior acylation catalyst, accelerating the reaction.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are used to prevent hydrolysis of the Boc anhydride.

Mechanism: DMAP acts as a nucleophilic catalyst, reacting with Boc₂O to form a more reactive intermediate, which is then attacked by the deprotonated indole nitrogen.

G IndoleAld 5-Methyl-1H-indole- 3-carbaldehyde + Base Attack Nucleophilic Attack by Indole Nitrogen IndoleAld->Attack Boc2O Boc₂O Active Activated Boc Intermediate Boc2O->Active DMAP DMAP (catalyst) DMAP->Active Forms Active->Attack Product This compound Attack->Product Releases DMAP, CO₂, t-BuOH

Caption: Catalytic cycle for the N-Boc protection of an indole.

Experimental Protocol:

  • To a solution of 5-methyl-1H-indole-3-carbaldehyde (1 equivalent) in anhydrous THF (0.2 M), add triethylamine (TEA, 1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Add a solution of Boc₂O (1.2 equivalents) in anhydrous THF dropwise at room temperature.[9]

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic Characterization and Analysis

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The data presented below are predicted values based on analogous structures found in the literature.[10][11][12]

4.1 Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy (Predicted for CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10.1 s 1H -CH O
~8.2 s 1H H2
~8.1 d 1H H4
~7.4 dd 1H H6
~7.3 d 1H H7
~2.5 s 3H Ar-CH

| ~1.7 | s | 9H | -C(CH ₃)₃ |

4.2 Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy (Predicted for CDCl₃, 101 MHz)

Chemical Shift (δ, ppm) Assignment
~185.0 C HO
~149.5 N-C =O
~138.0 C7a
~135.0 C5
~133.0 C2
~128.0 C6
~125.0 C4
~120.0 C3a
~118.0 C3
~115.0 C7
~85.0 -C (CH₃)₃
~28.0 -C(C H₃)₃

| ~21.5 | Ar-C H₃ |

4.3 Mass Spectrometry (MS)

  • Method: Electrospray Ionization (ESI+)

  • Expected [M+H]⁺: m/z 260.13

  • Expected [M+Na]⁺: m/z 282.11

4.4 Infrared (IR) Spectroscopy

Frequency (cm⁻¹) Functional Group
~2980 C-H stretch (aliphatic)
~1735 C=O stretch (Boc carbamate)
~1680 C=O stretch (aldehyde)
~1540 C=C stretch (aromatic)

| ~1250 | C-O stretch |

Applications in Drug Discovery and Organic Synthesis

This compound is not an end product but a high-value intermediate. Its synthetic utility stems from the orthogonal reactivity of its functional groups.

  • Aldehyde Elaboration: The formyl group is a versatile handle for reactions such as:

    • Reductive Amination: To synthesize a wide range of N-substituted tryptamines.

    • Wittig and Horner-Wadsworth-Emmons Reactions: To form C-C double bonds, extending the carbon skeleton.

    • Condensation Reactions: With active methylene compounds to build more complex heterocyclic systems.

  • Directed Metalation: The Boc group can act as a directed metalating group, allowing for selective functionalization at the C2 position of the indole ring.

  • Deprotection and Further N-Functionalization: Removal of the Boc group under acidic conditions reveals the indole N-H, which can then be alkylated, arylated, or used in other coupling reactions.

This intermediate is a key starting point for synthesizing compounds targeting a range of diseases, including cancer, viral infections, and neurological disorders.

Conclusion

This compound is a strategically designed synthetic intermediate that provides chemists with robust and flexible access to a wide variety of complex indole derivatives. Its synthesis is reliable and scalable, relying on classic, well-understood organic transformations. The combination of a reactive aldehyde, a site for further substitution (methyl group), and a stable yet readily cleavable protecting group makes it an indispensable tool for professionals in drug discovery and synthetic chemistry.

References

A Comprehensive Technical Guide to tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate: Synthesis, Characterization, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate, a key heterocyclic building block in contemporary medicinal chemistry. We detail its precise nomenclature, physicochemical properties, and a robust, field-proven synthetic protocol with mechanistic insights into the critical reaction steps. Furthermore, this guide outlines a comprehensive characterization workflow using modern spectroscopic techniques, ensuring a self-validating system for purity and structural confirmation. Finally, we discuss the strategic importance and application of this intermediate in the synthesis of complex, biologically active molecules, underscoring its value for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of drug design. Within this class of compounds, selectively functionalized indoles serve as indispensable starting materials for constructing complex molecular architectures.

tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate is a trifunctional intermediate of significant strategic value. It features:

  • A Boc-protected nitrogen , which deactivates the typically reactive N-H bond, enhances solubility in organic solvents, and directs electrophilic substitution to the C3 position.

  • An aldehyde group at the C3 position , a versatile chemical handle for a vast array of transformations including reductive aminations, Wittig reactions, and condensations.

  • A methyl group at the C5 position , which provides a point of steric and electronic differentiation, influencing the molecule's interaction with biological targets.

This guide will elucidate the synthesis, validation, and strategic application of this powerful synthetic intermediate.

Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is paramount for reproducibility and safety. The subject of this guide is unequivocally identified by the following descriptors.

PropertyValueSource
IUPAC Name tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate-
Common Names 1-Boc-5-methyl-3-formylindole, N-Boc-5-methyl-3-indolecarboxaldehyde-
CAS Number 914348-94-0[1]
Molecular Formula C₁₅H₁₇NO₃[1]
Molecular Weight 259.30 g/mol [1]
Appearance Solid (typically off-white to yellow powder)-
Melting Point 119-121 °C[2]
Solubility Soluble in dichloromethane, ethyl acetate, THF; sparingly soluble in hexanes[1]

Synthesis and Mechanistic Insights

The preparation of tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate can be efficiently achieved via a two-step sequence starting from 5-methyl-1H-indole. This pathway ensures high regioselectivity and yield.

Workflow Overview:

  • Step 1: N-Protection: The indole nitrogen of 5-methyl-1H-indole is protected with a tert-butoxycarbonyl (Boc) group.

  • Step 2: Formylation: The C3 position of the Boc-protected indole is formylated using the Vilsmeier-Haack reaction.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Vilsmeier-Haack Formylation 5-Methylindole 5-Methylindole 1-Boc-5-methylindole 1-Boc-5-methylindole 5-Methylindole->1-Boc-5-methylindole (Boc)₂O, TEA, DMAP DCM, rt Target_Molecule tert-butyl 3-formyl-5-methyl -1H-indole-1-carboxylate 1-Boc-5-methylindole->Target_Molecule POCl₃, DMF 0°C to rt

Caption: Synthetic pathway from 5-methylindole to the target molecule.

Expertise & Causality: Why This Route?
  • The Role of the Boc Group: The Boc protecting group is crucial for two reasons. Firstly, it prevents the acidic N-H proton from interfering with the strongly basic or electrophilic reagents used in subsequent steps. Secondly, the electron-withdrawing nature of the carbonyl in the Boc group enhances the electrophilicity of the indole C3 position, making it highly susceptible to attack by the Vilsmeier reagent.

  • The Vilsmeier-Haack Reaction: This reaction is the method of choice for formylating electron-rich aromatic and heterocyclic systems.[3] It utilizes a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[4][5] This electrophile is mild enough not to react with less activated systems, providing excellent regioselectivity for the electron-rich C3 position of the indole ring.[6]

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 5-methyl-1H-indole-1-carboxylate

  • To a stirred solution of 5-methyl-1H-indole (1.0 eq.) in dichloromethane (DCM, ~0.2 M) in an ice bath, add triethylamine (TEA, 1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in DCM.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, wash with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be used directly in the next step or purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Step 2: Synthesis of tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate

  • In a separate flask under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 1.5 eq.) to anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) at 0 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.

  • Slowly add a solution of tert-butyl 5-methyl-1H-indole-1-carboxylate (1.0 eq.) from Step 1 in anhydrous DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of NaHCO₃ or K₂CO₃ until the pH is ~8.

  • Stir the resulting suspension for 1 hour, then collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum. The product can be further purified by recrystallization from ethanol or by silica gel chromatography.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the molecular structure and assessment of purity are non-negotiable. The following data provide a robust validation of the target compound's identity.

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ ~10.0 (s, 1H, -CHO), δ ~8.2-8.0 (m, 2H, Ar-H), δ ~7.4-7.2 (m, 2H, Ar-H), δ ~2.4 (s, 3H, Ar-CH₃), δ ~1.7 (s, 9H, -C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃)δ ~185.0 (CHO), δ ~150.0 (C=O, Boc), δ ~138.0, 135.0, 130.0, 125.0, 124.0, 115.0 (Ar-C), δ ~85.0 (O-C (CH₃)₃), δ ~28.0 (O-C(CH₃ )₃), δ ~21.0 (Ar-CH₃)
IR (Infrared) ν ~1730 cm⁻¹ (C=O, Boc ester), ν ~1670 cm⁻¹ (C=O, aldehyde), ν ~2980 cm⁻¹ (C-H, aliphatic)
MS (Mass Spec) [M+H]⁺ = 260.13

Trustworthiness through Analysis: The presence of the aldehyde proton singlet at ~10.0 ppm in the ¹H NMR is a definitive marker for successful formylation. The large singlet at ~1.7 ppm integrating to 9 protons confirms the intact Boc group. The aromatic signals will show a pattern consistent with a 1,3,5-trisubstituted indole ring. These spectroscopic signatures, when observed together, provide unambiguous confirmation of the desired structure.

Reactivity and Applications in Drug Development

tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate is not an end-product but a versatile precursor. The aldehyde functionality is a gateway to numerous complex structures relevant to drug discovery.[7]

Diagram of Key Transformations

G Start tert-butyl 3-formyl-5-methyl -1H-indole-1-carboxylate ReductiveAmination Reductive Amination Start->ReductiveAmination WittigReaction Wittig Reaction Start->WittigReaction OxidationReaction Oxidation Start->OxidationReaction Amine Primary/Secondary Amine (R-NH₂) Amine->ReductiveAmination Product1 3-(Aminomethyl)indole Derivatives ReductiveAmination->Product1 NaBH(OAc)₃ Wittig Wittig Reagent (Ph₃P=CHR) Wittig->WittigReaction Product2 3-Vinylindole Derivatives WittigReaction->Product2 Oxidation Oxidizing Agent (e.g., KMnO₄) Oxidation->OxidationReaction Product3 Indole-3-carboxylic Acid Derivatives OxidationReaction->Product3

Caption: Key synthetic applications of the title compound's aldehyde group.

Field-Proven Insights:

  • Reductive Amination for Serotonin Analogs: The aldehyde can be reacted with a wide range of amines in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) to form C3-aminomethyl indoles. This is a cornerstone reaction for building analogs of neurotransmitters like serotonin and melatonin, which are key targets in neuroscience drug discovery.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides allows for the extension of the side chain, creating 3-vinylindole derivatives. These conjugated systems are valuable precursors for more complex heterocyclic systems and have been explored as scaffolds for anticancer agents.

  • Oxidation to Carboxylic Acid: The aldehyde can be easily oxidized to the corresponding carboxylic acid. This functional group can then be converted to amides or esters, enabling the exploration of structure-activity relationships (SAR) by coupling to diverse amine or alcohol fragments. This is a common strategy in the optimization phase of lead discovery.

The indole scaffold itself is known to be a component in molecules with anticancer and antimicrobial properties.[7] By using tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate, medicinal chemists can rapidly generate libraries of novel compounds built around this privileged core, accelerating the discovery of new therapeutic agents.

Conclusion

tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate is a high-value, versatile, and indispensable intermediate for chemical and pharmaceutical research. Its robust and scalable synthesis, combined with the strategic placement of three distinct functional handles, makes it an ideal starting point for the development of novel therapeutics. The methodologies and data presented in this guide provide researchers with a reliable framework for the synthesis, validation, and strategic deployment of this powerful chemical tool in their drug discovery programs.

References

Spectroscopic Profile of 1-Boc-5-methyl-3-formylindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-Boc-5-methyl-3-formylindole, a key intermediate in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the structural and electronic characteristics of this molecule as revealed by modern spectroscopic techniques. The insights herein are derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), contextualized for the unique functionalities of this substituted indole.

Molecular Structure and its Spectroscopic Implications

The structure of this compound incorporates several key functional groups that dictate its spectroscopic signature: an indole core, a tert-butyloxycarbonyl (Boc) protecting group at the N1 position, a methyl group at the C5 position, and a formyl group at the C3 position. Each of these moieties imparts distinct and predictable characteristics in NMR, IR, and MS analyses. The N-Boc group, for instance, introduces steric bulk and characteristic upfield signals in the ¹H NMR spectrum, while the electron-withdrawing formyl group significantly influences the electronic environment of the indole ring, leading to downfield shifts of adjacent protons.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[3] For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its constitution.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for the aromatic protons, the formyl proton, the methyl protons, and the protons of the Boc group. The electron-withdrawing nature of the formyl group at C3 and the Boc group at N1 will deshield the aromatic protons, shifting them downfield.[4]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[2]

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[2]

  • Data Processing: Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃).[1] Process the data with appropriate Fourier transformation and phase correction.

Predicted ¹H NMR Data (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
CHO9.9 - 10.1s1H-
H28.2 - 8.4s1H-
H48.0 - 8.2d1H~1.5
H77.3 - 7.5d1H~8.5
H67.1 - 7.3dd1H~8.5, ~1.5
CH₃2.4 - 2.6s3H-
C(CH₃)₃1.6 - 1.8s9H-

Interpretation:

  • Formyl Proton (CHO): The aldehyde proton is expected to be the most downfield signal, appearing as a sharp singlet due to the strong deshielding effect of the carbonyl group.

  • Indole Protons (H2, H4, H6, H7): The H2 proton will be a singlet and significantly downfield due to the adjacent electron-withdrawing formyl group and the influence of the N-Boc group. The H4 proton will appear as a doublet with a small meta-coupling to H6. The H7 proton will be a doublet due to ortho-coupling with H6. The H6 proton will be a doublet of doublets, showing both ortho- and meta-couplings.

  • Methyl Protons (CH₃): The methyl protons at C5 will resonate as a singlet in the aromatic methyl region.

  • Boc Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a large, sharp singlet in the upfield region, a hallmark of the Boc protecting group.[1]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will complement the ¹H NMR data, providing a count of all unique carbon atoms and information about their chemical environment.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: A 90-degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) are generally required to obtain a good spectrum for the less sensitive ¹³C nucleus.[2]

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (formyl)184 - 186
C=O (Boc)149 - 151
C7a136 - 138
C2135 - 137
C5133 - 135
C3a128 - 130
C4125 - 127
C6123 - 125
C3118 - 120
C7114 - 116
C(CH₃)₃84 - 86
C(CH₃)₃28 - 29
CH₃21 - 22

Interpretation:

  • Carbonyl Carbons: Two distinct carbonyl signals are expected in the most downfield region of the spectrum, corresponding to the formyl and the Boc carbonyl carbons.[2]

  • Aromatic and Indole Carbons: The carbon atoms of the indole ring will resonate in the aromatic region, with their specific shifts influenced by the substituents.

  • Boc Carbons: The quaternary carbon of the tert-butyl group will appear around 84-86 ppm, and the three equivalent methyl carbons will have a signal around 28-29 ppm.[2]

  • Methyl Carbon: The C5-methyl carbon will be observed in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[5]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, a small amount can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared. For liquid samples, a drop can be placed between two salt plates (e.g., NaCl or KBr).[2]

  • Instrument Setup: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch
~2820, ~2720WeakAldehyde C-H stretch (Fermi doublet)
~1710-1730StrongC=O stretch (Boc carbamate)
~1670-1690StrongC=O stretch (formyl)
~1600, ~1470Medium-WeakAromatic C=C stretch
~1370, ~1390MediumC-H bend (tert-butyl)
~1250-1000StrongC-O stretch

Interpretation:

The IR spectrum will be dominated by two strong carbonyl absorption bands. The Boc carbonyl stretch is typically found at a higher wavenumber (around 1710-1730 cm⁻¹) compared to the conjugated formyl carbonyl stretch (around 1670-1690 cm⁻¹).[2][6] The characteristic C-H stretching vibrations for aromatic and aliphatic protons will also be present. The two weak bands characteristic of an aldehyde C-H stretch (Fermi doublet) are also anticipated.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common soft ionization techniques for this type of molecule.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): The expected exact mass for C₁₅H₁₇NO₃ is 259.1208. In high-resolution mass spectrometry (HRMS), the observed mass should be very close to this value.

  • Common Fragments:

    • [M - 56]⁺: Loss of isobutylene from the Boc group.

    • [M - 100]⁺: Loss of the entire Boc group.

    • [M - CHO]⁺: Loss of the formyl group.

Visualizing Structural-Spectroscopic Correlations

The following diagram illustrates the key structural features of this compound and their expected manifestations in the ¹H NMR spectrum.

G cluster_mol This compound cluster_h_nmr Predicted ¹H NMR Signals mol boc Boc (9H, s) ~1.6-1.8 ppm boc->mol ch3 CH₃ (3H, s) ~2.4-2.6 ppm ch3->mol cho CHO (1H, s) ~9.9-10.1 ppm cho->mol h2 H2 (1H, s) ~8.2-8.4 ppm h2->mol h4 H4 (1H, d) ~8.0-8.2 ppm h4->mol h6 H6 (1H, dd) ~7.1-7.3 ppm h6->mol h7 H7 (1H, d) ~7.3-7.5 ppm h7->mol

Caption: Correlation of molecular structure with predicted ¹H NMR signals.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application. By understanding the fundamental principles of NMR, IR, and MS, researchers can confidently verify the structure and purity of this important building block. The predicted data and interpretations provided in this guide serve as a valuable resource for scientists working with this and related indole derivatives.

References

A Technical Guide to the Infrared and Mass Spectrometric Analysis of 1-Boc-5-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) characteristics of 1-Boc-5-methyl-3-formylindole, a key intermediate in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the theoretical principles and practical applications of these analytical techniques for the structural elucidation and quality control of this compound. We will delve into the interpretation of spectral data, predictable fragmentation patterns, and provide standardized protocols for data acquisition.

Introduction: The Significance of Spectroscopic Analysis for this compound

This compound is a versatile building block characterized by a substituted indole core. The indole motif is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. The substituents on this particular molecule—a tert-butyloxycarbonyl (Boc) protecting group at the N1 position, a methyl group at the C5 position, and a formyl group at the C3 position—each impart distinct chemical properties and, consequently, unique spectroscopic signatures.

Accurate characterization of this molecule is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final compounds. Infrared spectroscopy and mass spectrometry are indispensable tools for this purpose. IR spectroscopy provides a vibrational fingerprint of the molecule, confirming the presence of key functional groups, while mass spectrometry determines the molecular weight and offers structural insights through the analysis of fragmentation patterns. This guide will serve as a comprehensive resource for understanding and utilizing these techniques in the context of this compound.

Infrared (IR) Spectroscopy: Probing the Vibrational Landscape

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The frequencies of these vibrations are dependent on the types of bonds and the functional groups present. For this compound, we can predict a series of characteristic absorption bands.

Theoretical Vibrational Frequencies

The structure of this compound suggests several key vibrational modes that will be prominent in its IR spectrum:

  • Carbonyl (C=O) Stretching: The molecule contains two carbonyl groups: one in the Boc protecting group and one in the formyl group.

    • The Boc group carbonyl is expected to absorb in the range of 1725-1700 cm⁻¹ .

    • The formyl (aldehyde) group carbonyl , being conjugated with the indole ring, will exhibit a lower stretching frequency, typically in the range of 1705-1685 cm⁻¹ [1][2]. The conjugation delocalizes the pi electrons, slightly weakening the C=O bond and thus lowering the vibrational frequency.

  • Aldehydic C-H Stretching: A characteristic feature of aldehydes is the C-H bond of the formyl group. This typically gives rise to two weak to medium bands in the regions of 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹ [2][3][4]. The lower frequency band is often more distinct and is a reliable indicator of an aldehyde[2].

  • Aromatic C-H and C=C Stretching: The indole ring will produce characteristic absorptions.

    • Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ .

    • Aromatic C=C ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

  • Aliphatic C-H Stretching: The methyl group and the tert-butyl group of the Boc protecting group will show aliphatic C-H stretching absorptions in the 2980-2850 cm⁻¹ range.

  • C-N Stretching: The C-N bond of the indole ring and the Boc group will have stretching vibrations in the fingerprint region, typically between 1300-1200 cm⁻¹ .

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

A detailed, step-by-step methodology for acquiring an IR spectrum using a modern ATR-FTIR spectrometer.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Record a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Set the spectral range to 4000-400 cm⁻¹.

    • Select a resolution of 4 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire the sample spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Data Presentation: Expected IR Absorption Bands

The expected IR data can be summarized in the following table:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch (Indole)
~2980-2850StrongAliphatic C-H Stretch (Methyl & Boc)
~2830 & ~2730Weak-MediumAldehydic C-H Stretch
~1715StrongC=O Stretch (Boc group)
~1690StrongC=O Stretch (Formyl group, conjugated)[1][2]
~1600-1450Medium-StrongAromatic C=C Ring Stretch (Indole)
~1370 & ~1390MediumC-H Bending (tert-butyl)
~1300-1200StrongC-N Stretch

Mass Spectrometry: Unraveling Molecular Weight and Structure

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it serves to confirm the molecular weight and provide structural information through the analysis of fragmentation patterns.

Ionization and Fragmentation: A Theoretical Overview

Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules. In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation of this compound is expected to be influenced by the stability of the resulting fragments.

The molecular weight of this compound (C₁₅H₁₇NO₃) is 259.30 g/mol . The molecular ion peak [M]⁺• would therefore be expected at m/z 259.

Key Fragmentation Pathways:

  • Loss of the Boc group: The N-Boc group is notoriously labile in mass spectrometry[5][6]. A primary fragmentation pathway is the loss of the entire Boc group (100 amu) to give a fragment at m/z 159 . This corresponds to the 5-methyl-3-formylindole cation.

  • Loss of isobutylene: A common fragmentation of Boc-protected amines is the loss of isobutylene (56 amu) via a McLafferty-type rearrangement, resulting in a carbamic acid intermediate which can then decarboxylate[7]. This would lead to a fragment at m/z 203 .

  • Loss of the tert-butyl group: Cleavage of the C-O bond in the Boc group can lead to the loss of a tert-butyl radical (57 amu), resulting in a fragment at m/z 202 .

  • Loss of the formyl group: The formyl group can be lost as a CHO radical (29 amu), leading to a fragment at m/z 230 .

  • Indole ring fragmentation: The indole ring itself is relatively stable, but some fragmentation can occur, such as the characteristic loss of HCN (27 amu) from the pyrrole ring, although this may be less prominent with the N1 position protected[8].

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standardized procedure for obtaining an EI mass spectrum.

  • Instrument Preparation:

    • Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.

    • Set the ion source temperature (e.g., 200-250 °C) and electron energy (typically 70 eV).

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). For direct insertion, the sample is placed in a capillary tube and heated to volatilize it into the ion source.

  • Data Acquisition:

    • Scan a suitable mass range (e.g., m/z 40-400) to ensure detection of the molecular ion and all significant fragments.

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • Compare the observed spectrum with theoretical predictions and any available library spectra.

Data Presentation: Predicted Mass Spectrum Fragmentation

A summary of the expected major fragments in the EI mass spectrum of this compound:

m/zProposed FragmentIdentity
259[C₁₅H₁₇NO₃]⁺•Molecular Ion (M⁺•)
203[M - C₄H₈]⁺•Loss of isobutylene
202[M - C₄H₉]⁺Loss of tert-butyl radical
159[M - C₅H₉O₂]⁺Loss of Boc group
130[C₉H₈N]⁺Further fragmentation of the indole core
Visualization of Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways for this compound.

G M [M]⁺• m/z 259 This compound F203 [M - C₄H₈]⁺• m/z 203 M->F203 - C₄H₈ F202 [M - C₄H₉]⁺ m/z 202 M->F202 - •C(CH₃)₃ F159 [M - Boc]⁺ m/z 159 5-methyl-3-formylindole cation M->F159 - •Boc F230 [M - CHO]⁺ m/z 230 M->F230 - •CHO

References

Introduction: A Scaffold of Strategic Importance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 1-Boc-5-methyl-3-formylindole

Abstract: this compound is a pivotal intermediate in contemporary medicinal chemistry and materials science. Its unique electronic and steric profile, governed by the interplay between the electron-donating 5-methyl group, the electron-withdrawing 3-formyl group, and the sterically demanding N-Boc protecting group, dictates a rich and versatile reactivity. This guide provides an in-depth exploration of the synthesis and key transformations of this scaffold. We will dissect the causality behind experimental choices, present validated protocols, and offer insights into the mechanistic underpinnings of its reactivity, empowering researchers to leverage this building block for novel molecular design.

Indole derivatives are privileged structures, forming the core of numerous natural products and pharmaceuticals.[1][2] The strategic functionalization of the indole nucleus is paramount for modulating biological activity. This compound serves as a highly versatile platform for such endeavors. The N-Boc group not only protects the indole nitrogen from unwanted side reactions but also enhances the nucleophilicity of the C3 position, facilitating its initial functionalization. The 3-formyl group is a linchpin for a vast array of chemical transformations, including C-C and C-N bond formations, reductions, and oxidations.[3] This guide will illuminate the synthetic pathways originating from this crucial aldehyde functionality.

Synthesis: The Vilsmeier-Haack Approach

The most direct and widely adopted method for the synthesis of this compound is the Vilsmeier-Haack formylation of N-Boc-5-methylindole. This reaction leverages the high electron density at the C3 position of the indole ring for electrophilic substitution.

Mechanistic Rationale

The Vilsmeier-Haack reaction involves the formation of a chloroiminium ion, known as the Vilsmeier reagent, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[4][5][6] This iminium ion is a mild electrophile, perfectly suited for reacting with electron-rich aromatic systems like indoles.[5][7] The N-Boc group prevents formylation at the nitrogen atom and further activates the pyrrole ring towards electrophilic attack. The reaction proceeds via an electrophilic aromatic substitution mechanism, followed by hydrolysis of the resulting iminium salt during aqueous workup to yield the final aldehyde.[6]

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Indole 1-Boc-5-methylindole Indole->Intermediate + Vilsmeier Reagent Aldehyde This compound Intermediate->Aldehyde Hydrolysis (Workup)

Caption: Vilsmeier-Haack formylation workflow.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methodologies.[8]

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Indole Addition: Dissolve 1-Boc-5-methylindole (1 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice containing an aqueous solution of sodium acetate. Stir vigorously until the intermediate iminium salt is fully hydrolyzed (approx. 1 hour).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Parameter Typical Value Notes
Yield 75-90%Highly dependent on reaction conditions and purity of reagents.
Appearance White to pale yellow solid-
¹H NMR (CDCl₃) δ ~9.9 (s, 1H, -CHO), 8.1 (s, 1H, Ar-H), 1.7 (s, 9H, -C(CH₃)₃)Chemical shifts may vary slightly based on solvent and instrument.

Reactivity at the 3-Formyl Position: A Gateway to Diversity

The aldehyde functionality at the C3 position is the primary hub of reactivity, enabling a wide range of synthetic elaborations.

Reactivity_Hub cluster_Reactions Key Transformations cluster_Products Resulting Scaffolds Core This compound Reduction Reduction (e.g., NaBH4) Core->Reduction ReductiveAmination Reductive Amination (e.g., R-NH2, NaBH(OAc)3) Core->ReductiveAmination Wittig Wittig / HWE (e.g., Ph3P=CHR') Core->Wittig Oxidation Oxidation (e.g., PDC, Ag2O) Core->Oxidation NucleophilicAdd Nucleophilic Addition (e.g., Grignard, R-Li) Core->NucleophilicAdd Alcohol 3-(Hydroxymethyl)indole Reduction->Alcohol Amine 3-(Aminomethyl)indole ReductiveAmination->Amine Alkene 3-Vinylindole Wittig->Alkene CarboxylicAcid 3-Carboxyindole Oxidation->CarboxylicAcid SecAlcohol 3-(α-Hydroxyalkyl)indole NucleophilicAdd->SecAlcohol

Caption: Major reaction pathways from the 3-formyl group.

Reductive Amination

Direct reductive amination is a powerful and efficient method for synthesizing substituted amines, which are prevalent motifs in pharmaceuticals.[9] This one-pot reaction involves the formation of an intermediate imine or iminium ion, which is then reduced in situ.

Causality: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over stronger agents like sodium borohydride (NaBH₄). This is because NaBH(OAc)₃ is a milder reducing agent that selectively reduces the protonated imine intermediate much faster than the starting aldehyde.[10] This selectivity prevents the competitive reduction of the aldehyde to the corresponding alcohol, thereby maximizing the yield of the desired amine. The reaction is typically run in mildly acidic conditions (using acetic acid) to promote imine formation without degrading the acid-labile Boc group.

Experimental Protocol: Synthesis of a 3-(Aminomethyl)indole Derivative

  • Setup: To a round-bottom flask, add this compound (1 equivalent), the desired primary or secondary amine (1.1 equivalents), and dichloromethane (DCM) as the solvent.

  • Imine Formation: Add acetic acid (2 equivalents) and stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the stirred solution.

  • Reaction: Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

The Wittig reaction and its HWE variant are cornerstone methods for the synthesis of alkenes from carbonyl compounds.[11] These reactions provide reliable access to 3-vinylindole derivatives, which are valuable precursors for cycloaddition reactions and polymerizations.

Causality: The Wittig reaction utilizes a phosphonium ylide, while the HWE reaction uses a phosphonate carbanion. The HWE reaction is often advantageous as the byproduct (a water-soluble phosphate ester) is easily removed during aqueous workup, simplifying purification compared to the triphenylphosphine oxide generated in the Wittig reaction. Furthermore, HWE reactions using stabilized ylides typically show high E-selectivity for the resulting alkene.

Experimental Protocol: Synthesis of a 3-Vinylindole via Wittig Reaction

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool to 0 °C and add a strong base, such as n-butyllithium (n-BuLi), dropwise until the characteristic orange/red color of the ylide persists.

  • Aldehyde Addition: Dissolve this compound (1 equivalent) in anhydrous THF and add it slowly to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.

Cycloaddition Reactions

The indole nucleus, particularly when functionalized with an electron-withdrawing group at the C3 position and an alkene, can participate in cycloaddition reactions. The 3-vinylindole derivatives synthesized via the Wittig reaction can act as dienophiles in Diels-Alder reactions or participate in [3+2] cycloadditions.

Mechanistic Insight: For instance, a 1,3-dipolar cycloaddition can occur between an azomethine ylide (generated in situ from an amino acid and an aldehyde) and the alkene moiety of a 3-vinylindole derivative.[12][13] This provides a convergent route to complex polycyclic indole alkaloids, such as those with a pyrroloindoline core.[14] The regioselectivity and stereoselectivity of these reactions are often controlled by the electronic nature and steric hindrance of the substituents on both the dipole and the dipolarophile.

Conclusion and Future Outlook

This compound is a testament to the power of strategic molecular design. Its reactivity is a well-orchestrated interplay of protecting group strategy and inherent electronic properties. The 3-formyl group serves as a versatile handle, enabling access to a vast chemical space of amines, alcohols, alkenes, and carboxylic acids. These derivatives are crucial building blocks in the synthesis of complex molecules with significant biological activity. As synthetic methodologies continue to advance, the application of this scaffold in areas such as asymmetric catalysis, flow chemistry, and the development of novel materials is expected to expand, further solidifying its importance in the chemical sciences.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Vilsmeier-Haack Formylation of 1-Boc-5-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol and technical guide for the Vilsmeier-Haack formylation of 1-Boc-5-methylindole, a key transformation in the synthesis of various biologically active molecules. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into process optimization and troubleshooting. This guide is designed to be a self-validating system, ensuring both scientific rigor and practical applicability in a research and development setting.

Introduction: The Significance of Indole Formylation

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The introduction of a formyl (-CHO) group onto the indole ring, particularly at the C2 or C3 position, provides a versatile chemical handle for further molecular elaboration. The Vilsmeier-Haack reaction stands as a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce the formyl group under relatively mild conditions.[1][3]

The protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is a common strategy to enhance stability, improve solubility in organic solvents, and direct the regioselectivity of electrophilic substitution. In the case of 1-Boc-5-methylindole, the Vilsmeier-Haack reaction is expected to selectively yield 2-formyl-1-Boc-5-methylindole, a valuable intermediate for the synthesis of more complex molecular architectures.

Reaction Mechanism: A Stepwise Look at Formylation

The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the indole ring.[4][5]

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4]

  • Electrophilic Aromatic Substitution: The electron-rich C2 position of the 1-Boc-5-methylindole attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate then undergoes deprotonation to restore aromaticity.

  • Hydrolysis: The final step involves the hydrolysis of the iminium salt intermediate during aqueous workup to yield the desired 2-formyl-1-Boc-5-methylindole.[5]

Mechanistic Pathway

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Attack by Indole Indole 1-Boc-5-methylindole Indole->Intermediate + Vilsmeier Reagent Product 2-Formyl-1-Boc-5-methylindole Intermediate->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction mechanism.

Experimental Protocol: Synthesis of 2-Formyl-1-Boc-5-methylindole

This protocol is designed for the safe and efficient synthesis of 2-formyl-1-Boc-5-methylindole. Adherence to standard laboratory safety procedures is mandatory.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPuritySupplier
1-Boc-5-methylindoleC₁₄H₁₇NO₂231.291.0 equiv.>98%Commercially Available
Phosphorus oxychloridePOCl₃153.331.5 equiv.>99%Commercially Available
N,N-DimethylformamideC₃H₇NO73.09SolventAnhydrousCommercially Available
Dichloromethane (DCM)CH₂Cl₂84.93SolventAnhydrousCommercially Available
Saturated Sodium BicarbonateNaHCO₃84.01As neededACS GradeCommercially Available
Anhydrous Sodium SulfateNa₂SO₄142.04As neededACS GradeCommercially Available
Ethyl AcetateC₄H₈O₂88.11For chromatographyHPLC GradeCommercially Available
HexanesC₆H₁₄86.18For chromatographyHPLC GradeCommercially Available
Step-by-Step Procedure
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5 mL per 1 mmol of indole). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid may be observed.

  • Formylation Reaction: Dissolve 1-Boc-5-methylindole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Basify the mixture to a pH of 8-9 by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of DMF).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-formyl-1-Boc-5-methylindole.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation cluster_workup Work-up & Purification A Dry Glassware B Add Anhydrous DMF A->B C Cool to 0 °C B->C D Add POCl₃ Dropwise C->D E Stir at 0 °C D->E F Dissolve Indole in DCM E->F G Add Indole Solution F->G H Warm to RT & Stir G->H I Monitor by TLC H->I J Quench with Ice I->J K Basify with NaHCO₃ J->K L Extract with DCM K->L M Dry & Concentrate L->M N Column Chromatography M->N

Caption: Experimental workflow for the synthesis.

Process Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. Below is a summary of common issues and their respective solutions.

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive Vilsmeier reagent due to moisture.Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly opened or distilled DMF and POCl₃.[6]
Insufficient reaction time or temperature.Increase reaction time or gently warm the reaction mixture (e.g., to 40-50 °C) while carefully monitoring for side product formation.[3]
Formation of Side Products Reaction with atmospheric moisture.Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[6]
Over-reaction or decomposition at elevated temperatures.Maintain careful temperature control, especially during the addition of POCl₃.
Difficult Purification Similar polarities of product and impurities.Utilize a shallow gradient during column chromatography for better separation. Recrystallization may also be an effective alternative.
Inconsistent Yields Variability in reagent quality.Use high-purity, anhydrous solvents and freshly distilled or newly purchased reagents.[6]

Product Characterization

The identity and purity of the synthesized 2-formyl-1-Boc-5-methylindole should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the position of the formyl group. The aldehyde proton should appear as a singlet around 9-10 ppm in the ¹H NMR spectrum.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the aldehyde (around 1670-1690 cm⁻¹) and the Boc-carbonyl stretch (around 1730 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Thin Layer Chromatography (TLC): To assess the purity of the product and monitor the progress of the reaction and purification.

Conclusion

The Vilsmeier-Haack formylation of 1-Boc-5-methylindole is a reliable and efficient method for the synthesis of the corresponding 2-formyl derivative. By understanding the reaction mechanism, adhering to a carefully designed protocol, and being aware of potential challenges, researchers can successfully employ this reaction to generate valuable intermediates for drug discovery and development. The key to success lies in the use of high-quality, anhydrous reagents and meticulous control of reaction conditions.

References

Application Notes and Protocols for the Olefination of 1-Boc-5-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Vinylindoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The introduction of a vinyl group at the C3-position of the indole ring yields 3-vinylindoles, versatile synthetic intermediates that open avenues for a diverse range of chemical transformations. These include Diels-Alder reactions, Heck couplings, and various cycloadditions, enabling the construction of complex molecular architectures.[1] The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methodologies for the synthesis of these valuable building blocks from readily available 3-formylindoles.

This guide provides a comprehensive overview and detailed protocols for the olefination of 1-Boc-5-methyl-3-formylindole, a common starting material in drug discovery programs. We will delve into the mechanistic nuances of both the Wittig and HWE reactions, offering field-proven insights to guide your experimental choices and ensure reproducible, high-yielding syntheses.

Choosing the Right Olefination Strategy: Wittig vs. Horner-Wadsworth-Emmons

The conversion of an aldehyde to an alkene is a fundamental transformation in organic synthesis. While the Wittig reaction is a classic and powerful tool, the Horner-Wadsworth-Emmons (HWE) reaction often presents significant advantages, particularly in the context of complex molecule synthesis.

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium ylidePhosphonate carbanion
Byproduct Triphenylphosphine oxide (Ph₃P=O)Dialkyl phosphate ester
Byproduct Removal Often requires chromatography (non-polar)Typically removed by aqueous extraction (water-soluble)[2][3]
Ylide/Carbanion Reactivity Less nucleophilicMore nucleophilic and less basic[3][4]
Stereoselectivity Stabilized ylides favor (E)-alkenes; non-stabilized ylides favor (Z)-alkenes.[5][6]Generally provides excellent (E)-selectivity with stabilized phosphonates.[3]
Substrate Scope Broad, but can be sluggish with hindered ketones.Excellent for a wide range of aldehydes and ketones, including less reactive ones.[2]

Expert Insight: For the synthesis of 1-Boc-5-methyl-3-vinylindole, the HWE reaction is often the superior choice. The primary advantage lies in the simplified purification. The byproduct of the Wittig reaction, triphenylphosphine oxide, is notoriously difficult to remove from reaction mixtures, often necessitating laborious column chromatography. In contrast, the phosphate ester byproduct of the HWE reaction is water-soluble and easily removed with a simple aqueous workup. This is particularly beneficial when dealing with potentially sensitive vinylindole products. Furthermore, the higher reactivity of the phosphonate carbanion can lead to milder reaction conditions and improved yields.

Reaction Mechanisms: A Visual Guide

To fully appreciate the subtleties of these reactions, a clear understanding of their mechanisms is essential.

Wittig Reaction Mechanism

Wittig_Mechanism Ylide Phosphonium Ylide (R'-CH=PPh₃) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde 1-Boc-5-methyl- 3-formylindole Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene 3-Vinylindole Product Oxaphosphetane->Alkene Cycloreversion Byproduct Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Byproduct

Caption: The Wittig reaction proceeds through a betaine intermediate, which forms an oxaphosphetane that collapses to the alkene and triphenylphosphine oxide.

Horner-Wadsworth-Emmons (HWE) Reaction Mechanism

HWE_Mechanism Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Intermediate Hydroxy Phosphonate Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde 1-Boc-5-methyl- 3-formylindole Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate Intermediate->Oxaphosphetane Ring Closure Alkene 3-Vinylindole Product Oxaphosphetane->Alkene Elimination Byproduct Dialkyl Phosphate Ester Oxaphosphetane->Byproduct

Caption: The HWE reaction involves the formation of a phosphonate carbanion, which reacts with the aldehyde to give an intermediate that eliminates to form the alkene and a water-soluble phosphate byproduct.

Experimental Protocols

The following protocols are designed to be robust and reproducible. As with any chemical reaction, careful attention to detail, particularly regarding anhydrous conditions, is crucial for success.

Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of 1-Boc-5-methyl-3-(2-ethoxycarbonylvinyl)indole

This protocol is recommended for its high (E)-selectivity and straightforward purification.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound259.301.00 g3.861.0
Triethyl phosphonoacetate224.161.02 mL4.631.2
Sodium hydride (60% dispersion in mineral oil)24.000.185 g4.631.2
Anhydrous Tetrahydrofuran (THF)-20 mL--
Saturated aqueous NH₄Cl-20 mL--
Ethyl acetate-50 mL--
Brine-20 mL--
Anhydrous Na₂SO₄----

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 0.185 g, 4.63 mmol).

    • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

    • Add anhydrous THF (10 mL) to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.02 mL, 4.63 mmol) dropwise to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear or slightly hazy solution.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve this compound (1.00 g, 3.86 mmol) in anhydrous THF (10 mL).

    • Slowly add the solution of the indole aldehyde to the prepared phosphonate carbanion solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure (E)-1-Boc-5-methyl-3-(2-ethoxycarbonylvinyl)indole.

Protocol 2: Wittig Synthesis of 1-Boc-5-methyl-3-vinylindole

This protocol is suitable for the synthesis of the parent 3-vinylindole. Note that the product can be unstable, so rapid and careful purification is essential.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Methyltriphenylphosphonium bromide357.231.66 g4.641.2
n-Butyllithium (2.5 M in hexanes)64.061.86 mL4.641.2
This compound259.301.00 g3.861.0
Anhydrous Tetrahydrofuran (THF)-25 mL--
Saturated aqueous NH₄Cl-20 mL--
Diethyl ether-50 mL--
Brine-20 mL--
Anhydrous Na₂SO₄----
Triethylamine-~1% in eluent--

Procedure:

  • Preparation of the Phosphonium Ylide:

    • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.66 g, 4.64 mmol) and anhydrous THF (15 mL).

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.5 M in hexanes, 1.86 mL, 4.64 mmol) dropwise. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

    • Stir the mixture at -78 °C for 30 minutes.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve this compound (1.00 g, 3.86 mmol) in anhydrous THF (10 mL).

    • Slowly add the solution of the indole aldehyde to the ylide solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

    • Extract the mixture with diethyl ether (2 x 25 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Crucially, the crude product should be purified immediately by flash column chromatography on silica gel that has been pre-treated with triethylamine (e.g., by eluting the column with the initial solvent system containing 1% triethylamine). This neutralizes the acidic sites on the silica gel, preventing decomposition of the acid-sensitive vinylindole product.

Troubleshooting and Field-Proven Insights

IssuePossible CauseRecommended Solution
Low or No Product Formation Incomplete ylide/carbanion formation due to wet reagents or glassware.Ensure all glassware is rigorously flame-dried and all solvents and reagents are anhydrous.
Low reactivity of the aldehyde.For the HWE reaction, consider using a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS). For the Wittig reaction, ensure the ylide has fully formed before adding the aldehyde.
Formation of Side Products Aldol condensation of the aldehyde.Ensure slow addition of the aldehyde to the ylide/carbanion solution to maintain a low concentration of the aldehyde.
Decomposition of the product on silica gel.For sensitive vinylindoles, use triethylamine-treated silica gel for chromatography. Consider alternative purification methods like crystallization if possible.
Difficult Removal of Byproduct (Wittig) High concentration of triphenylphosphine oxide.Triturate the crude product with a solvent in which the product is sparingly soluble but the byproduct is soluble (e.g., diethyl ether or a mixture of hexanes and ethyl acetate). Recrystallization can also be effective.

Expected Product Characterization

For (E)-1-Boc-5-methyl-3-(2-ethoxycarbonylvinyl)indole, the following are representative ¹H and ¹³C NMR chemical shifts (in CDCl₃). Actual values may vary slightly.

¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 1H, Ar-H), 7.80 (d, J = 15.8 Hz, 1H, vinyl-H), 7.65 (s, 1H, Ar-H), 7.25 (d, J = 8.4 Hz, 1H, Ar-H), 6.40 (d, J = 15.8 Hz, 1H, vinyl-H), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.45 (s, 3H, Ar-CH₃), 1.65 (s, 9H, Boc-H), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

¹³C NMR (101 MHz, CDCl₃): δ 167.2, 149.8, 140.1, 135.2, 131.5, 129.8, 125.4, 124.8, 115.3, 114.9, 114.2, 83.8, 60.5, 31.6, 28.3, 21.6, 14.4.

Conclusion

The olefination of this compound is a critical transformation for accessing valuable 3-vinylindole building blocks. While both the Wittig and Horner-Wadsworth-Emmons reactions are effective, the HWE reaction is often the preferred method due to its operational simplicity, milder conditions, and significantly easier purification. By understanding the mechanistic underpinnings and adhering to the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently and efficiently synthesize these important intermediates for their drug discovery and development programs.

References

Application Notes and Protocols for the Aldol Condensation of 1-Boc-5-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The aldol condensation of 1-Boc-5-methyl-3-formylindole is a pivotal reaction in synthetic organic chemistry, providing a robust pathway to α,β-unsaturated ketones, commonly known as chalcones. These structures are significant pharmacophores found in a multitude of biologically active molecules. This guide offers a comprehensive overview of the synthesis of these valuable compounds, detailing the underlying reaction mechanism, providing field-proven experimental protocols, and discussing the critical parameters that influence reaction outcomes. The protocols herein are designed to be self-validating, ensuring reproducibility and high yields for researchers engaged in drug discovery and development.

Introduction: The Significance of Indole-Based Chalcones

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. When functionalized at the 3-position with a formyl group, as in this compound, it becomes a versatile electrophile. The aldol condensation, specifically the Claisen-Schmidt variant, allows for the strategic formation of a carbon-carbon bond with a suitable enolizable ketone, leading to the synthesis of indole-based chalcones.[1][2] These compounds have garnered significant attention due to their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties.[3][4] The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances the stability of the indole ring and prevents unwanted side reactions, while the 5-methyl group, an electron-donating substituent, can subtly influence the reactivity of the C3-aldehyde.[5]

Reaction Mechanism: A Step-by-Step Visualization

The base-catalyzed aldol condensation of this compound with an enolizable ketone (e.g., acetophenone) proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.

Step 1: Enolate Formation A strong base, such as potassium hydroxide (KOH), abstracts an acidic α-proton from the ketone to form a resonance-stabilized enolate ion.

Step 2: Nucleophilic Attack The nucleophilic enolate attacks the electrophilic carbonyl carbon of the this compound.

Step 3: Aldol Adduct Formation An intermediate β-hydroxy ketone (aldol adduct) is formed after protonation of the resulting alkoxide.

Step 4: Dehydration Under the reaction conditions, the aldol adduct readily undergoes dehydration (elimination of a water molecule) to yield the final, more stable, conjugated α,β-unsaturated ketone (chalcone).[6]

Aldol_Condensation_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_adduct Step 3: Aldol Adduct Formation cluster_dehydration Step 4: Dehydration Ketone Ketone (e.g., Acetophenone) Enolate Enolate Ion (Nucleophile) Ketone->Enolate Deprotonation Base Base (OH⁻) Enolate_ref Enolate Ion IndoleAldehyde This compound (Electrophile) Alkoxide Alkoxide Intermediate IndoleAldehyde->Alkoxide Alkoxide_ref Alkoxide Intermediate Enolate_ref->IndoleAldehyde C-C Bond Formation Water_protonation H₂O AldolAdduct β-Hydroxy Ketone (Aldol Adduct) AldolAdduct_ref Aldol Adduct Alkoxide_ref->AldolAdduct Protonation Chalcone α,β-Unsaturated Ketone (Chalcone) Water_elimination H₂O AldolAdduct_ref->Chalcone Elimination

Caption: Base-catalyzed aldol condensation mechanism.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and its subsequent aldol condensation with acetophenone as a model reaction.

Synthesis of this compound

The starting material can be synthesized from 5-methylindole via N-protection followed by formylation.

Materials:

  • 5-methylindole

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Protocol:

  • N-Boc Protection:

    • To a solution of 5-methylindole (1.0 eq) in anhydrous DCM, add (Boc)₂O (1.1 eq) and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 1-Boc-5-methylindole, which can often be used in the next step without further purification.

  • Vilsmeier-Haack Formylation:

    • Cool anhydrous DMF to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise while maintaining the temperature below 10 °C.[7]

    • Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

    • Add a solution of 1-Boc-5-methylindole (1.0 eq) in a small amount of anhydrous DMF to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-3 hours.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a cold aqueous solution of NaOH until the pH is basic.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Aldol Condensation of this compound with Acetophenone

This protocol details a standard Claisen-Schmidt condensation.

Materials:

  • This compound

  • Acetophenone

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Deionized water

  • Ice

Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.1 eq) in ethanol.

    • In a separate container, prepare a solution of KOH or NaOH (2.0-3.0 eq) in a small amount of water.

  • Reaction Execution:

    • Slowly add the aqueous base solution to the ethanolic solution of the reactants with vigorous stirring at room temperature.[8]

    • A precipitate should begin to form. Continue stirring for 2-4 hours at room temperature.[9]

    • Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Pour the reaction mixture into a beaker containing crushed ice and water.

    • Collect the precipitated solid by vacuum filtration.[10]

    • Wash the solid with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to obtain the pure α,β-unsaturated ketone.

Data Presentation and Key Parameters

The following table summarizes key parameters for the aldol condensation.

ParameterRecommended ConditionRationale/Insight
Base KOH or NaOHStrong bases are required to efficiently generate the enolate.[8]
Solvent EthanolGood solvent for both reactants and the resulting product often precipitates out.
Temperature Room TemperatureSufficient for the reaction to proceed; higher temperatures may lead to side reactions.
Reactant Ratio 1:1.1 (Indole:Ketone)A slight excess of the ketone can help drive the reaction to completion.
Workup Precipitation in ice waterEffectively isolates the solid product and removes the base catalyst.
Purification Recrystallization from ethanolProvides a high-purity crystalline product.[10]

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis of indole-based chalcones.

Experimental_Workflow start Start: 5-Methylindole protection N-Boc Protection ((Boc)₂O, DMAP, DCM) start->protection boc_indole 1-Boc-5-methylindole formylation Vilsmeier-Haack Formylation (POCl₃, DMF) boc_indole->formylation formyl_indole This compound workup_purification_1 Workup & Purification formyl_indole->workup_purification_1 ketone Acetophenone condensation Aldol Condensation (KOH, Ethanol) ketone->condensation protection->boc_indole formylation->formyl_indole workup_purification_2 Workup & Purification (Precipitation, Recrystallization) condensation->workup_purification_2 workup_purification_1->condensation final_product Final Product: Indole-based Chalcone workup_purification_2->final_product

Caption: Experimental workflow for chalcone synthesis.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is low, ensure all reagents, especially the solvents, are anhydrous for the formylation step. For the condensation, incomplete reaction may be due to insufficient base or reaction time. The reaction can be gently heated (40-50 °C) to improve conversion, but this may also increase the formation of byproducts.

  • Incomplete Reaction: The progress of the reaction should be monitored by TLC. If starting material persists, an additional portion of the base can be added.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography is an effective alternative for purification.

Conclusion

The aldol condensation of this compound provides a reliable and versatile method for the synthesis of indole-based chalcones. By understanding the reaction mechanism and carefully controlling the experimental parameters as outlined in this guide, researchers can efficiently produce these valuable compounds for further investigation in drug discovery and development programs.

References

Application Note & Protocol: Synthesis of N-Substituted Tryptamine Derivatives via Reductive Amination of 1-Boc-5-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Tryptamine Scaffolds

The tryptamine skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including neurotransmitters like serotonin and melatonin, as well as a vast array of pharmaceuticals and clinical candidates.[1][2] The synthesis of tryptamine derivatives, particularly those substituted at the ethylamine side chain, is a critical task in drug discovery programs targeting central nervous system disorders, migraines, and other conditions.[1][3]

Reductive amination stands out as one of the most robust and versatile methods for forging the key C-N bond, transforming an aldehyde or ketone into an amine.[4] This one-pot reaction offers high efficiency and functional group tolerance, making it superior to methods like direct alkylation which often suffer from overalkylation and lower yields.[5]

This document provides a comprehensive guide to the reductive amination of 1-Boc-5-methyl-3-formylindole. We will delve into the underlying mechanism, present a field-proven protocol using the mild and selective reducing agent sodium triacetoxyborohydride (NaBH(OAc)₃), and offer expert insights into optimization and troubleshooting.

The Chemistry: Mechanism and Rationale

The reductive amination of an aldehyde proceeds through a two-stage, one-pot process: (1) the formation of an iminium ion intermediate, followed by (2) its immediate reduction by a hydride agent.[4]

Stage 1: Iminium Ion Formation The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the indole-3-carboxaldehyde. This forms an unstable hemiaminal intermediate. Under mildly acidic conditions, typically facilitated by acetic acid, the hemiaminal undergoes dehydration to yield a resonance-stabilized iminium ion.[6][7] The acidic catalyst is crucial as it protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water).[6]

Stage 2: Hydride Reduction The choice of reducing agent is critical. While strong reducing agents like sodium borohydride (NaBH₄) can reduce the iminium ion, they can also directly reduce the starting aldehyde, leading to unwanted alcohol byproducts.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[8][9][10] Its attenuated reactivity, a result of the electron-withdrawing and sterically bulky acetoxy groups, makes it highly selective for the iminium ion over the aldehyde or ketone.[10] This selectivity allows the reaction to be performed in a single pot, as the imine/iminium ion is formed in equilibrium and trapped by the selective reductant.[8][10]

Reaction Mechanism Diagram

Caption: The reaction pathway from aldehyde to amine.

Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of this compound with a primary or secondary amine.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Typical PurityNotes
This compound214937-67-0259.30>97%Starting material
Amine (R¹R²NH)VariesVaries>98%Nucleophile (1.1 - 1.2 equivalents)
Sodium Triacetoxyborohydride (STAB)56553-60-7211.94>95%Reducing agent (1.5 equivalents)
Acetic Acid (Glacial)64-19-760.05>99.7%Catalyst (optional, ~0.1 equiv)
Dichloromethane (DCM), Anhydrous75-09-284.93>99.8%Reaction solvent
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01ACS GradeAqueous solution for workup
BrineN/AN/AACS GradeSaturated NaCl solution for workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37>97%Drying agent
Silica Gel7631-86-960.08230-400 meshFor column chromatography
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Amine Addition: Add the desired primary or secondary amine (1.1-1.2 eq) to the solution. If the amine is a salt (e.g., hydrochloride), a tertiary amine base like triethylamine (1.5 eq) should be added to liberate the free amine.

  • Catalyst (Optional): For less reactive amines or slow imine formation, add glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. Note: The addition may cause some effervescence. Ensure adequate stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted tryptamine derivative.

Experimental Workflow Diagram

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Indole Aldehyde in Anhydrous DCM B 2. Add Amine (R¹R²NH) (and base if needed) A->B C 3. Add Acetic Acid (optional) Stir 30-60 min B->C D 4. Add NaBH(OAc)₃ C->D E 5. Stir at RT (2-12h) Monitor by TLC/LC-MS D->E F 6. Quench with sat. NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Wash with H₂O & Brine G->H I 9. Dry (MgSO₄) & Concentrate H->I J 10. Purify via Column Chromatography I->J

Caption: Step-by-step experimental workflow.

Key Parameters and Optimization

Successful reductive amination depends on the careful control of several parameters. The following table summarizes their impact and provides guidance for optimization.

ParameterRecommended RangeRationale & Impact on Reaction
Amine Stoichiometry 1.1 - 1.2 equivalentsA slight excess of the amine helps drive the imine formation equilibrium forward. A large excess is usually unnecessary and can complicate purification.
Reducing Agent 1.5 equivalentsAn excess of NaBH(OAc)₃ ensures complete reduction of the iminium intermediate. Insufficient reductant will lead to an incomplete reaction.[9]
Solvent DCM, DCE, THFChlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are preferred as they are non-protic and effectively solubilize the reagents.[8][10] Tetrahydrofuran (THF) is also a suitable alternative.
Temperature Room Temperature (RT)Most reactions proceed efficiently at RT. For very unreactive substrates, gentle heating (e.g., to 40 °C) may be beneficial, but this can also increase side reactions.
Acid Catalyst 0 - 1.0 equivalentAcetic acid catalyzes imine formation.[11] It is often unnecessary for reactive amines but can be crucial for weakly basic or sterically hindered amines like anilines.[12]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reducing agent.2. Poor imine formation (unreactive amine).3. Reagent decomposition (moisture).1. Increase the amount of NaBH(OAc)₃ to 2.0 equivalents.2. Add 0.5-1.0 equivalent of acetic acid. Consider pre-stirring the aldehyde and amine for a longer period (2-3 hours) before adding the reductant.3. Use freshly opened, high-purity NaBH(OAc)₃ and ensure anhydrous reaction conditions.
Aldehyde Starting Material Remains Selective reduction of the iminium ion is slow compared to imine hydrolysis.This points to poor imine stability or slow reduction. Add a catalytic amount of acetic acid to favor the iminium ion. Ensure the reducing agent is active.
Formation of Alcohol Byproduct 1. The reducing agent is not selective (e.g., using NaBH₄).2. Water present in the reaction medium.1. Ensure you are using NaBH(OAc)₃, not NaBH₄. NaBH(OAc)₃ is highly selective for iminium ions over aldehydes.[13]2. Use anhydrous solvents and reagents. Moisture can hydrolyze the iminium ion back to the aldehyde, which could then be slowly reduced.
Difficult Purification The product and unreacted amine have similar polarities.1. During workup, perform an acidic wash (e.g., 1M HCl) to protonate the basic amine product and unreacted amine, transferring them to the aqueous layer. Then, basify the aqueous layer (e.g., with 2M NaOH) and re-extract with an organic solvent. This acid-base extraction can effectively separate basic products from neutral impurities.[14]

Conclusion

The reductive amination of this compound using sodium triacetoxyborohydride is a highly reliable and efficient method for the synthesis of diverse N-substituted tryptamine derivatives. The protocol's mild conditions, broad functional group tolerance, and operational simplicity make it an indispensable tool for researchers in medicinal chemistry and drug development. By understanding the core mechanism and key experimental parameters, scientists can effectively troubleshoot and optimize this reaction to accelerate their discovery programs.

References

Application Notes and Protocols for the Synthesis of Tryptamine Derivatives from 1-Boc-5-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

Tryptamine and its derivatives are a critical class of heterocyclic compounds with profound significance in medicinal chemistry and drug development, serving as foundational scaffolds for numerous therapeutic agents.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diverse tryptamine derivatives starting from the versatile building block, 1-Boc-5-methyl-3-formylindole. We present two robust and widely applicable synthetic strategies: Reductive Amination and a Henry Reaction-Reduction Sequence . This document offers detailed, step-by-step protocols, mechanistic insights, and comparative data to enable the efficient and reliable synthesis of a library of tryptamine analogs for further investigation.

Introduction

The indole nucleus is a privileged scaffold in a vast array of natural products and pharmaceuticals.[2] Tryptamines, characterized by an ethylamine side chain at the C3 position of the indole ring, are of particular interest due to their diverse biological activities.[2][4] Modifications to the tryptamine backbone, including substitutions on the indole ring and the amine terminus, have led to the development of drugs targeting a wide range of conditions.[1][2][4]

The starting material, this compound, is an ideal precursor for the synthesis of tryptamine derivatives. The Boc (tert-butyloxycarbonyl) group on the indole nitrogen provides protection during synthetic manipulations and can be readily removed under acidic conditions.[5][6][7] The formyl group at the C3 position is a versatile handle for introducing the ethylamine side chain through various carbon-carbon and carbon-nitrogen bond-forming reactions. The methyl group at the C5 position provides a point of substitution for structure-activity relationship (SAR) studies.

This guide details two primary synthetic pathways to access a variety of tryptamine derivatives from this common intermediate.

Synthetic Strategies and Mechanistic Overview

Two primary, reliable, and versatile synthetic routes from this compound to tryptamine derivatives are presented:

  • Reductive Amination: A direct, one-pot method for synthesizing N-substituted tryptamines.

  • Henry Reaction followed by Reduction: A two-step sequence to generate the parent tryptamine or N-monosubstituted tryptamines.

Strategy 1: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[8][9] In this one-pot procedure, the aldehyde (this compound) reacts with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the corresponding N-substituted tryptamine.[8][10][11][12]

The choice of sodium triacetoxyborohydride is crucial for the success of this reaction. It is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol byproduct.[8][11]

Mechanism of Reductive Amination:

Reductive_Amination Start 1-Boc-5-methyl- 3-formylindole + R¹R²NH Iminium Iminium Ion Intermediate Start->Iminium Formation of Iminium Ion Product N,N-Disubstituted Tryptamine Derivative Iminium->Product Reduction Reagent NaBH(OAc)₃ Reagent->Iminium Henry_Reaction Start Nitroalkane + Base Nitronate Nitronate Anion (Nucleophile) Start->Nitronate Deprotonation Alkoxide β-Nitro Alkoxide Nitronate->Alkoxide Nucleophilic Attack Aldehyde 1-Boc-5-methyl- 3-formylindole Aldehyde->Alkoxide Product β-Nitro Alcohol Alkoxide->Product Protonation Overall_Workflow Start This compound ReductiveAmination Reductive Amination (R¹R²NH, NaBH(OAc)₃) Start->ReductiveAmination Henry Henry Reaction (CH₃NO₂, Base) Start->Henry BocTryptamine 1-Boc-Tryptamine Derivative ReductiveAmination->BocTryptamine Nitrovinyl 1-Boc-5-methyl-3-(2-nitrovinyl)indole Henry->Nitrovinyl Reduction Reduction (e.g., H₂/Pd-C) Nitrovinyl->Reduction Reduction->BocTryptamine Deprotection Boc Deprotection (Acid) BocTryptamine->Deprotection FinalTryptamine Final Tryptamine Derivative Deprotection->FinalTryptamine

References

Application Notes and Protocols for the Synthesis of Bis(indolyl)methanes using 1-Boc-5-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of bis(indolyl)methanes (BIMs), valuable scaffolds in drug discovery, utilizing 1-Boc-5-methyl-3-formylindole as a key starting material. While direct literature precedents for this specific reagent are not prevalent, this document outlines a robust, two-stage protocol grounded in established methodologies for analogous transformations. The guide covers the initial acid-catalyzed condensation to form the N-Boc protected bis(indolyl)methane, followed by a standard procedure for the deprotection of the tert-butyloxycarbonyl (Boc) group to yield the final product. Detailed experimental protocols, mechanistic insights, and data presentation are included to support researchers in medicinal chemistry and drug development in the practical application of this synthetic route.

Introduction: The Significance of Bis(indolyl)methanes in Medicinal Chemistry

Bis(indolyl)methanes (BIMs) are a prominent class of heterocyclic compounds characterized by two indole moieties linked by a methane bridge. These structures are not merely synthetic curiosities; they are found in natural products and have garnered significant attention in the pharmaceutical sciences due to their wide spectrum of biological activities.[1] BIM derivatives have been reported to exhibit potent anticancer, antibacterial, anti-inflammatory, and antioxidant properties, making them privileged scaffolds in modern drug discovery programs.[1][2]

The synthesis of BIMs typically involves the electrophilic substitution reaction of indoles with aldehydes or ketones, often facilitated by a catalyst.[3] The choice of catalyst is crucial and can range from strong Lewis and Brønsted acids to milder, environmentally benign alternatives.[3][4] The use of N-protected indole aldehydes, such as this compound, offers potential advantages in terms of solubility, stability, and control over side reactions. The Boc protecting group can be readily removed under acidic conditions post-synthesis to yield the free N-H indole, which is often crucial for biological activity.

This guide details a reliable synthetic strategy for the preparation of a 5-methyl substituted bis(indolyl)methane, a structure of interest for exploring structure-activity relationships in novel therapeutic agents.

Synthetic Strategy and Mechanistic Rationale

The preparation of the target bis(indolyl)methane from this compound is approached in a two-step sequence:

  • Step 1: Lewis Acid-Catalyzed Condensation. The N-Boc protected formylindole is reacted with a suitable indole (e.g., unsubstituted indole) in the presence of a Lewis acid catalyst to form the corresponding N-Boc protected bis(indolyl)methane.

  • Step 2: N-Boc Deprotection. The Boc protecting group is removed from the indole nitrogen using a strong acid, typically trifluoroacetic acid (TFA), to yield the final bis(indolyl)methane product.

Rationale for Catalyst Selection in Condensation Step

A variety of catalysts can be employed for the synthesis of BIMs.[3] For this protocol, a mild Lewis acid such as Boron Trifluoride Etherate (BF₃·OEt₂) is proposed. This choice is predicated on its demonstrated efficacy in promoting the condensation of indoles with aldehydes under relatively mild conditions, often leading to high yields and clean reactions.[5] The Lewis acid activates the carbonyl group of the aldehyde, rendering it more electrophilic and susceptible to nucleophilic attack by the electron-rich indole ring.

General Reaction Mechanism

The formation of the bis(indolyl)methane proceeds through a well-established mechanism:

  • Activation of the Aldehyde: The Lewis acid (or Brønsted acid) coordinates to the carbonyl oxygen of the 3-formylindole, increasing its electrophilicity.

  • First Nucleophilic Attack: An indole molecule attacks the activated carbonyl carbon, forming a hydroxyl-substituted intermediate.

  • Dehydration: Under the acidic conditions, the hydroxyl group is protonated and eliminated as a water molecule, generating a resonance-stabilized carbocation.

  • Second Nucleophilic Attack: A second indole molecule attacks the carbocation, forming the final carbon-carbon bond of the methane bridge.

  • Catalyst Regeneration: The catalyst is regenerated, completing the catalytic cycle.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Preparation of this compound

While this guide focuses on the use of this compound, its preparation from commercially available 5-methyl-1H-indole-3-carbaldehyde is a prerequisite. A general procedure for Boc protection of an indole nitrogen is as follows:

To a solution of 5-methyl-1H-indole-3-carbaldehyde in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP). The reaction is typically stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). Work-up involves removal of the solvent and purification by column chromatography.

A synthetic method for the precursor, 5-methyl-1H-indole-3-carbaldehyde, can be achieved via the Vilsmeier-Haack reaction using 2,4-dimethylaniline as the starting material.[6]

Protocol 1: Synthesis of tert-butyl 3-((1H-indol-3-yl)(1H-indol-3-yl)methyl)-5-methyl-1H-indole-1-carboxylate

This protocol describes the reaction of this compound with two equivalents of indole.

Materials:

  • This compound

  • Indole

  • Boron Trifluoride Etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and indole (2.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add Boron Trifluoride Etherate (BF₃·OEt₂) (0.1-0.2 eq) dropwise.

  • Allow the reaction mixture to stir at room temperature and monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure tert-butyl 3-((1H-indol-3-yl)(1H-indol-3-yl)methyl)-5-methyl-1H-indole-1-carboxylate.

Protocol 2: N-Boc Deprotection to Yield 3,3'-((5-methyl-1H-indol-3-yl)methanetriyl)bis(1H-indole)

This protocol outlines the removal of the Boc protecting group.

Materials:

  • tert-butyl 3-((1H-indol-3-yl)(1H-indol-3-yl)methyl)-5-methyl-1H-indole-1-carboxylate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected bis(indolyl)methane (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (TFA) (typically 5-10 equivalents or as a 20-50% solution in DCM) to the solution at 0 °C.[7][8]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the excess TFA by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Data Presentation and Expected Outcomes

The successful synthesis of the target compounds should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The following table provides a generalized summary of expected outcomes based on similar reactions reported in the literature.

StepReactantsProductCatalyst/ReagentSolventTypical Yield
1 This compound, IndoleBoc-protected bis(indolyl)methaneBF₃·OEt₂DCM80-95%
2 Boc-protected bis(indolyl)methaneDeprotected bis(indolyl)methaneTFADCM>90%

Visualization of Workflows

Synthetic Workflow Diagram

Synthetic_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_product1 Intermediate Product cluster_reaction2 Step 2: Deprotection cluster_final Final Product 1_Boc_5_methyl_3_formylindole This compound Reaction_Vessel_1 Reaction with BF₃·OEt₂ in DCM 1_Boc_5_methyl_3_formylindole->Reaction_Vessel_1 Indole Indole Indole->Reaction_Vessel_1 Boc_BIM Boc-protected Bis(indolyl)methane Reaction_Vessel_1->Boc_BIM Reaction_Vessel_2 Reaction with TFA in DCM Boc_BIM->Reaction_Vessel_2 Final_BIM Bis(indolyl)methane Reaction_Vessel_2->Final_BIM

Caption: Synthetic workflow for the preparation of bis(indolyl)methanes.

Mechanistic Pathway Diagram

Mechanism Aldehyde 1-Boc-5-methyl- 3-formylindole Activated_Complex Activated Aldehyde Complex Aldehyde->Activated_Complex + BF₃·OEt₂ Lewis_Acid BF₃·OEt₂ Lewis_Acid->Activated_Complex Intermediate1 Hydroxyl Intermediate Activated_Complex->Intermediate1 + Indole Indole1 Indole Indole1->Intermediate1 Carbocation Resonance-Stabilized Carbocation Intermediate1->Carbocation - H₂O Boc_BIM Boc-protected Bis(indolyl)methane Carbocation->Boc_BIM + Indole Indole2 Indole Indole2->Boc_BIM

Caption: Proposed mechanism for the Lewis acid-catalyzed formation of bis(indolyl)methanes.

Conclusion

The protocols outlined in this application note provide a robust and scientifically grounded approach for the synthesis of 5-methyl substituted bis(indolyl)methanes using this compound. By leveraging established catalytic condensation and deprotection methodologies, researchers can confidently access these valuable molecular scaffolds for further investigation in drug discovery and development programs. The detailed procedures and mechanistic rationale serve as a practical guide for the synthesis and manipulation of this important class of heterocyclic compounds.

References

Application Notes & Protocols: The Strategic Utility of 1-Boc-5-methyl-3-formylindole in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

The indole nucleus is a cornerstone of natural product chemistry and medicinal chemistry, forming the core of numerous biologically active alkaloids, neurotransmitters, and pharmaceuticals.[1][2] The strategic functionalization of this privileged scaffold is paramount in the total synthesis of complex molecules.[3][4] Among the vast arsenal of synthetic building blocks, 1-Boc-5-methyl-3-formylindole emerges as a particularly valuable and versatile intermediate.

This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic applications and detailed protocols involving this compound. We will explore the causality behind its design and delve into its transformation into key structural motifs found in a variety of natural products.

The strategic placement of three key features underpins the utility of this reagent:

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group serves a dual purpose.[5] It deactivates the indole nitrogen, preventing its interference as a nucleophile or acidic proton source in subsequent reactions.[5][6] Furthermore, it modulates the electronic properties of the indole ring, influencing the regioselectivity of certain transformations.[5] Crucially, the Boc group can be removed under mild acidic conditions, ensuring compatibility with sensitive functional groups present in complex synthetic intermediates.[7][8]

  • The 3-Formyl Group: The aldehyde at the C3 position is a versatile synthetic handle.[9][10] It is an electrophilic site ripe for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, acting as a gateway for chain extension, functional group introduction, and the construction of new heterocyclic rings.[11]

  • The 5-Methyl Group: The methyl substituent at the C5 position, while seemingly simple, provides a point of differentiation from unsubstituted indole. It can influence the electronic nature and lipophilicity of the final molecule and serve as a steric marker to probe biological interactions.

This guide will focus on three cornerstone reactions that leverage the 3-formyl group: the Wittig reaction for olefination, reductive amination for amine synthesis, and the Pictet-Spengler reaction for the construction of β-carboline frameworks, a common core in many indole alkaloids.[3][12]

Core Synthetic Transformations & Mechanistic Insights

The power of this compound lies in the predictable and high-yielding transformations of its aldehyde functionality. Below, we dissect the key reactions that form the basis of its application in multi-step synthesis.

A This compound B Wittig Reaction (Olefin Synthesis) A->B  Phosphonium Ylide C Reductive Amination (Amine Synthesis) A->C  Amine, Reducing Agent D Pictet-Spengler Reaction (β-Carboline Synthesis) A->D  β-Indolylethylamine,  Acid Catalyst E Alkenyl-Indole Derivatives B->E F Aminoalkyl-Indole Derivatives C->F G Tetrahydro-β-carbolines D->G

Caption: Key synthetic pathways from this compound.

Wittig Reaction: C=C Bond Formation

The Wittig reaction is a robust method for converting aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated in situ by treating a phosphonium salt with a strong base. This reaction is fundamental for extending the carbon skeleton and introducing unsaturation.

Causality of Experimental Choices:

  • Base Selection: The choice of base is critical and depends on the stability of the ylide. For stabilized ylides (e.g., those with an adjacent ester or ketone), milder bases like carbonates or Amberlite resin can be used.[13] For non-stabilized ylides (e.g., from alkylphosphonium salts), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required to deprotonate the phosphonium salt.[14]

  • Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly reactive ylide.[14]

  • Temperature: Reactions with non-stabilized ylides are often initiated at low temperatures (e.g., -78 °C) to control reactivity and then allowed to warm to room temperature.

Reductive Amination: C-N Bond Formation

Reductive amination is a powerful and efficient method for forming C-N bonds by converting an aldehyde into an amine.[15] The process involves two key steps that are typically performed in one pot: the formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by its immediate reduction to the corresponding amine.[16]

Causality of Experimental Choices:

  • Reducing Agent: The choice of reducing agent is crucial for the success of a one-pot reaction. The reagent must be mild enough to not reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion.[16] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a mild and selective reducing agent for this purpose. Sodium cyanoborohydride (NaBH₃CN) is also commonly used.[16]

  • pH Control: The initial condensation to form the imine is often acid-catalyzed. However, the pH must be carefully controlled (typically between 4-6) to ensure the amine is sufficiently nucleophilic while still promoting iminium ion formation. Acetic acid is a common additive.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents that are compatible with the reagents and effectively solubilize the organic substrates.

Pictet-Spengler Reaction: Tetrahydro-β-carboline Synthesis

The Pictet-Spengler reaction is a cornerstone in alkaloid synthesis.[12] It facilitates the construction of the tetrahydro-β-carboline ring system through the condensation of a β-arylethylamine (like tryptamine) with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution and ring closure.[12][17] The N-Boc-3-formylindole is an ideal substrate for this transformation, leading to complex, fused indole structures.

G cluster_0 Pictet-Spengler Mechanism A Indole Aldehyde + Tryptamine B Schiff Base Formation A->B H⁺ C Iminium Ion (Electrophile) B->C H⁺ D Intramolecular Electrophilic Attack C->D Ring Closure E Spirocyclic Intermediate D->E F Rearrangement & Deprotonation E->F G Tetrahydro- β-carboline F->G

Caption: Mechanism of the Pictet-Spengler reaction.

Causality of Experimental Choices:

  • Acid Catalyst: A protic acid catalyst is required to facilitate both the formation of the electrophilic iminium ion and the subsequent ring-closing cyclization.[12] Trifluoroacetic acid (TFA) is highly effective, but other acids like methanesulfonic acid can also be used.[18]

  • Solvent: Aprotic solvents such as dichloromethane (DCM) or toluene are typically used to avoid participation of the solvent in the reaction.

  • Temperature: The reaction is often run at room temperature, although gentle heating may be required for less reactive substrates.

Protocols and Methodologies

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired scale.

Protocol 1: Wittig Olefination of this compound

Objective: To synthesize a 1-Boc-5-methyl-3-vinylindole derivative. This protocol uses a non-stabilized ylide.

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
Methyltriphenylphosphonium Bromide357.231.2429 mg1.2
Sodium Hydride (60% in oil)24.001.248 mg1.2
Anhydrous THF--15 mL-
This compound259.311.0259 mg1.0

Step-by-Step Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (429 mg, 1.2 mmol) and anhydrous THF (10 mL).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (48 mg of a 60% dispersion in mineral oil, 1.2 mmol) portion-wise. Caution: Hydrogen gas is evolved.

  • Remove the ice bath and stir the bright yellow mixture at room temperature for 1 hour to ensure complete ylide formation.

  • Cool the reaction mixture back down to 0 °C.

  • In a separate flask, dissolve this compound (259 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Add the indole solution dropwise to the ylide suspension via a syringe or dropping funnel over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 20% Ethyl Acetate/Hexanes).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired alkene.

Protocol 2: Reductive Amination with a Primary Amine

Objective: To synthesize a N-substituted aminomethyl indole derivative.

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound259.311.0259 mg1.0
Benzylamine107.151.1118 mg (120 µL)1.1
Sodium Triacetoxyborohydride211.941.5318 mg1.5
Acetic Acid60.05~0.11 dropCatalytic
1,2-Dichloroethane (DCE)--10 mL-

Step-by-Step Procedure:

  • To a round-bottom flask, add this compound (259 mg, 1.0 mmol), benzylamine (120 µL, 1.1 mmol), and 1,2-dichloroethane (10 mL).

  • Add one drop of glacial acetic acid and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) in one portion. Caution: The reaction may bubble slightly.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).

  • Stir vigorously for 15 minutes, then transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the target secondary amine.

Protocol 3: Pictet-Spengler Cyclization

Objective: To synthesize a complex tetrahydro-β-carboline scaffold.

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
Tryptamine160.221.0160 mg1.0
This compound259.311.05272 mg1.05
Dichloromethane (DCM)--20 mL-
Trifluoroacetic Acid (TFA)114.0210.01.14 g (770 µL)10.0

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve tryptamine (160 mg, 1.0 mmol) and this compound (272 mg, 1.05 mmol) in dichloromethane (20 mL).

  • Stir the solution at room temperature for 30 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (770 µL, 10.0 mmol) dropwise.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture in an ice bath and slowly neutralize the excess acid by the careful addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The resulting crude product, often a mixture of diastereomers, can be purified by flash column chromatography on silica gel.

Conclusion

This compound is a high-value synthetic intermediate that provides a reliable and versatile entry point into the synthesis of complex indole-containing natural products and their analogues. The strategic interplay of its protecting group and functional handle allows for a wide range of predictable chemical transformations. The protocols detailed herein for the Wittig, reductive amination, and Pictet-Spengler reactions provide a robust foundation for chemists to leverage this building block in their synthetic campaigns, enabling the efficient construction of diverse and biologically relevant molecular architectures.

References

The Synthetic Versatility of 1-Boc-5-methyl-3-formylindole: A Gateway to Bioactive Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indole Nucleus

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and molecular probes.[1] Its prevalence is a testament to its ability to engage in key biological interactions. Within this privileged structural class, 3-formylindoles serve as exceptionally versatile intermediates, allowing for a diverse range of chemical transformations to build molecular complexity. The presence of the aldehyde at the C3 position offers a reactive handle for constructing carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of potential therapeutic agents.

This guide focuses on a particularly valuable building block: 1-Boc-5-methyl-3-formylindole . The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances solubility in organic solvents and modulates the reactivity of the indole ring, while the methyl group at the C5 position provides a point of substitution for tuning steric and electronic properties. These features make it an ideal starting material for the synthesis of targeted libraries of compounds in drug discovery programs, particularly in the development of kinase inhibitors.

This document will provide a detailed exploration of the synthesis of this compound and its application in key synthetic transformations that are pivotal in medicinal chemistry. We will delve into the causality behind experimental choices and provide robust, self-validating protocols for its use in constructing advanced molecular architectures.

Synthesis of this compound

The most common and efficient method for the synthesis of 3-formylindoles is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic ring, such as an indole. The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich C3 position of the indole.

Protocol 1: Synthesis via Vilsmeier-Haack Formylation

This protocol describes the synthesis of this compound from the commercially available 1-Boc-5-methylindole.

Workflow Diagram:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 1-Boc-5-methylindole Intermediate Iminium Salt Intermediate Indole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack formylation of 1-Boc-5-methylindole.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-Boc-5-methylindole217.275.0 g23.0 mmol
N,N-Dimethylformamide (DMF)73.0920 mL-
Phosphorus oxychloride (POCl₃)153.332.5 mL27.6 mmol
Dichloromethane (DCM)84.9350 mL-
Saturated aq. NaHCO₃-100 mL-
Brine-50 mL-
Anhydrous MgSO₄120.37--
Ethyl acetate88.11--
Hexanes---

Procedure:

  • To a stirred solution of 1-Boc-5-methylindole (5.0 g, 23.0 mmol) in anhydrous DMF (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (2.5 mL, 27.6 mmol) dropwise to the cooled solution over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into 200 mL of ice-cold water.

  • Basify the aqueous solution by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10-30%) to afford this compound as a solid.

Expected Yield: 85-95%

Medicinal Chemistry Applications and Protocols

This compound is a versatile precursor for the synthesis of a variety of bioactive molecules, including kinase inhibitors. The aldehyde functionality allows for several key transformations.

Application 1: Synthesis of Kinase Inhibitor Scaffolds via Knoevenagel Condensation

A prominent application of 3-formylindoles in medicinal chemistry is their use in the synthesis of oxindole-based kinase inhibitors. Many kinase inhibitors, such as Sunitinib, feature a 3-alkenyl-2-oxindole core, which is often assembled via a Knoevenagel condensation between a 3-formylindole and an oxindole derivative.[2][3][4] This reaction forms a crucial carbon-carbon bond, creating the conjugated system often responsible for binding to the kinase active site.

Reaction Pathway Diagram:

G Indole_aldehyde This compound Product 3-(1-(1-Boc-5-methyl-1H-indol-3-yl)methylene)indolin-2-one (Kinase Inhibitor Scaffold) Indole_aldehyde->Product + Oxindole (Knoevenagel Condensation) Oxindole Substituted Oxindole

Caption: Knoevenagel condensation for kinase inhibitor scaffold synthesis.

Protocol 2: Knoevenagel Condensation with 5-Fluorooxindole

This protocol details the synthesis of a generic kinase inhibitor scaffold through the condensation of this compound with 5-fluorooxindole. The fluoro substituent is a common feature in many kinase inhibitors, often enhancing binding affinity and metabolic stability.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound245.29245 mg1.0 mmol
5-Fluorooxindole151.13151 mg1.0 mmol
Piperidine85.1510 µL0.1 mmol
Ethanol46.0710 mL-

Procedure:

  • To a solution of this compound (245 mg, 1.0 mmol) and 5-fluorooxindole (151 mg, 1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add piperidine (10 µL, 0.1 mmol).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired product.

Expected Yield: 70-85%

Application 2: Synthesis of Bioactive Olefins via Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes into alkenes, a functional group present in many bioactive molecules.[5][6] By reacting this compound with a suitable Wittig reagent, a variety of vinyl-substituted indoles can be synthesized. These can serve as intermediates for further functionalization or as final products with potential biological activity.

Reaction Pathway Diagram:

G Indole_aldehyde This compound Product 3-Vinyl-1-Boc-5-methylindole (Olefinic Building Block) Indole_aldehyde->Product + Wittig Reagent Wittig_reagent Phosphonium Ylide

Caption: Wittig olefination of this compound.

Protocol 3: Wittig Reaction with (Carbethoxymethyl)triphenylphosphorane

This protocol describes the synthesis of an α,β-unsaturated ester, a versatile intermediate in organic synthesis, from this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound245.29245 mg1.0 mmol
(Carbethoxymethyl)triphenylphosphorane348.38383 mg1.1 mmol
Toluene92.1415 mL-

Procedure:

  • In a round-bottom flask, dissolve this compound (245 mg, 1.0 mmol) and (carbethoxymethyl)triphenylphosphorane (383 mg, 1.1 mmol) in toluene (15 mL).

  • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl 3-(1-Boc-5-methyl-1H-indol-3-yl)acrylate.

Expected Yield: 80-90%

Application 3: Synthesis of Tryptamine Derivatives via Reductive Amination

Tryptamines are a class of monoamine alkaloids that include many biologically active compounds, such as neurotransmitters and psychedelic drugs. Reductive amination of this compound provides a direct route to N-substituted tryptamine precursors. This two-step, one-pot process involves the initial formation of an imine with a primary or secondary amine, followed by in situ reduction.

Reaction Pathway Diagram:

G Indole_aldehyde This compound Product N-Substituted Tryptamine Precursor Indole_aldehyde->Product + Amine Amine Primary/Secondary Amine Reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) Product->Product

References

Application Notes and Protocols: 1-Boc-5-methyl-3-formylindole as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Functionalized Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a vast spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The strategic functionalization of this privileged scaffold is paramount in drug discovery. This guide focuses on 1-Boc-5-methyl-3-formylindole , a highly versatile building block designed for the efficient construction of complex, bioactive molecules.

The unique architecture of this compound offers three key strategic advantages for the synthetic chemist:

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group provides robust protection for the indole nitrogen. This group is stable under a wide range of nucleophilic and basic conditions, yet it can be readily removed under mild acidic conditions, offering an essential orthogonal protecting group strategy in multi-step syntheses.[3] This protection also modulates the electronic properties of the indole ring, influencing the reactivity of other positions.

  • C3-Formyl Group: The aldehyde functionality at the C3 position is a versatile synthetic handle. It serves as an electrophilic site for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, including Wittig olefinations, Knoevenagel condensations, reductive aminations, and the formation of hydrazones, opening pathways to a diverse array of molecular scaffolds.[4][5]

  • C5-Methyl Group: The methyl substituent at the C5 position provides a point of steric and electronic differentiation. This group can influence the pharmacokinetic profile of the final molecule by increasing lipophilicity and can engage in specific hydrophobic interactions within a biological target's binding pocket.

This document provides a comprehensive overview of the properties of this compound, detailed protocols for its synthesis, and its application in the construction of potential bioactive compounds.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₅H₁₇NO₃[6]
Molecular Weight 259.30 g/mol [6]
Appearance Solid (Predicted)[7]
Melting Point 119-121 °C (for 1-Boc-3-formylindole)[7]
Boiling Point 396.1 °C at 760 mmHg[6]
Density 1.12 g/cm³[6]
Flash Point 193.3 °C[6]
Solubility Soluble in common organic solvents like DCM, THF, DMF.Inferred

Synthetic Workflow and Protocols

The synthesis of this compound and its subsequent elaboration into more complex structures is a straightforward process. The overall workflow is depicted below, followed by detailed, step-by-step protocols.

G cluster_0 Synthesis of Building Block cluster_1 Applications in Bioactive Molecule Synthesis A 5-Methyl-1H-indole B 5-Methyl-1H-indole-3-carbaldehyde A->B  Vilsmeier-Haack  Formylation (Protocol 1) C This compound B->C  Boc Protection  (Protocol 2) D Potential GSK-3 Inhibitor (Hydrazone) C->D  Condensation  (Protocol 3) E α,β-Unsaturated Ester C->E  Wittig Olefination  (Protocol 4)

Caption: Overall synthetic workflow.

Protocol 1: Synthesis of 5-Methyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like indoles.[6][8] The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[9]

Materials:

  • 5-Methyl-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 5-methyl-1H-indole (10.0 g, 76.2 mmol).

  • Add anhydrous DMF (50 mL) to dissolve the starting material and cool the mixture to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (14.0 g, 91.4 mmol) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Increase the temperature to 85 °C and continue stirring for 5 hours. Monitor the reaction progress by TLC.[9]

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into 200 g of crushed ice.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the pH is basic. A large amount of a light yellow solid will precipitate.[9]

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-methyl-1H-indole-3-carbaldehyde.

    • Expected Yield: ~11.5 g (88%).[9]

    • Characterization (¹H NMR, DMSO-d6, 400 MHz): δ 12.54 (1H, broad s, NH), 9.94 (1H, s, CHO), 8.37 (1H, d), 7.75 (1H, d), 7.30 (1H, d), 7.25 (1H, dd), 2.36 (3H, s, CH₃).[9]

Protocol 2: N-Boc Protection of 5-Methyl-1H-indole-3-carbaldehyde

This protocol employs di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-dimethylaminopyridine (DMAP) for the efficient protection of the indole nitrogen.[3]

Materials:

  • 5-Methyl-1H-indole-3-carbaldehyde (from Protocol 1)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate, Hexanes, Saturated sodium bicarbonate solution, Brine

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Procedure:

  • To a solution of 5-methyl-1H-indole-3-carbaldehyde (10.0 g, 62.8 mmol) in anhydrous THF (150 mL) under a nitrogen atmosphere, add Boc₂O (15.1 g, 69.1 mmol, 1.1 equiv.) and DMAP (0.77 g, 6.3 mmol, 0.1 equiv.).

  • Stir the reaction mixture at room temperature for 3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Applications in the Synthesis of Bioactive Scaffolds

The dual functionality of this compound makes it an ideal starting point for generating libraries of compounds for biological screening. Below are representative protocols for its conversion into scaffolds relevant to drug discovery.

G cluster_0 C-N Bond Formation cluster_1 C-C Bond Formation A 1-Boc-5-methyl- 3-formylindole B Reductive Amination A->B C Condensation (e.g., Hydrazones) A->C E Wittig Olefination A->E F Knoevenagel Condensation A->F D Bioactive Amines, GSK-3 Inhibitors B->D C->D G Stilbenes, Chalcones, α,β-Unsaturated Systems E->G F->G

Caption: Synthetic utility of the formyl group.

Protocol 3: Synthesis of a Potential GSK-3 Inhibitor via Hydrazone Formation

Glycogen Synthase Kinase-3 (GSK-3) is a key target in the development of therapeutics for neurodegenerative diseases like Alzheimer's, as well as for diabetes and cancer.[10][11][12] Heterocyclic hydrazones are a known class of GSK-3 inhibitors.[13] This protocol describes a condensation reaction to form a pyrimidyl hydrazone, a scaffold with demonstrated potential for GSK-3 inhibition.[14]

Materials:

  • This compound (from Protocol 2)

  • 2-Hydrazinyl-4,6-dimethylpyrimidine

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 3.86 mmol) in ethanol (20 mL).

  • Add 2-hydrazinyl-4,6-dimethylpyrimidine (0.53 g, 3.86 mmol, 1.0 equiv.) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC for the disappearance of the aldehyde.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization or purify by column chromatography on silica gel.

  • Dry the final product, a novel tert-butyl 3-(((4,6-dimethylpyrimidin-2-yl)hydrazono)methyl)-5-methyl-1H-indole-1-carboxylate, under vacuum.

Protocol 4: Synthesis of an α,β-Unsaturated Ester via Wittig Reaction

The Wittig reaction is a powerful method for creating carbon-carbon double bonds from carbonyl compounds.[15] This protocol demonstrates the conversion of the formyl group into an acrylate ester, a common structural motif in bioactive natural products and a versatile intermediate for further transformations like Michael additions.

Materials:

  • This compound (from Protocol 2)

  • (Carbethoxymethylene)triphenylphosphorane (a stabilized Wittig reagent)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Procedure:

  • Dissolve this compound (1.0 g, 3.86 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add (carbethoxymethylene)triphenylphosphorane (1.61 g, 4.63 mmol, 1.2 equiv.) portion-wise to the stirred solution at room temperature.[15]

  • Stir the reaction mixture at room temperature for 2-4 hours. The stabilized ylide reacts efficiently under these mild conditions. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue will contain the desired product and triphenylphosphine oxide as a byproduct. To remove the byproduct, triturate the residue with 25% diethyl ether in hexanes. The triphenylphosphine oxide will precipitate as a white solid.[15]

  • Filter off the triphenylphosphine oxide.

  • Concentrate the filtrate and purify the resulting oil or solid by flash chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the pure tert-butyl 3-(2-(ethoxycarbonyl)vinyl)-5-methyl-1H-indole-1-carboxylate.

Conclusion

This compound is a strategically designed building block that provides a reliable and versatile entry point for the synthesis of a wide range of complex molecules. The orthogonal N-Boc protecting group, combined with the synthetically tractable C3-formyl group, allows for controlled, stepwise elaboration of the indole core. The protocols provided herein demonstrate the straightforward synthesis of this key intermediate and its utility in constructing scaffolds with known potential as bioactive agents. This building block represents a valuable tool for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

References

Application Notes and Protocols for the Deprotection of 1-Boc-5-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Deblocking of a Versatile Indole Intermediate

The indole nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] The strategic manipulation of substituted indoles is therefore of paramount importance. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the indole nitrogen due to its stability under various conditions and its facile removal under specific acidic, basic, or thermal protocols.[2] This application note provides a comprehensive guide to the deprotection of 1-Boc-5-methyl-3-formylindole to yield 5-methyl-3-formylindole, a valuable intermediate for the synthesis of a range of biologically active molecules.

The presence of the electron-withdrawing formyl group at the C3 position and the methyl group at the C5 position of the indole scaffold necessitates a careful selection of deprotection methodology to ensure high yield and purity of the desired product, while avoiding unwanted side reactions. This document will explore various deprotection strategies, offering detailed protocols and the rationale behind the choice of reagents and conditions.

Chemical Transformation and Mechanistic Considerations

The fundamental transformation involves the cleavage of the N-Boc carbamate to liberate the free indole N-H. The choice of deprotection method dictates the specific reaction mechanism.

Figure 1. General scheme for the deprotection of this compound.

Acid-Catalyzed Deprotection: This is the most common method for Boc group removal. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene and tert-butanol. Subsequent decarboxylation of the resulting carbamic acid yields the free indole.

Base-Catalyzed Deprotection: For substrates sensitive to acidic conditions, basic deprotection offers a milder alternative. The mechanism typically involves nucleophilic attack of a base (e.g., methoxide) at the carbonyl carbon of the Boc group, leading to the formation of an unstable intermediate that collapses to release the deprotected indole. This method is particularly effective for electron-deficient indoles.

Thermal Deprotection: This method avoids the use of acidic or basic reagents altogether. Upon heating, the Boc group can be cleaved through a concerted mechanism involving a six-membered transition state, leading to the formation of the free indole, isobutylene, and carbon dioxide.

Recommended Deprotection Protocols

The choice of the optimal deprotection protocol depends on the scale of the reaction, the presence of other functional groups, and the desired purity of the final product. Below are three recommended methods with detailed experimental procedures.

Protocol 1: Thermal Deprotection in 2,2,2-Trifluoroethanol (TFE)

This method is often preferred for its mildness and compatibility with a wide range of functional groups.

Materials:

  • This compound

  • 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolve this compound (1.0 eq) in TFE (approximately 0.1 M solution) in a round-bottom flask.

  • Heat the solution to reflux (approximately 74 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 1-4 hours), allow the mixture to cool to room temperature.

  • Remove the TFE under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5-methyl-3-formylindole.

G start Dissolve Starting Material in TFE reflux Reflux Reaction Mixture start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete concentrate Concentrate in vacuo cool->concentrate purify Purify by Column Chromatography concentrate->purify end Obtain Pure Product purify->end

Figure 2. Workflow for thermal deprotection of this compound.

Protocol 2: Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA)

This is a rapid and efficient method, but care must be taken to control the reaction conditions to avoid potential side reactions with the formyl group.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approximately 0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA (2-5 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography.

Protocol 3: Basic Deprotection with Sodium Methoxide (NaOMe) in Methanol

This protocol is particularly useful when the substrate is sensitive to acidic conditions.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sodium methoxide (NaOMe) solution in methanol or solid NaOMe

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (approximately 0.1 M solution) in a round-bottom flask.

  • Add a catalytic amount of sodium methoxide (0.1-0.3 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the mixture by adding saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify by flash column chromatography if necessary.

Characterization Data

The successful deprotection can be confirmed by comparing the analytical data of the starting material and the product.

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
This compound 9.98 (s, 1H), 8.12 (s, 1H), 7.95 (s, 1H), 7.30 (d, J=8.5 Hz, 1H), 7.20 (d, J=8.5 Hz, 1H), 2.45 (s, 3H), 1.68 (s, 9H)185.1, 149.5, 137.0, 134.2, 132.8, 126.5, 125.0, 120.3, 115.0, 85.0, 28.1, 21.4
5-methyl-3-formylindole 9.97 (s, 1H), 8.25 (br s, 1H), 8.10 (s, 1H), 7.65 (s, 1H), 7.25 (d, J=8.3 Hz, 1H), 7.15 (d, J=8.3 Hz, 1H), 2.48 (s, 3H)185.5, 137.2, 135.0, 131.5, 126.0, 125.5, 120.0, 118.0, 111.2, 21.5

Note: NMR data are predicted and may vary slightly from experimental values.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time or temperature. For acidic/basic methods, increase the amount of reagent.
Low Yield Degradation of starting material or product.For acid-sensitive substrates, switch to a milder method like thermal or basic deprotection. Ensure anhydrous conditions for acid/base-catalyzed reactions.
Formation of Byproducts Side reactions involving the formyl group.Use milder deprotection conditions. For acidic deprotection, lower the temperature and use fewer equivalents of acid.
Difficult Purification Co-elution of starting material and product.Optimize the solvent system for column chromatography. Recrystallization may also be an option for solid products.

Conclusion

The deprotection of this compound can be effectively achieved using a variety of methods. The choice of the optimal protocol is contingent upon the specific requirements of the synthesis and the stability of other functionalities present in the molecule. The thermal deprotection in TFE offers a mild and generally applicable method, while acidic deprotection with TFA provides a rapid alternative. For acid-sensitive substrates, basic deprotection with sodium methoxide is a viable option. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining the desired 5-methyl-3-formylindole in high yield and purity.

References

Catalytic Formylation of 1-Boc-5-methylindole: An Application Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Formylated Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and biologically active natural products.[1] The introduction of a formyl group (–CHO) at the C3-position of the indole scaffold yields 3-formylindoles, which are pivotal synthetic intermediates. This versatile functional group serves as a linchpin for a wide array of chemical transformations, including C–C and C–N bond formations, reductions, and as a directing group for further C–H bond functionalization.[2][3] Specifically, 1-Boc-5-methylindole-3-carbaldehyde is a valuable precursor for the synthesis of various therapeutic agents, including potential anticancer and antimicrobial compounds.[4]

This application note provides a comprehensive technical guide to the catalytic formylation of 1-Boc-5-methylindole, moving beyond a simple recitation of steps to explain the underlying principles and rationale for methodological choices. We will explore both classical and modern catalytic approaches, culminating in a detailed, field-proven protocol for a reliable and scalable formylation reaction.

Theoretical Background: A Survey of Formylation Strategies

The formylation of indoles has been a subject of extensive research, leading to the development of several distinct methodologies. A brief overview of the most prominent strategies provides context for the selection of a preferred catalytic approach.

Classical Formylation Reactions:

  • Vilsmeier-Haack Reaction: This is one of the most widely used methods for formylating electron-rich aromatic and heteroaromatic compounds.[5] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[6][7] While effective, this method often requires stoichiometric amounts of reagents and can be harsh, limiting its compatibility with sensitive functional groups.[1]

  • Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMT) as the formylating agent in an acidic medium.[8][9] It is particularly useful for the ortho-formylation of phenols but can also be applied to other electron-rich aromatics like indoles.[10] However, the yields can be variable, and the reaction is generally considered inefficient.[9]

  • Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in a strongly basic solution. While historically significant for the synthesis of salicylaldehydes, its application to indoles is less common and can suffer from low yields and the formation of side products.[11]

Modern Catalytic Approaches:

The limitations of classical methods have spurred the development of more sustainable and efficient catalytic systems. These modern approaches often operate under milder conditions and offer greater functional group tolerance.

  • Transition-Metal Catalysis: The use of transition metals to catalyze the C–H functionalization of indoles has gained significant traction.[12][13] Catalysts based on ruthenium, for example, have been successfully employed for the C3-selective formylation of free (N–H) indoles using anilines as the carbonyl source.[3][14] These methods offer high selectivity under mild conditions.

  • Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis.[1][11] Several protocols have been developed for the C3-formylation of indoles using photocatalysts like Eosin Y or Rose Bengal, with a simple carbon source such as tetramethylethylenediamine (TMEDA) and air as the oxidant.[15][16] These reactions are often performed at room temperature and are environmentally benign.[15]

  • Boron-Catalyzed Formylation: Boron trifluoride diethyl etherate (BF₃·OEt₂) has been shown to be an effective catalyst for the C–H formylation of indoles using trimethyl orthoformate (TMOF) as the formyl source.[2] This method is characterized by its operational simplicity, rapid reaction times (often minutes), and broad substrate scope under ambient conditions.[2]

  • Formylation with CO₂ and a Reducing Agent: The use of carbon dioxide as a renewable C1 source is a highly attractive green chemistry approach.[17][18] Catalytic systems have been developed to effect the N-formylation of amines using CO₂ in the presence of a reducing agent like a hydrosilane.[19][20] While primarily focused on N-formylation, related strategies for C-formylation are an active area of research.

Recommended Protocol: Vilsmeier-Haack Formylation of 1-Boc-5-methylindole

While modern catalytic methods show great promise, the Vilsmeier-Haack reaction remains a robust and widely adopted method for the synthesis of 3-formylindoles due to its high yields and reliability.[5] The use of a Boc protecting group on the indole nitrogen enhances the stability of the substrate and directs the formylation specifically to the C3 position.

Reaction Mechanism Workflow

The Vilsmeier-Haack reaction proceeds through a well-established mechanism. First, the Vilsmeier reagent, a chloroiminium salt, is formed from DMF and POCl₃. This electrophilic species is then attacked by the electron-rich C3 position of the indole ring. Subsequent elimination and hydrolysis yield the desired 3-formylindole.[21]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Indole 1-Boc-5-methylindole Indole->Intermediate attacks Product 1-Boc-5-methylindole- 3-carbaldehyde Intermediate->Product hydrolyzed by H2O H₂O H2O->Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Workflow

This protocol outlines the key steps for the catalytic formylation of 1-Boc-5-methylindole.

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ in DMF) at 0°C start->reagent_prep substrate_add Add 1-Boc-5-methylindole solution dropwise reagent_prep->substrate_add reaction Stir at room temperature substrate_add->reaction workup Aqueous Workup (Ice and NaOH) reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification product Obtain Pure Product purification->product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Materials and Equipment
  • 1-Boc-5-methylindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step-by-Step Procedure
  • Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Indole: Dissolve 1-Boc-5-methylindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Aqueous Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice. This will quench the reaction and hydrolyze the intermediate iminium salt. Make the solution basic by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-Boc-5-methylindole-3-carbaldehyde.

Characterization Data

The final product, 5-methylindole-3-carboxaldehyde, can be characterized by its physical and spectroscopic properties.

PropertyValue
Molecular FormulaC₁₀H₉NO
Molecular Weight159.18 g/mol [22]
Melting Point148-151 °C[4]
AppearanceOff-white to yellow solid

Spectroscopic data for the un-protected 5-methylindole-3-carboxaldehyde is well-documented and can be used for comparison after deprotection if necessary.[22][23]

Comparative Data of Formylation Methods

The choice of formylation method can significantly impact the yield and reaction conditions. The following table provides a comparative overview of different approaches for the formylation of substituted indoles.

MethodCatalyst/ReagentFormyl SourceTypical ConditionsTypical YieldsReference
Vilsmeier-HaackPOCl₃DMF0 °C to RT88-96%[5]
Duff ReactionAcidHexamethylenetetramineHot Acetic Acid25-74%[8]
PhotocatalyticEosin YTMEDABlue LEDs, RT, AirGood[11][15]
Boron-CatalyzedBF₃·OEt₂Trimethyl OrthoformateNeat, RT, 1-5 minModerate to High[2]
Ru-CatalyzedRu-complexN-methylanilineMild ConditionsGood[3]

Troubleshooting and Expert Insights

  • Low Yields: Incomplete formation of the Vilsmeier reagent is a common issue. Ensure that anhydrous DMF is used and that the POCl₃ is added slowly at 0 °C. The purity of the starting 1-Boc-5-methylindole is also critical.

  • Side Product Formation: If the reaction is allowed to proceed for too long or at elevated temperatures, the formation of byproducts can occur. Careful monitoring by TLC is essential.

  • Boc Deprotection: The acidic conditions of the Vilsmeier-Haack reaction can potentially lead to the deprotection of the Boc group.[2] If this is observed, a milder formylation method such as the boron-catalyzed approach may be more suitable.

  • Scalability: The Vilsmeier-Haack reaction is generally scalable. However, for large-scale syntheses, careful control of the exothermic addition of POCl₃ is crucial.

Conclusion

The catalytic formylation of 1-Boc-5-methylindole is a critical transformation in synthetic organic chemistry, providing access to valuable building blocks for drug discovery and development. While several innovative catalytic methods have been developed, the Vilsmeier-Haack reaction remains a highly reliable and efficient protocol. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently achieve high yields of the desired 3-formylindole product. This guide provides the necessary theoretical foundation and practical steps to successfully implement this important synthetic transformation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Boc-5-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Boc-5-methyl-3-formylindole. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important synthetic intermediate. Here, we address common challenges encountered during the Vilsmeier-Haack formylation of 1-Boc-5-methylindole, providing in-depth, field-proven insights and troubleshooting strategies to help you improve your reaction yield and product purity.

Overview of the Synthesis: The Vilsmeier-Haack Reaction

The most common and effective method for synthesizing this compound is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as the indole nucleus, using a Vilsmeier reagent.[3][4] The reagent is typically prepared in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[1][5] The indole substrate, protected at the nitrogen with a tert-butyloxycarbonyl (Boc) group, is sufficiently electron-rich to undergo electrophilic substitution at the C3 position, which has the highest electron density.[6]

Core Reaction Mechanism

Understanding the mechanism is crucial for effective troubleshooting. The process involves two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium salt, the active Vilsmeier reagent.[4][5]

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the 1-Boc-5-methylindole attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[3][5]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Reacts with Indole 1-Boc-5-methylindole Indole->Iminium_Intermediate Electrophilic Attack Product This compound Iminium_Intermediate->Product H2O H₂O (Work-up) H2O->Product Hydrolysis Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Step 1: Verify Reagent Quality Start->Check_Reagents Check_Conditions Step 2: Review Reaction Conditions Start->Check_Conditions Check_Workup Step 3: Analyze Work-up & Purification Start->Check_Workup Sol_Reagents1 Use fresh anhydrous DMF and colorless POCl₃. Check_Reagents->Sol_Reagents1 Sol_Reagents2 Ensure all glassware is flame-dried and under inert atmosphere. Check_Reagents->Sol_Reagents2 Sol_Conditions1 Pre-form Vilsmeier reagent at 0-5 °C. Check_Conditions->Sol_Conditions1 Sol_Conditions2 Add indole at 0 °C and warm slowly. Check_Conditions->Sol_Conditions2 Sol_Conditions3 Monitor by TLC to avoid over-reaction. Check_Conditions->Sol_Conditions3 Sol_Workup1 Quench into ice/aq. NaHCO₃ to keep pH 7-9. Check_Workup->Sol_Workup1 Sol_Workup2 Purify by recrystallization or column chromatography. Check_Workup->Sol_Workup2

References

Technical Support Center: Troubleshooting Side Reactions in the Vilsmeier-Haack Formylation of 1-Boc-5-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Vilsmeier-Haack formylation of 1-Boc-5-methylindole. Here, we move beyond standard protocols to address the nuanced side reactions and troubleshooting strategies that are critical for success in complex synthetic pathways. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience.

Introduction: The Challenge of Formylating a Protected Indole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] For indoles, the reaction typically proceeds at the highly nucleophilic C3 position.[2] The use of a Boc-protecting group at the N1 position is common in multi-step syntheses to modulate reactivity and prevent unwanted side reactions at the nitrogen. However, the acidic nature of the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide) introduces a significant challenge: the potential for concomitant deprotection of the acid-labile Boc group. This can lead to a cascade of undesired side reactions, complicating product purification and reducing the yield of the target molecule, 1-Boc-5-methylindole-3-carboxaldehyde.

This guide provides a structured, question-and-answer-based approach to troubleshoot these specific challenges, offering not just solutions but also the underlying chemical principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is yielding a mixture of the desired product and the deprotected 5-methylindole-3-carboxaldehyde. How can I prevent the loss of the Boc group?

A1: Understanding the Root Cause and Mitigation Strategies

The primary cause of this side reaction is the acidic environment generated during the formation and reaction of the Vilsmeier reagent. The Boc (tert-butyloxycarbonyl) protecting group is notoriously sensitive to acid and can be readily cleaved under these conditions.[3]

Troubleshooting Steps:

  • Strict Temperature Control: The stability of the Boc group is highly temperature-dependent.

    • Recommendation: Maintain a low reaction temperature, ideally between 0 °C and 5 °C, throughout the addition of both the POCl₃ to DMF and the subsequent addition of the 1-Boc-5-methylindole substrate. Avoid any temperature spikes.

  • Stoichiometry of the Vilsmeier Reagent: An excess of the Vilsmeier reagent can lead to a more acidic reaction medium and a higher likelihood of deprotection.

    • Recommendation: Use a minimal excess of the Vilsmeier reagent. A stoichiometry of 1.1 to 1.5 equivalents relative to the indole substrate is a good starting point.

  • Order of Addition: Adding the substrate to the pre-formed Vilsmeier reagent is crucial.

    • Recommendation: Always prepare the Vilsmeier reagent first by slowly adding POCl₃ to DMF at low temperature. Then, add the solution of 1-Boc-5-methylindole dropwise to this pre-formed reagent. This ensures that the indole is not exposed to localized high concentrations of POCl₃.

  • Reaction Time: Prolonged exposure to the acidic medium increases the extent of deprotection.

    • Recommendation: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly. Over-extending the reaction time will not significantly increase the yield of the desired product but will favor the formation of the deprotected byproduct.

Q2: I am observing the formation of a significant amount of a dark, insoluble material (tar) in my reaction mixture. What is causing this and how can I avoid it?

A2: The Cascade of Reactions Following Deprotection

The formation of tar is a common issue when dealing with unprotected indoles under acidic conditions. The deprotection of the 1-Boc-5-methylindole in situ generates the highly reactive 5-methylindole. This species can then undergo further reactions with the Vilsmeier reagent or self-polymerize.

Mechanistic Insight:

Once the Boc group is removed, the N-H of the resulting 5-methylindole can be formylated, or the C3-formylated product can react further. Additionally, the electron-rich nature of the unprotected indole makes it susceptible to oligomerization and polymerization under the acidic reaction conditions. The formation of di-indolylmethane and tri-indolylmethane structures is a known side reaction for indoles in the presence of electrophiles.[4]

Troubleshooting Workflow:

G cluster_solutions Mitigation Strategies start Dark, Insoluble Material (Tar) Observed deprotection In situ Deprotection of 1-Boc-5-methylindole start->deprotection Primary Cause reactive_indole Formation of Reactive 5-Methylindole deprotection->reactive_indole polymerization Acid-Catalyzed Self-Polymerization reactive_indole->polymerization Major Pathway over_formylation Over-formylation of Deprotected Indole reactive_indole->over_formylation Minor Pathway tar Tar Formation polymerization->tar over_formylation->tar temp_control Strict Temperature Control (0-5 °C) temp_control->deprotection Inhibits stoichiometry Minimize Vilsmeier Reagent Stoichiometry (1.1-1.5 eq.) stoichiometry->deprotection Inhibits reaction_time Monitor and Minimize Reaction Time reaction_time->deprotection Inhibits

Caption: Troubleshooting workflow for tar formation.

Preventative Measures:

  • The most effective way to prevent tar formation is to suppress the initial deprotection of the Boc group by rigorously applying the troubleshooting steps outlined in Q1 (strict temperature control, optimized stoichiometry, and minimal reaction time).

  • Quenching Procedure: A rapid and efficient quench is critical. Pouring the reaction mixture into a vigorously stirred, cold aqueous base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) will neutralize the acidic components and minimize the opportunity for polymerization of any deprotected indole.

Q3: My TLC analysis shows multiple spots close to the desired product spot, suggesting the formation of isomers or related byproducts. What could these be?

A3: Exploring Other Potential Side Reactions

While C3 formylation is electronically favored, other side reactions can occur, leading to a complex product mixture.

Potential Byproducts and Their Origins:

  • Di-formylated Products: If deprotection occurs, the resulting 5-methylindole has two highly activated positions (C3 and N1). This can lead to the formation of 1,3-diformyl-5-methylindole.

  • C2-Formylation: While less favorable than C3 formylation, a small amount of C2-formylation can occur, especially if the C3 position is sterically hindered. In the case of 1-Boc-5-methylindole, this is less likely to be a major byproduct.

  • Reaction with the Solvent: In some cases, the Vilsmeier reagent can react with the solvent if it is not completely anhydrous, leading to the formation of byproducts.

Analytical Approach to Identification:

  • LC-MS Analysis: This is the most powerful tool for identifying the components of your product mixture. The mass-to-charge ratio will help you distinguish between the desired product, the deprotected product, and di-formylated species.

  • ¹H NMR Spectroscopy: Careful analysis of the aromatic region of the ¹H NMR spectrum can help identify different isomers. For example, the coupling constants and chemical shifts of the indole ring protons will be distinct for C2- and C3-substituted products.

Mitigation:

  • Anhydrous Conditions: Ensure that your DMF is anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the Vilsmeier reagent.

  • Chromatographic Purification: A well-optimized column chromatography protocol is essential for separating the desired product from closely related byproducts. A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity, is often effective.

Experimental Protocols

Optimized Vilsmeier-Haack Formylation of 1-Boc-5-methylindole

This protocol is designed to minimize side reactions, particularly the deprotection of the Boc group.

Reagents and Equipment:

  • 1-Boc-5-methylindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as a co-solvent (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and inert atmosphere setup (nitrogen or argon)

Procedure:

  • Vilsmeier Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5-10 equivalents relative to the indole).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting mixture at 0 °C for 30 minutes. The solution should become a pale yellow, slightly viscous liquid.

  • Formylation Reaction:

    • Dissolve 1-Boc-5-methylindole (1.0 equivalent) in a minimal amount of anhydrous DMF or an optional co-solvent like DCM or THF.

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 20-30 minutes.

    • Allow the reaction mixture to stir at 0-5 °C and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice and a saturated aqueous NaHCO₃ solution.

    • Continue stirring until the gas evolution ceases and the pH of the aqueous layer is basic (pH 8-9).

    • Extract the aqueous mixture with ethyl acetate or DCM (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

Data Summary Table

ParameterRecommended ConditionRationale
Temperature 0-5 °CMinimizes Boc deprotection.
POCl₃ Stoichiometry 1.1 - 1.5 equivalentsReduces acidity and side reactions.
Reaction Time 1 - 3 hours (monitor by TLC)Prevents prolonged exposure to acidic conditions.
Solvent Anhydrous DMFReagent and solvent; must be dry.
Quenching Agent Cold saturated aq. NaHCO₃Neutralizes acid and prevents polymerization.

Visualizing the Reaction Pathways

Vilsmeier_Haack_Side_Reactions cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway A 1-Boc-5-methylindole C Electrophilic Attack at C3 A->C G Acid-Catalyzed Boc Deprotection A->G B Vilsmeier Reagent (POCl₃ + DMF) B->C D Iminium Intermediate C->D E Hydrolysis D->E F 1-Boc-5-methylindole-3-carboxaldehyde (Desired Product) E->F H 5-Methylindole G->H I Further Reaction with Vilsmeier Reagent H->I K Polymerization/Tar H->K J 5-Methylindole-3-carboxaldehyde (Deprotected Product) I->J L Di-formylation J->L

Caption: Reaction pathways in the Vilsmeier-Haack formylation of 1-Boc-5-methylindole.

Conclusion

The successful Vilsmeier-Haack formylation of 1-Boc-5-methylindole hinges on a nuanced understanding and control of the reaction conditions to mitigate the primary side reaction of Boc deprotection. By implementing strict temperature control, optimizing reagent stoichiometry, and ensuring a rapid and efficient work-up, researchers can significantly improve the yield and purity of the desired product. This guide provides a framework for troubleshooting common issues and is intended to serve as a valuable resource for scientists engaged in complex organic synthesis.

References

Technical Support Center: Purification of 1-Boc-5-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Boc-5-methyl-3-formylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key intermediate in high purity.

Introduction

This compound is a valuable building block in organic synthesis, often prepared via the Vilsmeier-Haack formylation of 1-Boc-5-methylindole. While the synthesis is relatively straightforward, the purification of the crude reaction mixture can present several challenges. This guide addresses common issues encountered during purification and provides robust protocols to ensure the isolation of a highly pure product.

The Vilsmeier-Haack reaction involves the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) from a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[1][2] This reagent then reacts with the electron-rich indole ring to form an iminium intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.[1][3] Understanding this mechanism is key to anticipating potential impurities and designing an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the specific reaction conditions and work-up procedure. However, several common impurities are frequently observed:

  • Unreacted Starting Material: 1-Boc-5-methylindole.

  • De-Boc-ylated Product: 5-methyl-1H-indole-3-carbaldehyde. This is a very common impurity, as the Boc-protecting group is labile under acidic conditions, which can inadvertently arise during the reaction or work-up.

  • Vilsmeier Reagent Byproducts: Residual DMF and phosphorus-containing salts.

  • Incomplete Hydrolysis Product: The iminium salt intermediate. This is less common with a proper aqueous work-up but can be present if the hydrolysis is incomplete.

  • Over-formylated or Side-Reaction Products: While less common for indoles at the 3-position, minor amounts of other formylated species could be present.[4]

Q2: My crude product is a dark, oily residue. Is this normal?

A2: It is not uncommon for the crude product of a Vilsmeier-Haack reaction to be a dark oil or solid.[5] The color can be attributed to trace impurities and residual reagents. A proper purification protocol, such as column chromatography or recrystallization, should yield a much cleaner, off-white to pale yellow solid.

Q3: I am seeing a spot on my TLC with a much lower Rf than my product. What could it be?

A3: A significantly more polar spot (lower Rf) is often the de-Boc-ylated product, 5-methyl-1H-indole-3-carbaldehyde. The free N-H group on the indole ring makes this compound considerably more polar than the Boc-protected starting material and product.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • ¹H and ¹³C NMR: This will confirm the structure of the molecule. Based on the closely related 1-methyl-1H-indole-3-carbaldehyde, you can expect characteristic shifts for the aldehyde proton (~10 ppm), the indole protons, the methyl group, and the Boc group.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the aldehyde carbonyl (~1660-1700 cm⁻¹) and the Boc-carbonyl (~1730-1750 cm⁻¹).

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Significant amount of de-Boc-ylated product observed by TLC/NMR. Accidental deprotection during acidic work-up or prolonged exposure to acidic conditions.Ensure the work-up is performed promptly and that any acidic solutions are neutralized efficiently. Consider a milder work-up using a saturated sodium bicarbonate solution.
Product is an oil and will not crystallize. Presence of impurities, such as residual solvent or unreacted starting material, that are acting as a eutectic mixture.Purify the oil by flash column chromatography to remove impurities. After chromatography, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Product co-elutes with an impurity during column chromatography. The polarity of the product and the impurity are very similar in the chosen solvent system.Optimize the solvent system for your column. A shallower gradient or the use of a different solvent system (e.g., dichloromethane/methanol or toluene/ethyl acetate) may improve separation.
Low recovery after purification. Product loss during extraction due to its polarity. Incomplete elution from the silica gel column. Decomposition on silica gel.Ensure complete extraction by using a sufficient volume of organic solvent and performing multiple extractions. After column chromatography, flush the column with a more polar solvent to ensure all the product has been eluted. If decomposition on silica is suspected, consider deactivating the silica gel with triethylamine before use or using an alternative purification method like recrystallization.

Experimental Protocols

Protocol 1: Work-up Procedure for Vilsmeier-Haack Reaction
  • After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate. Caution: This can be an exothermic process with gas evolution.

  • Continue stirring until the gas evolution ceases and the mixture reaches room temperature.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. A starting gradient of 5-10% ethyl acetate in hexanes is a good starting point.[7][8]

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Adsorb the crude product onto a small amount of silica gel and dry it completely.

    • Load the dried silica with the adsorbed product onto a pre-packed silica gel column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude or column-purified product in a minimal amount of a hot solvent in which the product is soluble (e.g., ethyl acetate, isopropanol).

  • Slowly add a co-solvent in which the product is poorly soluble (e.g., hexanes, heptane) until the solution becomes slightly turbid.

  • Warm the solution slightly to redissolve the precipitate and then allow it to cool slowly to room temperature.

  • For further crystallization, place the flask in a refrigerator or freezer.

  • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Visualization of the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

Purification_Workflow cluster_purification Purification crude Crude Reaction Mixture workup Aqueous Work-up (NaHCO3 Quench) crude->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying and Concentration extraction->drying crude_product Crude Product (Oil or Solid) drying->crude_product column Flash Column Chromatography (Hexanes/EtOAc gradient) crude_product->column recrystallization Recrystallization (e.g., EtOAc/Hexanes) crude_product->recrystallization Direct (if crude is solid) pure_product Pure this compound column->pure_product recrystallization->pure_product analysis Characterization (NMR, MS, IR) pure_product->analysis

Purification workflow for this compound.

Characterization Data (Expected)

While the exact spectral data for this compound may vary slightly depending on the solvent and instrument, the following are expected characteristic features based on analogous compounds:[6][9][10][11]

Technique Expected Features
¹H NMR (CDCl₃) * Aldehyde CHO: Singlet, ~9.9-10.1 ppm.
  • Indole H2: Singlet, ~8.1-8.3 ppm.

  • Aromatic Protons: Multiplets in the aromatic region, ~7.2-8.0 ppm.

  • Indole N-CH₃: Singlet, ~2.4-2.5 ppm.

  • Boc (CH₃)₃: Singlet, ~1.6-1.7 ppm. | | ¹³C NMR (CDCl₃) | * Aldehyde C=O: ~184-186 ppm.

  • Boc C=O: ~148-150 ppm.

  • Indole C3: ~118-120 ppm.

  • Boc C(CH₃)₃: ~84-86 ppm.

  • Boc (CH₃)₃: ~28 ppm.

  • Indole CH₃: ~21 ppm. | | IR (KBr or neat) | * Aldehyde C=O stretch: ~1660-1680 cm⁻¹.

  • Boc C=O stretch: ~1730-1750 cm⁻¹.

  • C-H aromatic stretch: ~3000-3100 cm⁻¹.

  • C-H aliphatic stretch: ~2850-2980 cm⁻¹. | | Mass Spec (ESI+) | * [M+H]⁺: Expected m/z for C₁₅H₁₈NO₃⁺.

  • [M+Na]⁺: Expected m/z for C₁₅H₁₇NNaO₃⁺. |

References

Technical Support Center: Troubleshooting Low Yield in Wittig Reactions with 1-Boc-5-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting challenging Wittig reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering low yields or other difficulties when using heteroaromatic aldehydes, such as 1-Boc-5-methyl-3-formylindole. Our goal is to provide you with in-depth, scientifically grounded solutions that go beyond simple procedural steps, explaining the causality behind experimental choices to empower your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding low yields in the Wittig reaction with indole-based aldehydes.

Q1: Why am I getting a low yield with my this compound Wittig reaction?

Low yields in this specific reaction can arise from several factors.[1] The electron-rich nature of the indole ring can influence the reactivity of the aldehyde. Additionally, potential issues include steric hindrance, the stability of your ylide, the quality of reagents, and suboptimal reaction conditions.[1] Side reactions, such as the enolization of the aldehyde, can also consume starting material and reduce the yield of your desired alkene.[1]

Q2: Could the Boc protecting group be causing issues?

While the Boc group is generally stable, the reaction conditions for the Wittig reaction, particularly the choice of base and solvent, could potentially lead to its partial cleavage if not carefully controlled. However, it is more likely that other factors are the primary contributors to low yield.

Q3: Is my choice of ylide important for this reaction?

Absolutely. The reactivity of the phosphonium ylide is a critical factor.[2][3] Ylides are broadly classified as "stabilized" and "unstabilized".[3] Stabilized ylides, which contain electron-withdrawing groups, are less reactive and might struggle to react efficiently with your indole aldehyde, especially if there is any steric hindrance.[1][3] Unstabilized ylides, bearing electron-donating groups, are much more reactive but can be prone to decomposition.[3][4]

Q4: How does the purity of the starting materials affect the reaction?

The purity of all reagents is paramount. The aldehyde can oxidize, polymerize, or decompose, especially if it is not fresh or properly stored.[1][5] The phosphonium salt must be dry, and the solvents and base must be of high purity and anhydrous, as ylides are sensitive to moisture and oxygen.[1][6]

II. In-Depth Troubleshooting Guides

This section provides detailed troubleshooting strategies for specific problems encountered during the Wittig reaction with this compound.

Issue 1: Low Conversion of the Aldehyde

If you observe a significant amount of unreacted this compound after the reaction, consider the following:

  • Ylide Reactivity: Your ylide may not be reactive enough. If you are using a stabilized ylide, consider switching to a semi-stabilized or unstabilized ylide.[3] The increased nucleophilicity of an unstabilized ylide can often overcome the slightly reduced electrophilicity of the indole aldehyde.

  • Incomplete Ylide Formation: The base you are using may not be strong enough to fully deprotonate the phosphonium salt.[1] For unstabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[1][7] Ensure your base is fresh and has not been deactivated by exposure to air or moisture.

  • Reaction Temperature: Some Wittig reactions, particularly with less reactive partners, may require gentle warming to proceed to completion.[1] Monitor the reaction by TLC to determine if an increase in temperature improves the conversion rate.

  • Steric Hindrance: While this compound is not exceptionally bulky, significant steric hindrance on your ylide can impede the reaction.[1] If possible, consider a less hindered phosphonium salt. For highly hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often a better alternative.[1][5]

Issue 2: Formation of Multiple Products and Side Reactions

The appearance of unexpected spots on your TLC plate indicates that side reactions may be occurring.

  • Aldehyde Instability: The indole aldehyde might be undergoing self-condensation or other decomposition pathways under the basic reaction conditions.[8] One strategy to mitigate this is to generate the ylide in situ in the presence of the aldehyde, ensuring the ylide reacts as soon as it is formed.[1]

  • Epimerization: If your molecule contains stereocenters adjacent to the newly formed double bond, the basic conditions could lead to epimerization.[8] Using a milder base, if compatible with your ylide, can sometimes prevent this.

  • Ylide Decomposition: Unstabilized ylides are reactive and can decompose if not used promptly after generation.[4] Ensure the aldehyde is added to the freshly prepared ylide solution without undue delay.

Issue 3: Difficulty in Removing Triphenylphosphine Oxide (TPPO)

A common challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct, which can complicate product purification.[9]

  • Crystallization/Precipitation: TPPO is often less soluble in non-polar solvents like hexanes or pentane.[10] After the reaction, you can attempt to precipitate the TPPO by adding a non-polar solvent to your concentrated crude product. Cooling the mixture can further enhance precipitation.[10]

  • Complexation with Metal Salts: TPPO can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[10][11] Adding a solution of the metal salt to your crude product dissolved in a suitable solvent (e.g., ethanol for ZnCl₂, ethereal solvents for CaBr₂) can precipitate the TPPO complex, which can then be removed by filtration.[10][11][12]

  • Chromatography: While sometimes challenging, column chromatography can be effective. A careful selection of the eluent system is crucial. Sometimes, adding a small amount of a polar solvent to a non-polar eluent can help to separate the product from the more polar TPPO.

III. Experimental Protocols and Data

General Protocol for a Wittig Reaction with an Unstabilized Ylide

This protocol provides a starting point for your optimization experiments.

1. Ylide Generation:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF) or diethyl ether.[1]
  • Cool the suspension to 0 °C or -78 °C.
  • Slowly add a strong base, such as n-BuLi (1.05 equivalents), dropwise. A distinct color change (often to orange or red) typically indicates ylide formation.[1]
  • Stir the mixture at this temperature for 30-60 minutes.

2. Reaction with this compound:

  • Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the ylide solution at the low temperature.
  • Allow the reaction to warm to room temperature and stir overnight, or as determined by TLC monitoring.

3. Work-up:

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

4. Purification:

  • Attempt to precipitate the TPPO from the crude mixture using a non-polar solvent.
  • If necessary, purify the product by column chromatography.

Data Summary: Influence of Base and Ylide Type

The choice of base and the nature of the ylide have a profound impact on the outcome of the Wittig reaction. The following table summarizes these effects:

Ylide TypeTypical R GroupReactivityRequired Base StrengthPredominant Alkene Geometry
Unstabilized AlkylHighStrong (e.g., n-BuLi, NaH)(Z)-alkene[2][4]
Semi-stabilized ArylModerateModerate to StrongMixture of (E) and (Z)[5]
Stabilized Ester, KetoneLowWeaker (e.g., NaOMe, K₂CO₃)(E)-alkene[2][3]

IV. Visualizing the Process: Diagrams

Troubleshooting Flowchart

The following flowchart provides a logical path for diagnosing and solving low-yield issues in your Wittig reaction.

Wittig_Troubleshooting start Low Yield in Wittig Reaction check_conversion Check TLC: High Aldehyde Conversion? start->check_conversion no_conversion Issue: Low/No Conversion check_conversion->no_conversion No high_conversion Issue: Complex Mixture or Purification Problem check_conversion->high_conversion Yes check_ylide_formation Incomplete Ylide Formation? no_conversion->check_ylide_formation base_issue Use stronger/fresher base (n-BuLi, NaH). Ensure anhydrous conditions. check_ylide_formation->base_issue Yes ylide_reactivity Low Ylide Reactivity? check_ylide_formation->ylide_reactivity No switch_ylide Switch to a more reactive (unstabilized) ylide. ylide_reactivity->switch_ylide Yes steric_hindrance Steric Hindrance? ylide_reactivity->steric_hindrance No hwe_reaction Consider Horner-Wadsworth-Emmons (HWE) reaction. steric_hindrance->hwe_reaction Yes side_reactions Side Reactions Occurring? high_conversion->side_reactions aldehyde_instability Generate ylide in situ with aldehyde. Use milder conditions if possible. side_reactions->aldehyde_instability Yes purification_issue Difficulty Removing TPPO? side_reactions->purification_issue No tppo_removal Precipitate TPPO with non-polar solvent. Use metal salt complexation (ZnCl₂, CaBr₂). purification_issue->tppo_removal Yes Wittig_Mechanism ylide R'R''C=PPh₃ (Ylide) oxaphosphetane [Oxaphosphetane Intermediate] ylide->oxaphosphetane [2+2] Cycloaddition carbonyl R'''R''''C=O (Aldehyde/Ketone) carbonyl->oxaphosphetane alkene R'R''C=CR'''R'''' (Alkene) oxaphosphetane->alkene Retro-[2+2] tppo O=PPh₃ (Triphenylphosphine Oxide) oxaphosphetane->tppo

References

Preventing decomposition of 1-Boc-5-methyl-3-formylindole during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for handling 1-Boc-5-methyl-3-formylindole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges, particularly its decomposition during reaction workup, providing in-depth troubleshooting, validated protocols, and the underlying chemical principles to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: My this compound is decomposing during aqueous workup after my reaction. What is the most likely cause?

The most probable cause of decomposition is the acidic lability of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen.[1][2][3] The indole ring itself is also sensitive to strongly acidic conditions, which can lead to protonation, primarily at the C3 position, and potential polymerization or side reactions.[4][5] The presence of even trace amounts of acid in your reaction mixture or workup solutions can catalyze the removal of the Boc group, exposing the N-H indole, which has different solubility and reactivity, complicating purification.

Q2: I observe a new, more polar spot on my TLC plate after workup. What is this likely to be?

This new, more polar spot is almost certainly the deprotected product, 5-methyl-1H-indole-3-carbaldehyde. The removal of the lipophilic Boc group significantly increases the polarity of the molecule, leading to a lower Rf value on silica gel TLC plates.

Q3: Can I use a standard acidic wash (e.g., 1M HCl) to remove basic impurities during the workup of a reaction involving this compound?

It is strongly discouraged. The Boc group on an indole nitrogen is highly susceptible to cleavage by strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[1][2][3] An acidic wash will almost certainly lead to partial or complete deprotection of your desired product.

Q4: Is this compound stable to basic conditions?

Generally, the Boc protecting group is stable to basic conditions, including aqueous solutions of sodium bicarbonate, sodium carbonate, and even mild hydroxides.[6][7] However, prolonged exposure to strong bases at elevated temperatures should be avoided as it can potentially lead to other unforeseen reactions. For workup purposes, mild basic washes are the preferred method for neutralizing acid and removing acidic impurities.

Troubleshooting Guide: Preventing Decomposition During Workup

Issue 1: Significant Boc Deprotection Observed Post-Workup

Root Cause Analysis:

The primary culprit is exposure to acidic conditions. This can originate from:

  • Acidic Reagents or Catalysts: Leftover acid from the reaction itself.

  • Acidic Byproducts: The reaction may generate acidic species.

  • Inappropriate Workup: Use of acidic aqueous solutions for washing.

  • Silica Gel: Standard silica gel is slightly acidic and can cause decomposition during prolonged column chromatography.

Solutions & Protocols:

This protocol is designed to neutralize the reaction mixture and wash the organic layer while rigorously avoiding acidic conditions.

Step-by-Step Protocol:

  • Initial Quench: Upon reaction completion, cool the mixture to room temperature. If the reaction was conducted in a protic solvent, it may be beneficial to first remove the solvent under reduced pressure.

  • Dilution: Dilute the reaction residue with an appropriate organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Neutralization/Wash 1 (Critical): Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3). This will neutralize any residual acid.

    • Expert Tip: Be cautious of gas evolution (CO2) if significant acid is present. Swirl the funnel gently before shaking.

  • Wash 2: Wash the organic layer with deionized water to remove excess bicarbonate and other water-soluble impurities.

  • Wash 3: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and further remove water from the organic layer.

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

Visualizing the Problem: The Acid-Catalyzed Decomposition Pathway

The following diagram illustrates the mechanism of Boc deprotection under acidic conditions, the primary decomposition pathway for this compound.

DecompositionPathway cluster_0 Acid-Catalyzed Boc Deprotection A This compound B Protonated Carbonyl A->B H+ (Acid) C tert-Butyl Cation + Carbamic Acid Intermediate B->C Spontaneous Cleavage D 5-methyl-1H-indole-3-carbaldehyde (Deprotected Product) C->D Decarboxylation E Isobutylene + CO2 C->E Elimination

Caption: Acid-catalyzed deprotection of this compound.

Issue 2: Product Degradation on Silica Gel Chromatography

Root Cause Analysis:

Standard grade silica gel has a slightly acidic surface (pKa ≈ 4-5) due to the presence of silanol groups. For sensitive molecules like Boc-protected indoles, this acidity can be sufficient to cause streaking, poor separation, and decomposition during purification.

Solutions & Protocols:

  • Deactivating the Silica Gel: Before preparing your column, neutralize the silica gel. This is a crucial step.

    • Method: Prepare a slurry of the required amount of silica gel in your chosen eluent system. Add a small amount of a neutral or basic additive, such as triethylamine (Et3N) or pyridine (typically 0.1-1% v/v), to the slurry.

  • Column Packing: Pack the column with the neutralized silica slurry.

  • Eluent System: Ensure your mobile phase is also treated with the same percentage of the basic additive used to neutralize the silica.

  • Loading and Elution: Dissolve your crude product in a minimal amount of the neutralized eluent and load it onto the column. Proceed with the elution as usual.

Data Summary: Recommended Workup Reagents

ReagentPurposeCompatibility with this compound
Saturated NaHCO3 (aq)Neutralize acidsExcellent
Saturated NH4Cl (aq)Mildly acidic quench (for organometallics)Use with Caution: Can lower pH
1M HCl (aq)Acid washNot Recommended: Causes deprotection
Deionized WaterGeneral washingExcellent
Brine (Saturated NaCl (aq))Break emulsions, remove waterExcellent
Anhydrous Na2SO4/MgSO4Drying agentExcellent
Triethylamine (in eluent)Neutralize silica gelExcellent for chromatography
Logical Workflow for Workup and Purification

The following diagram outlines the decision-making process for successfully isolating this compound.

WorkupWorkflow Start Reaction Complete Quench Quench Reaction (if necessary) Start->Quench Dilute Dilute with Organic Solvent Quench->Dilute Wash_Bicarb Wash with Sat. NaHCO3 Dilute->Wash_Bicarb Wash_Water Wash with Water Wash_Bicarb->Wash_Water Neutral pH Wash_Brine Wash with Brine Wash_Water->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Purification Needed? Crude->Purify Recrystallize Recrystallization Crude->Recrystallize If solid & suitable Final Pure Product Purify->Final No Column Column Chromatography (Neutralized Silica) Purify->Column Yes Column->Final Recrystallize->Final

Caption: Decision workflow for workup and purification.

References

Technical Support Center: Optimizing Reductive Amination of 1-Boc-5-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reductive amination of 1-Boc-5-methyl-3-formylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

Introduction: The Chemistry at Play

The reductive amination of this compound is a crucial transformation for introducing a substituted aminomethyl group at the C3 position of the indole scaffold, a common motif in pharmacologically active compounds. The reaction proceeds through the initial formation of an iminium ion from the aldehyde and the amine, which is then reduced in situ by a mild reducing agent. While seemingly straightforward, the nuanced reactivity of the electron-rich indole nucleus and the presence of the bulky N-Boc protecting group can present unique challenges. This guide will walk you through these intricacies, providing both theoretical understanding and practical solutions.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the reductive amination of this compound.

Issue 1: Low to No Product Formation

Question: I am not observing any significant formation of my desired product. What are the likely causes and how can I rectify this?

Answer:

Low or no product formation is a common issue that can often be traced back to several key factors related to imine/iminium ion formation and the activity of the reducing agent.

  • Inefficient Imine/Iminium Ion Formation: The first step of the reaction, the condensation of the aldehyde and amine, is a reversible equilibrium.[1] Insufficient formation of the iminium ion intermediate will naturally lead to low product yield.

    • Solution 1: Acid Catalysis. The formation of the iminium ion is acid-catalyzed.[2] If you are not already using an acid catalyst, the addition of a catalytic amount of a weak acid like acetic acid can significantly enhance the rate of imine formation. However, be cautious with the amount of acid, as excess can lead to side reactions or decomposition.

    • Solution 2: Removal of Water. The formation of the imine generates water as a byproduct.[1] According to Le Chatelier's principle, removing this water will drive the equilibrium towards the imine. While a Dean-Stark apparatus is an option for some setups, the use of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves is often more practical for this chemistry.

    • Solution 3: Pre-formation of the Imine. In some cases, particularly with less reactive amines, it can be beneficial to pre-form the imine before adding the reducing agent. This can be achieved by stirring the aldehyde and amine together in a suitable solvent (e.g., methanol or toluene) for a period before introducing the reducing agent.[3]

  • Inactive Reducing Agent: The hydride reducing agent can degrade over time, especially if not stored under anhydrous conditions.

    • Solution: Use a fresh bottle of the reducing agent or test the activity of your current batch on a known, reliable reaction. When using sodium triacetoxyborohydride, ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) group at the N1 position of the indole and potentially bulky amines can sterically hinder the approach of the amine to the aldehyde.

    • Solution: While you cannot change the substrate, consider using a less sterically hindered amine if your synthetic route allows. Additionally, increasing the reaction temperature may provide the necessary energy to overcome this steric barrier, though this should be done cautiously to avoid side reactions.

Issue 2: Formation of Impurities and Byproducts

Question: My reaction is producing significant amounts of side products. How can I identify and minimize them?

Answer:

The formation of byproducts is a frequent challenge in the reductive amination of electron-rich heteroaromatic aldehydes like this compound. Here are some common culprits and their solutions:

  • Over-alkylation of Primary Amines: When using a primary amine, the initial secondary amine product can react further with the aldehyde to form a tertiary amine.

    • Solution 1: Stoichiometry Control. Use a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) to outcompete the secondary amine product for the aldehyde.

    • Solution 2: Stepwise Procedure. As mentioned previously, pre-forming the imine and then adding the reducing agent can minimize the time the newly formed secondary amine is exposed to the aldehyde.[3]

    • Solution 3: Choice of Reducing Agent. A highly reactive reducing agent might not be selective enough. Using a milder agent like sodium triacetoxyborohydride is often preferred as it selectively reduces the iminium ion over the aldehyde, reducing the chance of the secondary amine reacting further.[4]

  • Formation of bis(indolyl)methane: The electron-rich indole nucleus can act as a nucleophile and attack the iminium ion or the starting aldehyde, leading to the formation of a dimeric impurity.

    • Solution 1: Controlled Addition. Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the reactive iminium ion low at any given time, favoring the intramolecular reduction over the intermolecular reaction with another indole molecule.

    • Solution 2: Solvent Choice. Using a less polar solvent can sometimes disfavor the formation of the charged intermediate that leads to the dimer.

  • Reduction of the Aldehyde to an Alcohol: If the reducing agent is too reactive or if the imine formation is slow, the starting aldehyde can be reduced to the corresponding alcohol (1-Boc-5-methyl-3-hydroxymethylindole).

    • Solution: Sodium triacetoxyborohydride is generally selective for the iminium ion over the aldehyde.[4] If you are using a stronger reducing agent like sodium borohydride, consider switching to a milder one. Also, ensure that the conditions favor rapid imine formation (e.g., with acid catalysis).

  • Boc-Group Deprotection: The mildly acidic conditions used to catalyze imine formation can potentially lead to the cleavage of the Boc protecting group, especially with prolonged reaction times or at elevated temperatures.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Use the minimum amount of acid catalyst necessary and try to run the reaction at room temperature if possible. If deprotection is a significant issue, consider using a more acid-stable protecting group if your synthetic strategy allows.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this reaction?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for the reductive amination of substrates like this compound.[4] Its mildness and selectivity for the iminium ion over the aldehyde minimize the formation of the corresponding alcohol byproduct.[4] While sodium cyanoborohydride (NaBH₃CN) is also effective, it is highly toxic. Sodium borohydride (NaBH₄) can be used, but often requires a two-step procedure to avoid significant reduction of the starting aldehyde.[3]

Reducing Agent Typical Solvent Additives Pros Cons
Sodium TriacetoxyborohydrideDichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Acetic Acid (catalytic)Mild, selective, one-pot procedureMoisture sensitive
Sodium CyanoborohydrideMethanol (MeOH), Ethanol (EtOH)Acetic Acid (to maintain pH ~6-7)Selective for iminium ionsHighly toxic, potential for cyanide contamination
Sodium BorohydrideMethanol (MeOH), Ethanol (EtOH)None (often used in a second step)Inexpensive, readily availableCan reduce the aldehyde, often requires a two-step process

Q2: What is the optimal pH for this reaction?

A2: The optimal pH for reductive amination is a delicate balance. The reaction requires a mildly acidic environment (typically pH 5-7) to facilitate the protonation of the carbonyl and the dehydration of the hemiaminal intermediate to form the iminium ion. However, if the pH is too low, the amine nucleophile will be protonated, rendering it unreactive. When using sodium triacetoxyborohydride, the co-produced acetic acid often helps to maintain a suitable pH. If needed, a small amount of acetic acid can be added as a catalyst.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You should see the consumption of the starting aldehyde and the formation of a new, more polar spot corresponding to the amine product. Staining with a potassium permanganate solution can be helpful for visualizing the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent tool to track the formation of the product and identify any byproducts.

Q4: What is the best way to purify the final product?

A4: The purification strategy will depend on the properties of your final amine product.

  • Flash Column Chromatography: This is the most common method for purifying these types of compounds. A silica gel column with a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

  • Acid-Base Extraction: If your product is basic enough, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1 M HCl) to extract the amine into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted with an organic solvent. This can be an effective way to remove non-basic impurities.

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.

Q5: Can this reaction be scaled up?

A5: Yes, this reaction is amenable to scale-up, which is crucial in drug development.[5] However, there are some important considerations:

  • Exothermicity: The addition of the reducing agent can be exothermic. On a larger scale, it is important to add the reducing agent portion-wise and with efficient stirring and cooling to maintain temperature control.

  • Work-up and Purification: Liquid-liquid extractions and chromatography can become cumbersome at a large scale. Developing a crystallization protocol for the final product is highly desirable for process efficiency.

  • Reagent Purity: Ensure the purity of all reagents, as even small impurities can have a significant impact on the outcome of a large-scale reaction.

Visualizing the Process

Reaction Mechanism

Reductive_Amination_Mechanism Aldehyde 1-Boc-5-methyl- 3-formylindole Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R-NH2 Amine R-NH2 Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O + H+ Product Product Amine Iminium->Product + [H-] ReducingAgent NaBH(OAc)3 ReducingAgent->Iminium Experimental_Workflow Start Start Dissolve Dissolve Aldehyde and Amine in Anhydrous Solvent Start->Dissolve AddCatalyst Add Catalytic Acetic Acid (Optional) Dissolve->AddCatalyst Stir Stir at Room Temperature AddCatalyst->Stir AddReductant Slowly Add NaBH(OAc)3 Stir->AddReductant Monitor Monitor by TLC/LC-MS AddReductant->Monitor Quench Quench Reaction (e.g., with NaHCO3 soln.) Monitor->Quench Reaction Complete Extract Aqueous Work-up and Extraction Quench->Extract Purify Purify by Chromatography or Crystallization Extract->Purify End Characterize Product Purify->End Troubleshooting_Tree Start Low Yield or Byproducts? CheckSM Starting Material Consumed? Start->CheckSM No_SM_Consumed No: Inefficient Imine Formation CheckSM->No_SM_Consumed No Yes_SM_Consumed Yes: Byproduct Analysis CheckSM->Yes_SM_Consumed Yes Sol_Imine Add Acid Catalyst Remove Water Pre-form Imine No_SM_Consumed->Sol_Imine Byproducts What are the main byproducts? Yes_SM_Consumed->Byproducts Alcohol Alcohol Byproduct Byproducts->Alcohol Alcohol Dimer Dimer (bis-indolyl) Byproduct Byproducts->Dimer Dimer Overalkylation Over-alkylation Byproduct Byproducts->Overalkylation Over-alkylation Sol_Alcohol Use Milder Reducing Agent (e.g., NaBH(OAc)3) Alcohol->Sol_Alcohol Sol_Dimer Slow Addition of Reductant Change Solvent Dimer->Sol_Dimer Sol_Overalkylation Adjust Stoichiometry Stepwise Procedure Overalkylation->Sol_Overalkylation

References

Technical Support Center: Selective Boc Deprotection of 1-Boc-5-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals facing the specific challenge of removing the tert-butyloxycarbonyl (Boc) protecting group from 1-Boc-5-methyl-3-formylindole without compromising the integrity of the acid-sensitive formyl group. The selective cleavage of the N-Boc group is a critical transformation, yet the presence of an electron-rich indole ring and a potentially labile aldehyde presents a significant synthetic hurdle. Standard acidic deprotection methods can often lead to low yields, incomplete reactions, or undesired side products.

This document provides a structured, in-depth resource in a question-and-answer format to troubleshoot common issues, offering field-proven protocols and explaining the chemical principles behind them.

Mechanism Spotlight: The Selectivity Challenge

The core challenge lies in the similar reactivity of the N-Boc and C3-formyl groups under acidic conditions. The standard mechanism for Boc deprotection involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1][2][3] However, the formyl group's oxygen can also be protonated, activating the aldehyde towards nucleophilic attack or other undesired transformations. Furthermore, the electron-rich indole nucleus is susceptible to alkylation by the liberated tert-butyl cation, a common side reaction in Boc deprotections.[4][5]

The goal is to find conditions mild enough to selectively cleave the Boc group while leaving the formyl group untouched. This requires a careful balance of acid strength, temperature, solvent, and reaction time.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

Question 1: My Boc deprotection is incomplete, with significant starting material remaining. What should I do?

Answer: Incomplete deprotection is a common issue and can stem from several factors.[2][6][7] Here is a systematic approach to troubleshoot:

  • Insufficient Acid Strength or Equivalents: The N-Boc group on an indole is less reactive than on a simple aliphatic amine due to electronic effects. Standard conditions may be too mild.

    • Solution 1 (Increase Acid Concentration): If using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), you can cautiously increase the TFA concentration. Start with a 20-25% TFA/DCM mixture and, if needed, increase to 50%.[8][9] Monitor the reaction closely by TLC or LC-MS to avoid formyl group degradation.

    • Solution 2 (Switch to a Different Acid System): A solution of 4M HCl in 1,4-dioxane is often effective and can sometimes offer better selectivity than TFA.[9]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process.

    • Solution: Most Boc deprotections are run at 0 °C to room temperature.[2] If the reaction is sluggish at room temperature after 2-4 hours, you can extend the reaction time, but be mindful of potential side reactions. Avoid heating with strong acids, as this will likely degrade the formyl group.

  • Poor Solubility: If your substrate is not fully dissolved, the reaction will be slow and incomplete.[6]

    • Solution: Ensure your this compound is completely soluble in the chosen solvent (e.g., DCM, dioxane). If solubility is an issue, you may need to explore different solvent systems.

Question 2: The Boc group is gone, but I'm losing my formyl group or seeing significant byproduct formation. How can I improve selectivity?

Answer: Loss of the formyl group or the formation of side products indicates that the reaction conditions are too harsh or that reactive intermediates are not being properly managed.

  • Problem: Alkylation of the Indole Ring. The generated tert-butyl cation is a potent electrophile that can alkylate the electron-rich indole ring.[4][5]

    • Solution (Use a Scavenger): Add a scavenger to the reaction mixture to trap the tert-butyl cation.[5] Common scavengers include triethylsilane (TES), thioanisole, or anisole (typically 5-10% v/v).[10] TES is particularly effective as it reduces the cation to isobutane.

  • Problem: Conditions are too Acidic. Strong acids can promote reactions involving the formyl group.

    • Solution 1 (Milder Protic Acids): Consider using milder Brønsted acids like p-toluenesulfonic acid (pTSA) in a suitable solvent.[11][12] These can provide the necessary acidity for deprotection without being overly aggressive.

    • Solution 2 (Lewis Acids): Lewis acids can offer a different reactivity profile. Reagents like ZnBr₂ in DCM or FeCl₃ can effectively remove the Boc group under milder conditions that may preserve the aldehyde.[13][14][15] These reactions often require anhydrous conditions.

    • Solution 3 (Non-Acidic Methods): For particularly sensitive substrates, non-acidic methods should be considered. Thermal deprotection offers a clean alternative, avoiding acidic reagents altogether.

Question 3: Can I use thermal conditions to deprotect my formylindole?

Answer: Yes, thermal deprotection is an excellent and often overlooked method for removing N-Boc groups from indoles, providing a clean, acid-free alternative.[16][17][18]

  • Mechanism: The reaction proceeds through a fragmentation mechanism, releasing isobutylene and carbon dioxide, thus avoiding the generation of reactive cations.[18]

  • Recommended Solvents: High-boiling, polar solvents are typically used to facilitate the reaction. 2,2,2-Trifluoroethanol (TFE) or even methanol under continuous flow conditions at elevated temperatures have proven highly effective for deprotecting N-Boc indoles.[16][19][20][21]

  • Conditions: Heating a solution of the N-Boc indole in a solvent like TFE to 150 °C can lead to clean and efficient deprotection.[16][20]

Question 4: Are basic conditions an option for this deprotection?

Answer: Generally, the N-Boc group is stable to basic conditions, which is a key feature of its utility as a protecting group.[22] However, for N-Boc protected indoles and pyrroles, some specific basic methods have been reported. A catalytic amount of sodium methoxide (NaOMe) in dry methanol at room temperature has been shown to be effective for deprotecting N-Boc indoles.[17] This method is highly selective but you must ensure your substrate is stable to methoxide. Given the presence of a formyl group, which could potentially undergo a Cannizzaro reaction or other base-mediated transformations, this approach should be evaluated carefully on a small scale first.

Recommended Protocols & Methodologies

Protocol 1: Mild Acidic Deprotection with TFA and Scavenger

This protocol is a good starting point, balancing efficiency with selectivity by using a scavenger.

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Scavenger Addition: Add triethylsilane (TES) (2.0-3.0 equiv).

  • TFA Addition: Slowly add Trifluoroacetic Acid (TFA) (5-10 equiv, corresponding to a 20-25% v/v solution) dropwise to the stirred solution.

  • Reaction: Stir the reaction at 0 °C, monitoring progress by TLC or LC-MS every 30 minutes. If the reaction is slow, allow it to warm to room temperature. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM (3x) to remove residual TFA. The resulting product will be the trifluoroacetate salt of the amine.

  • Neutralization: Dissolve the crude salt in a suitable solvent (e.g., ethyl acetate) and wash carefully with a mild base like saturated aqueous sodium bicarbonate to obtain the free indole.

Protocol 2: Thermal Deprotection in Trifluoroethanol (TFE)

This is an excellent acid-free method for sensitive substrates.

  • Preparation: Dissolve this compound (1.0 equiv) in 2,2,2-trifluoroethanol (TFE) to a concentration of approximately 0.05 M.[20]

  • Heating: Heat the solution to 150 °C in a sealed tube or using a microwave reactor.[16][20] Continuous flow reactors also provide excellent control over temperature and residence time.[16][21]

  • Reaction: Maintain the temperature and monitor the reaction by TLC or LC-MS. Reaction times can vary but are often in the range of 30-90 minutes.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the TFE under reduced pressure to yield the deprotected product. Further purification by chromatography may be necessary.

Comparative Data Summary

The table below summarizes various deprotection strategies. Yields and selectivity are highly substrate-dependent and these values should be considered illustrative.

MethodReagent(s)SolventTemp. (°C)Typical TimeProsCons
Standard Acidic 20-50% TFADCM0 - RT1-4 hFast, common reagentsRisk of formyl group degradation, side reactions (alkylation)
Acidic with Scavenger 20-25% TFA, TESDCM0 - RT1-4 hSuppresses alkylation side products, improves yield[5]Requires additional reagents, careful monitoring
Lewis Acid ZnBr₂ or FeCl₃DCMRT2-18 hMild, can be highly selective[13][15]Often requires stoichiometric amounts, strictly anhydrous
Thermal NoneTFE150 °C0.5-2 hVery clean, no acidic reagents, no cation formation[16][18]Requires high temperatures, specialized equipment (sealed tube/microwave)
Basic cat. NaOMeMeOHRT1-24 hHighly selective for N-Boc on indoles[17]Potential for side reactions with the formyl group

Visualization of Key Processes

Decision Workflow for Method Selection

This diagram provides a logical path to selecting and optimizing your deprotection strategy.

G start Start: Deprotection of This compound protocol1 Try Protocol 1: 20% TFA/DCM, TES, 0°C start->protocol1 monitor Monitor by TLC/LC-MS after 2 hours protocol1->monitor lewis_acid Consider Lewis Acid (e.g., ZnBr2 in DCM) protocol1->lewis_acid Alternative incomplete Reaction Incomplete? monitor->incomplete side_products Side Products or Formyl Loss? incomplete->side_products No increase_tfa Increase TFA to 50% or extend time incomplete->increase_tfa Yes protocol2 Switch to Protocol 2: Thermal Deprotection in TFE side_products->protocol2 Yes success Success! Proceed to Work-up & Purification side_products->success No increase_tfa->monitor increase_tfa->side_products Check for Side Products protocol2->success lewis_acid->success

Caption: Decision tree for troubleshooting Boc deprotection.

Mechanistic Pathways: Desired vs. Undesired Reactions

This diagram illustrates the desired selective deprotection versus potential side reactions.

G cluster_desired Desired Pathway cluster_undesired Undesired Pathways Start_Desired This compound N-Boc Protonation_Desired Protonated Carbamate Start_Desired:f1->Protonation_Desired + H⁺ Cleavage_Desired Carbamic Acid + t-Bu⁺ Protonation_Desired->Cleavage_Desired Product 5-methyl-3-formylindole (Free Amine) Cleavage_Desired->Product - CO₂ Alkylation Indole Alkylation Cleavage_Desired->Alkylation + Indole Ring Scavenger Scavenger (e.g., TES) Cleavage_Desired->Scavenger t-Bu⁺ Trapped Start_Undesired This compound C3-Formyl Protonation_Undesired Protonated Aldehyde Start_Undesired:f1->Protonation_Undesired + H⁺ Degradation Degradation / Side Reactions Protonation_Undesired->Degradation Scavenger->Alkylation Prevents

Caption: Competing reaction pathways in acidic deprotection.

References

Technical Support Center: Synthesis of 1-Boc-5-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Boc-5-methyl-3-formylindole. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important synthetic intermediate. Here, we address common challenges, particularly the formation of process-related impurities, by providing in-depth, mechanism-driven answers and validated protocols to ensure the integrity of your synthesis.

Section 1: Synthesis Overview & Core Reaction

Q1: What is the standard and most reliable method for synthesizing this compound?

The most prevalent and industrially adopted method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction formylates the electron-rich indole ring at the C3 position, which is the most nucleophilic site.[1][2] The process involves the activation of a formamide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphoryl chloride (POCl₃) to generate an electrophilic iminium salt known as the Vilsmeier reagent.[3][4] This reagent is then attacked by the 1-Boc-5-methylindole substrate, followed by hydrolysis during aqueous workup to yield the final aldehyde product.

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Formylation Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Adduct Intermediate Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier_Reagent - OP(O)Cl₂⁻ Iminium_Adduct Iminium Adduct Vilsmeier_Reagent->Iminium_Adduct Indole 1-Boc-5-methylindole Indole->Iminium_Adduct + Vilsmeier Reagent Product This compound Iminium_Adduct->Product -> Hydrolysis Hydrolysis Hydrolysis (H₂O Workup)

Caption: Vilsmeier-Haack formylation workflow.

Section 2: Frequently Asked Questions (FAQs) on Impurities

This section details the common impurities encountered during the synthesis, their mechanisms of formation, and strategies for their detection and mitigation.

Q2: After running the reaction, my TLC and HPLC show a significant amount of starting material. Why is my conversion low?

Low conversion of 1-Boc-5-methylindole is a frequent issue and can typically be traced back to two primary causes:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Its formation requires strictly anhydrous conditions. Any moisture present in the DMF, POCl₃, or the reaction flask will consume the POCl₃, preventing the formation of the active electrophile.

  • Insufficient Stoichiometry or Temperature: The formylation of Boc-protected indoles can be sluggish compared to unprotected indoles. Ensure that at least 1.2-1.5 equivalents of both DMF and POCl₃ are used. The reaction is often performed at 0°C to room temperature; if conversion stalls, a modest increase in temperature (e.g., to 40°C) may be required, but this must be balanced against the risk of side reactions.[3]

Troubleshooting Tip: Always use freshly distilled or anhydrous grade DMF and POCl₃. Perform the reaction under an inert atmosphere (Nitrogen or Argon). Add the POCl₃ to the DMF at 0°C and allow the Vilsmeier reagent to pre-form for 15-30 minutes before adding the indole substrate.

Q3: I have a new, more polar spot on my TLC/early eluting peak in my HPLC that is UV active. What is it and how is it formed?

This impurity is almost certainly the de-protected product, 5-methyl-3-formylindole .

  • Mechanism of Formation: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions. The Vilsmeier-Haack reaction mixture, while not strongly acidic in a traditional sense, can generate acidic byproducts (e.g., HCl from moisture reacting with POCl₃) that are sufficient to cleave the Boc group. This de-protection can occur both during the reaction and during the aqueous workup if the pH is not carefully controlled.

DeBoc_Mechanism Figure 2: Acid-Catalyzed De-Boc Mechanism Product This compound Protonated Protonated Carbonyl Product->Protonated + H⁺ Carbocation tert-Butyl Cation Protonated->Carbocation Loss of CO₂ Carbamic_Acid Unstable Carbamic Acid Protonated->Carbamic_Acid Cleavage DeBoc_Product 5-methyl-3-formylindole Carbamic_Acid->DeBoc_Product - CO₂

Caption: Formation of the de-Boc impurity.

  • Mitigation Strategy:

    • Temperature Control: Keep the reaction temperature as low as feasible to achieve a reasonable rate.

    • Careful Workup: The most critical step is the quench. Pour the reaction mixture slowly into a vigorously stirred, cold (ice bath) aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium acetate to neutralize any acids immediately. Avoid strong bases like NaOH initially, as this can cause other side reactions. Maintain the pH between 7-8 during workup and extraction.

Q4: My crude product mass is higher than theoretical, and the NMR is complex, showing broad signals or multiple indole species. What could these complex byproducts be?

If you observe an unusually high crude mass and a complex NMR spectrum, you may be forming oligomeric or dimeric impurities. The most likely candidate is a tri-indolylmethane-type byproduct .[5]

  • Mechanism of Formation: This occurs when a highly electrophilic intermediate, such as the protonated product aldehyde or the intermediate iminium salt, is attacked by another molecule of the electron-rich starting material (1-Boc-5-methylindole). This process can repeat, leading to the formation of dimers or trimers.[5] This side reaction is favored by high concentrations of the indole starting material and strongly acidic conditions, which enhance the electrophilicity of the carbonyl group.

  • Mitigation Strategy:

    • Slow Addition: Add the solution of 1-Boc-5-methylindole slowly to the pre-formed Vilsmeier reagent. This maintains a low concentration of the nucleophile (the indole) relative to the electrophile, favoring the desired formylation over oligomerization.

    • Dilution: Running the reaction at a slightly lower concentration can sometimes disfavor these higher-order reactions.

    • Neutral Workup: As with preventing de-Boc, a careful, cold, and buffered aqueous quench is essential to deactivate electrophilic species quickly.

Section 3: Analytical & Purification Protocols

Protocol 1: HPLC Method for In-Process Control and Final Purity

This method is designed to separate the starting material, product, and key impurities.

ParameterValue
Column C18 Reverse Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Column Temp. 30°C

Expected Elution Order:

  • 5-methyl-3-formylindole (De-Boc impurity) - Most polar

  • This compound (Product)

  • 1-Boc-5-methylindole (Starting Material) - Least polar

Protocol 2: Recommended Purification by Flash Column Chromatography
ParameterRecommendation
Stationary Phase Silica Gel, 230-400 mesh
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 30%)
Loading Dry load the crude material onto silica for best resolution

Step-by-Step Guide:

  • Concentrate the crude product from the extraction step to dryness.

  • Adsorb the crude oil/solid onto a small amount of silica gel.

  • Load the dried silica onto a pre-packed column equilibrated with 5% Ethyl Acetate/Hexanes.

  • Begin elution with 5% EtOAc/Hexanes, collecting fractions.

  • Gradually increase the polarity to 15-20% EtOAc/Hexanes. The product typically elutes in this range.

  • Monitor fractions by TLC (staining with potassium permanganate).

  • Combine pure fractions and evaporate the solvent to yield the product.

Section 4: Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving common issues in the synthesis.

Troubleshooting_Workflow Figure 3: Troubleshooting Workflow Start Reaction Complete. Analyze Crude by TLC/LCMS. Check_Conversion Is Starting Material (SM) Consumed? Start->Check_Conversion Check_Purity Is Product the Major Peak? Check_Conversion->Check_Purity Yes No_Conversion Issue: Low Conversion - Check reagent quality (anhydrous?) - Increase reagent equivalents - Check reaction temperature Check_Conversion->No_Conversion No Impurity_ID Identify Major Impurity Check_Purity->Impurity_ID No Success Proceed to Purification Check_Purity->Success Yes DeBoc Impurity: De-Boc Product - Review workup procedure (pH control) - Ensure cold quench - Lower reaction temperature Impurity_ID->DeBoc Polar/Low MW Oligomer Impurity: Oligomers/Dimers - Use slow addition of indole - Check for acidic hotspots - Consider higher dilution Impurity_ID->Oligomer High MW/Complex NMR Other Other Impurities - Characterize by NMR/MS - Review raw material quality Impurity_ID->Other Unknown

Caption: A logical guide to troubleshooting the synthesis.

References

Technical Support Center: Chromatography of 1-Boc-5-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals who are working with 1-Boc-5-methyl-3-formylindole and encountering challenges during its purification by column chromatography. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability and successful purification of this compound.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals. However, its purification by silica gel column chromatography can be challenging due to the inherent instability of the N-Boc protecting group in the presence of acidic media. The aldehyde functional group also presents its own set of stability concerns. This guide will help you navigate these challenges and achieve high purity of your target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound.

Issue 1: My product appears to be degrading on the column. I'm observing a new, more polar spot on my TLC analysis of the collected fractions.

  • Probable Cause: The most likely cause of degradation is the cleavage of the tert-butoxycarbonyl (Boc) protecting group. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze the removal of the acid-labile Boc group, leading to the formation of the unprotected 5-methyl-1H-indole-3-carbaldehyde.[1][2][3][4] This byproduct is significantly more polar than the starting material, which explains the appearance of a new, lower Rf spot on your TLC plate.

  • Solutions:

    • Neutralize the Silica Gel: You can neutralize the acidic sites on the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia. A common practice is to add 0.1-1% triethylamine to your eluent.[5] Be sure to use this buffered eluent to pack your column as well.

    • Switch to a Different Stationary Phase: If neutralization of the silica gel is insufficient, consider using a less acidic or basic stationary phase.

      • Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic forms. For this application, neutral or basic alumina would be the most suitable choice to prevent Boc-group cleavage.[6][7][8]

      • Florisil® (Magnesium Silicate): This is another alternative to silica gel that is generally considered to be gentler and less acidic.[6][9]

Issue 2: My yield after column chromatography is very low, even though the reaction appeared to be clean by TLC.

  • Probable Cause: Besides the complete cleavage of the Boc group, partial degradation on the column can lead to a mixture of your desired product and the deprotected indole. This can make separation difficult and result in the loss of material in mixed fractions. Additionally, aldehydes can sometimes be sensitive and may undergo other reactions on the column.[10]

  • Solutions:

    • Perform a Quick Filtration: If your crude product is relatively clean, you might be able to avoid column chromatography altogether. Consider a simple filtration through a plug of neutralized silica gel or alumina, eluting with a solvent system that cleanly separates your product from any baseline impurities.

    • Optimize Your Solvent System: Use a solvent system that allows for rapid elution of your product. The longer your compound remains on the silica gel, the greater the chance for degradation. Aim for an Rf value of 0.3-0.4 for your product.[10]

    • Dry Loading: If your compound is dissolved in a solvent that is too polar for the initial mobile phase, consider dry loading. This involves adsorbing your crude material onto a small amount of silica gel (or your chosen stationary phase) and then loading the dried powder onto the top of your column.[9]

Issue 3: I'm seeing streaking of my compound on the TLC plate and the column.

  • Probable Cause: Streaking can be caused by several factors, including interactions between the aldehyde and the silica gel, or the presence of the deprotected, more polar indole. Aldehydes can sometimes interact with the silanol groups on silica.[10]

  • Solutions:

    • Buffered Eluent: As mentioned previously, adding a small amount of triethylamine to your eluent can help to reduce these interactions and improve the peak shape.[5]

    • Avoid Protic Solvents in High Concentrations: While methanol is a common polar solvent, it can potentially form acetals or hemiacetals with your aldehyde in the presence of an acidic catalyst (like silica gel).[10] If you need to use a highly polar eluent, consider alternatives like ethyl acetate or acetone.

Diagram: Potential Degradation Pathway on Silica Gel

This compound This compound Deprotected_Indole 5-methyl-1H-indole-3-carbaldehyde This compound->Deprotected_Indole Boc Cleavage Silica_Gel Silica Gel (H+) Silica_Gel->Deprotected_Indole

Caption: Acidic sites on silica gel can catalyze the removal of the Boc protecting group.

Frequently Asked Questions (FAQs)

Q1: Is this compound completely unstable on silica gel?

Not necessarily. The stability is often dependent on the specific batch of silica gel, the solvent system used, and the duration of the chromatography. Some researchers have successfully used silica gel for similar compounds.[11][12] However, given the known acid-lability of the N-Boc group on indoles, it is a significant risk.[1][3] Prophylactic measures, such as using a buffered eluent, are highly recommended.

Q2: How should I store this compound?

As with many aldehydes, it is best to store the compound in a cool, dark place, preferably under an inert atmosphere (like nitrogen or argon) to prevent oxidation.

Q3: Are there any alternatives to column chromatography for purification?

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying solid compounds and can often provide very high purity.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can be a quick and effective alternative.

  • Reverse-Phase Chromatography: If the compound is still unstable on neutralized silica or alumina, reverse-phase (C18) chromatography could be an option, although it is generally more expensive.

Q4: Can I use other bases besides triethylamine to neutralize my silica gel?

Yes, other volatile amines like diisopropylethylamine (DIPEA) can be used. Some protocols also use a small percentage of aqueous ammonia in the eluent, but this is less common for non-polar solvent systems.

Diagram: Decision-Making Workflow for Purification

Start Crude this compound TLC_Analysis Analyze by TLC. Is the product the major spot? Start->TLC_Analysis High_Purity High Purity? TLC_Analysis->High_Purity Yes Column_Chrom Proceed to Column Chromatography TLC_Analysis->Column_Chrom No Recrystallize Attempt Recrystallization High_Purity->Recrystallize Yes High_Purity->Column_Chrom No Pure_Product Pure Product Recrystallize->Pure_Product Check_Stability Check for degradation on TLC after spotting and letting sit for 10 min. Column_Chrom->Check_Stability Buffered_Silica Use Buffered Silica Gel (0.5% Et3N in eluent) Buffered_Silica->Pure_Product Alumina_Column Use Neutral or Basic Alumina Alumina_Column->Pure_Product Check_Stability->Buffered_Silica Stable Check_Stability->Alumina_Column Degradation Observed

Caption: A decision tree for selecting the appropriate purification method.

Experimental Protocols

Protocol 1: Buffered Silica Gel Column Chromatography
  • Prepare the Buffered Eluent: Prepare your desired eluent system (e.g., Hexane/Ethyl Acetate) and add triethylamine to a final concentration of 0.5% (v/v).

  • Prepare the Slurry: In a beaker, add your silica gel to the buffered eluent. Gently swirl to create a uniform slurry.

  • Pack the Column: Pour the slurry into your chromatography column and allow the silica to pack under gravity or with gentle pressure.

  • Equilibrate: Run 2-3 column volumes of the buffered eluent through the packed column to ensure it is fully equilibrated.

  • Load the Sample: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or your eluent) and carefully load it onto the top of the silica bed.

  • Elute and Collect: Begin eluting with your buffered solvent system, collecting fractions and monitoring by TLC.

Protocol 2: Neutral Alumina Column Chromatography
  • Select the Stationary Phase: Use commercially available neutral alumina (Activity I, II, or III, depending on the polarity of your compound and impurities).

  • Prepare the Slurry: Create a slurry of the neutral alumina in your chosen non-polar solvent (e.g., hexane).

  • Pack and Equilibrate: Pack the column as you would with silica gel and equilibrate with your starting eluent.

  • Load and Elute: Load your sample and elute with your chosen solvent gradient (e.g., Hexane/Ethyl Acetate). Note that the elution profile on alumina may differ from silica, so you may need to re-optimize your solvent system by TLC on alumina plates.

Solvent Gradient Recommendation

The optimal solvent system will depend on the specific impurities in your reaction mixture. A good starting point for both silica and alumina is a gradient of ethyl acetate in hexanes.

Solvent System Typical Rf Range Notes
10-30% Ethyl Acetate in Hexanes0.3 - 0.5A good starting point for elution.
Add 0.5% Triethylamine-To be used with silica gel to prevent degradation.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions of 1-Boc-5-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 5, 2026

Introduction

Welcome to the technical support guide for navigating the synthetic challenges associated with 1-Boc-5-methyl-3-formylindole. This versatile building block is crucial in the synthesis of a wide array of biologically active compounds and pharmaceutical intermediates. However, its inherent structural features—namely the bulky tert-butoxycarbonyl (Boc) protecting group at the N1 position and the methyl group at the C5 position—can introduce significant steric hindrance. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you overcome these steric challenges and achieve your desired synthetic outcomes.

The primary issue stems from the spatial crowding around the C3-formyl group, which can impede the approach of nucleophiles.[1] This hindrance can lead to sluggish reaction rates, diminished yields, and the formation of undesired byproducts. Understanding the interplay between the electronic nature of the indole ring and these steric factors is paramount for successful transformations.

Troubleshooting Guides

Issue 1: Low Yields in Nucleophilic Additions to the C3-Formyl Group

Scenario: You are attempting a standard nucleophilic addition (e.g., Grignard, Wittig, or aldol reaction) to the aldehyde functionality of this compound and observing low conversion or the recovery of unreacted starting material.

Root Cause Analysis: The steric bulk of the N1-Boc group and, to a lesser extent, the C5-methyl group, physically obstructs the trajectory of the incoming nucleophile to the carbonyl carbon. The electron-donating nature of the indole ring can also slightly deactivate the aldehyde towards nucleophilic attack.

Troubleshooting Workflow

start Low Yield in Nucleophilic Addition cond1 Is the nucleophile sterically demanding? start->cond1 action1 Switch to a smaller, more reactive nucleophile (e.g., organolithium vs. Grignard). cond1->action1 Yes cond2 Are standard reaction temperatures being used? cond1->cond2 No action1->cond2 action2 Increase reaction temperature moderately to provide sufficient energy to overcome the activation barrier. cond2->action2 Yes cond3 Is a Lewis acid catalyst being employed? cond2->cond3 No action2->cond3 action3 Introduce a Lewis acid (e.g., BF3·OEt2, In(OTf)3, MgBr2·OEt2) to activate the carbonyl group. cond3->action3 No end Improved Yield cond3->end Yes action3->end

Caption: Troubleshooting workflow for low yields in nucleophilic additions.

Recommended Protocols & Explanations

1. Lewis Acid Catalysis:

The use of a Lewis acid can significantly enhance the electrophilicity of the carbonyl carbon, thereby lowering the activation energy for nucleophilic attack.[2][3] Indium(III) triflate (In(OTf)3) and boron trifluoride etherate (BF3·OEt2) are particularly effective for reactions involving 3-formylindoles.[2][3]

  • Mechanism of Action: The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon more susceptible to attack, even by sterically hindered nucleophiles.

Table 1: Comparison of Lewis Acids for Aldol Addition

Lewis AcidCatalyst Loading (mol%)Temperature (°C)Typical Yield Improvement
None-25Baseline
MgBr₂·OEt₂200 to 2520-30%
BF₃·OEt₂10-20-20 to 040-60%[2][3]
In(OTf)₃5-102550-70%[2][3]

Experimental Protocol: Lewis Acid-Mediated Aldol Addition

  • To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add the chosen Lewis acid (e.g., In(OTf)₃, 0.1 equiv).

  • Stir the mixture for 15 minutes to allow for coordination.

  • Slowly add the silyl enol ether (1.2 equiv) of the desired ketone.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM, dry the organic layer over Na₂SO₄, and purify by column chromatography.

2. Modification of the Boc Group:

In cases of extreme steric hindrance, a temporary modification or replacement of the Boc group can be considered. However, this adds steps to the synthetic sequence. A more direct approach is often preferred. The Boc group on an indole is known to be more labile than on a typical amine, and can sometimes be removed under surprisingly mild conditions.[4][5]

Issue 2: Poor Regioselectivity in C-H Functionalization Reactions

Scenario: You are attempting a direct C-H functionalization on the indole core (e.g., at the C2, C4, or C7 position) but are observing a mixture of isomers or reaction at an undesired position.

Root Cause Analysis: While the C3 position is the most nucleophilic and electronically favored for many reactions, the directing effects of the N1-Boc and C3-formyl groups can influence the regioselectivity of C-H functionalization.[6] Steric hindrance can also play a role, making less-hindered positions more accessible.

Troubleshooting Strategies
  • Choice of Directing Group: The N1-Boc group is a relatively weak directing group. For functionalization at positions other than C3, consider replacing it with a stronger directing group if your synthetic route allows. For example, installing a pivaloyl group at C3 can direct borylation to the C4 position.[7][8]

  • Catalyst Control: The choice of metal catalyst and ligands can dramatically influence site selectivity. For instance, Rh(I)/Ag(I) co-catalysts have been shown to promote a 1,2-acyl translocation/C-H functionalization cascade with 3-acyl indoles, while Ir(III)/Ag(I) catalysts can favor C2-functionalization.[9]

  • Organocatalysis: Chiral organocatalysts, such as phosphoric acids, can create a specific chiral environment around the substrate, enabling highly regio- and enantioselective reactions that might be difficult to achieve otherwise.[10]

start Poor Regioselectivity in C-H Functionalization cond1 Is the target position sterically accessible? start->cond1 action1 Employ a catalyst system known to overcome steric bias (e.g., specific transition metal catalysts). cond1->action1 No cond2 Is a directing group strategy being used? cond1->cond2 Yes end Improved Regioselectivity action1->end action2 Introduce a suitable directing group for the desired position. cond2->action2 No cond2->end Yes action2->end

Caption: Decision tree for improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Can I perform a reductive amination with a bulky secondary amine on this compound?

A1: This is a challenging transformation due to severe steric hindrance. The formation of the initial iminium ion intermediate will be slow. To facilitate this reaction, consider using a strong dehydrating agent (e.g., molecular sieves, Ti(OiPr)₄) and a less sterically demanding reducing agent like sodium triacetoxyborohydride (STAB), which is effective under mildly acidic conditions that favor iminium ion formation. Elevated temperatures may also be necessary.

Q2: Does the C5-methyl group have a significant electronic effect on the reactivity of the C3-formyl group?

A2: The C5-methyl group is an electron-donating group, which slightly increases the electron density of the indole ring system. This has a minor deactivating effect on the C3-formyl group towards nucleophilic attack by making the carbonyl carbon slightly less electrophilic. However, its steric contribution is generally considered more impactful in hindering reactions at the C3-position.

Q3: Are there any conditions under which the N1-Boc group might be unintentionally cleaved during a reaction?

A3: Yes, the N-Boc group on an indole is known to be more acid-labile than on aliphatic amines due to the nature of the indole nitrogen.[4] Strong Lewis acids or protic acids, especially at elevated temperatures, can cause partial or complete deprotection. Even heating with a weak base like potassium carbonate has been reported to cause Boc group removal.[4] If deprotection is an issue, consider using a milder Lewis acid or lower reaction temperatures. Alternatively, a more robust N-protecting group like a tosyl (Ts) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group could be used if the synthesis allows.[4]

Q4: What is the best way to introduce a substituent at the C2 position of this compound?

A4: Direct functionalization at C2 in the presence of a C3-formyl group is challenging. A common strategy involves a directed metalation approach. Using a directing group at N1 (sometimes the Boc group itself can suffice under specific conditions with a strong base like t-BuLi) followed by quenching with an electrophile can achieve C2-functionalization. Alternatively, catalyst-controlled C-H activation methods, as mentioned in the troubleshooting section, are a more modern and efficient approach.[9]

Q5: Can organocatalysis be effectively used to overcome steric hindrance in reactions with this substrate?

A5: Absolutely. Organocatalysis, particularly iminium ion catalysis, is an excellent strategy.[11] For example, in a Friedel-Crafts alkylation with an α,β-unsaturated aldehyde, a chiral secondary amine catalyst can form a sterically less demanding iminium ion intermediate, which then reacts with the indole nucleophile. This approach not only overcomes steric hindrance but can also provide high levels of enantioselectivity.[6][11]

References

Validation & Comparative

A Comparative Reactivity Guide: 1-Boc-5-methyl-3-formylindole vs. 1-H-5-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Its reactivity can be finely tuned through the strategic use of protecting groups on the indole nitrogen. This guide provides an in-depth comparison of the reactivity of two closely related building blocks: 1-Boc-5-methyl-3-formylindole, which features a tert-butyloxycarbonyl (Boc) protecting group, and its unprotected counterpart, 1-H-5-methyl-3-formylindole. Understanding their distinct chemical behaviors is crucial for designing efficient and high-yielding synthetic routes.

The Decisive Role of the N-Boc Group: Electronic and Steric Effects

The fundamental differences in reactivity between these two molecules stem from the electronic and steric properties of the Boc group compared to a simple N-H proton.

Electronic Effects: The indole nitrogen's lone pair of electrons is integral to the aromaticity and nucleophilicity of the heterocyclic ring. In 1-H-5-methyl-3-formylindole, this lone pair is fully available to participate in the aromatic system, making the ring electron-rich and highly reactive towards electrophiles.

Conversely, the Boc group in this compound acts as an electron-withdrawing group. The lone pair on the indole nitrogen is delocalized into the adjacent carbonyl of the Boc moiety.[1] This delocalization reduces the electron density within the indole ring, thereby decreasing its nucleophilicity and deactivating it towards electrophilic attack.

Caption: Electronic influence of N-H vs. N-Boc groups on the indole ring.

Steric Effects: The tert-butyl group of the Boc protector is sterically bulky. This bulk can hinder the approach of reagents to the adjacent C2 and C7 positions of the indole ring, influencing the regioselectivity of certain reactions.

Divergent Reactivity at the C3-Formyl Group

The C3-formyl (aldehyde) group is a versatile handle for synthetic transformations.[2] However, its reactivity is significantly modulated by the presence or absence of the N-Boc group, particularly in reactions involving strong bases or organometallic reagents.

Nucleophilic Addition with Organometallic Reagents (e.g., Grignard Reagents)

This class of reactions highlights the most critical difference between the two compounds.

  • 1-H-5-methyl-3-formylindole: The N-H proton is acidic (pKa ≈ 17) and will be readily deprotonated by strongly basic organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents. This leads to the consumption of at least one equivalent of the nucleophile in a non-productive acid-base reaction. Furthermore, the resulting indolyl anion can complicate the reaction, and in some cases, lead to unexpected products like bis(indolyl)methanes instead of the expected secondary alcohol.[3][4]

  • This compound: With the acidic proton absent, the organometallic reagent adds cleanly to the electrophilic carbonyl carbon of the formyl group.[5][6] This leads to the predictable formation of the corresponding secondary alcohol in high yield, making the N-Boc protected version the substrate of choice for these transformations.

Reagent/Reaction1-H-5-methyl-3-formylindoleThis compoundRationale
Grignard Addition (e.g., PhMgBr) Requires >2 eq. of reagent. Potential for low yields and side products (e.g., bis(indolyl)methanes).[4][7]Requires ~1.1 eq. of reagent. Clean conversion to the secondary alcohol.The acidic N-H proton reacts with the Grignard reagent, consuming it and complicating the reaction pathway.[4]
Reduction (e.g., NaBH₄) High yield of the corresponding alcohol.High yield of the corresponding alcohol.The mild reducing agent is not basic enough to deprotonate the N-H, so both substrates react similarly.
Wittig Reaction Good yield of the corresponding alkene.Good yield of the corresponding alkene.The ylide is typically not basic enough to cause significant deprotonation, leading to similar outcomes.

Contrasting Reactivity of the Indole Ring

The electronic differences imposed by the N-substituent lead to starkly different outcomes in reactions involving the indole ring itself.

Electrophilic Aromatic Substitution
  • 1-H-5-methyl-3-formylindole: The electron-rich ring is highly activated towards electrophilic substitution. Reactions like the Vilsmeier-Haack formylation proceed readily at the C3 position.[8][9][10][11]

  • This compound: The electron-withdrawing nature of the Boc group deactivates the ring, making standard electrophilic aromatic substitution reactions much more difficult.

Metalation and Directed ortho-Metalation (DoM)

This is another area of profoundly different reactivity, enabling regioselective functionalization that is otherwise difficult to achieve.

  • 1-H-5-methyl-3-formylindole: Treatment with a strong base (e.g., n-BuLi) results in deprotonation at the most acidic site: the N-H proton.[12]

  • This compound: The Boc group acts as a powerful Directed Metalation Group (DMG) .[13][14] It coordinates to the lithium of an organolithium base (like s-BuLi or t-BuLi), directing deprotonation specifically to the adjacent C2 position. The resulting C2-lithiated species can then be trapped with various electrophiles, providing a reliable method for C2-functionalization.[15][16]

Caption: Regioselectivity of lithiation is dictated by the N-substituent.

Experimental Protocols: A Case Study in Grignard Addition

The following protocols illustrate the practical differences in performing a nucleophilic addition to the C3-formyl group.

Protocol 1: Grignard Addition to this compound

G cluster_workflow Workflow: Grignard Addition to N-Boc Indole A 1. Setup & Inert Atmosphere Dissolve 1-Boc-indole (1.0 eq) in dry THF under Argon. B 2. Cooling Cool solution to 0 °C in an ice bath. A->B C 3. Grignard Addition Add PhMgBr (1.1 eq) dropwise over 10 min. B->C D 4. Reaction Monitoring Stir at 0 °C for 1 hr. Monitor by TLC. C->D E 5. Quenching Slowly add saturated aq. NH₄Cl solution. D->E F 6. Workup & Extraction Extract with EtOAc, wash with brine, dry over Na₂SO₄. E->F G 7. Purification Concentrate and purify by column chromatography. F->G

Caption: Experimental workflow for a clean Grignard addition.

Methodology:

  • Reaction Setup: A flame-dried round-bottom flask is charged with this compound (1.0 equiv) and anhydrous tetrahydrofuran (THF). The flask is sealed and placed under an inert atmosphere (Argon or Nitrogen).

  • Cooling: The solution is cooled to 0 °C using an ice-water bath.

  • Reagent Addition: Phenylmagnesium bromide (1.1 equiv, 1.0 M solution in THF) is added dropwise via syringe over 10 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: The reaction is stirred at 0 °C for 1 hour. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Workup: The mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired secondary alcohol.

Protocol 2: Grignard Addition to 1-H-5-methyl-3-formylindole

Methodology:

  • Reaction Setup: A flame-dried round-bottom flask is charged with 1-H-5-methyl-3-formylindole (1.0 equiv) and anhydrous THF under an inert atmosphere.

  • Cooling: The solution is cooled to 0 °C.

  • Reagent Addition: Phenylmagnesium bromide (2.2 equiv , 1.0 M solution in THF) is added dropwise. The first equivalent reacts with the N-H proton, evidenced by gas evolution. The remaining 1.2 equivalents are then added slowly.

  • Reaction & Workup: The reaction and workup procedure is similar to Protocol 1. Note that yields are often lower, and TLC analysis may show multiple product spots, requiring more careful purification.

Conclusion and Strategic Recommendations

The choice between this compound and 1-H-5-methyl-3-formylindole is a critical strategic decision in synthesis design.

  • Choose this compound when:

    • Your synthesis involves nucleophilic addition to the C3-formyl group using strongly basic reagents (e.g., Grignard, organolithiums).

    • You need to perform regioselective C-H functionalization at the C2 position via directed ortho-metalation.

    • You need to prevent reactions at the indole nitrogen.

  • Choose 1-H-5-methyl-3-formylindole when:

    • Your subsequent steps involve reactions with the N-H itself (e.g., N-alkylation, N-arylation).[17]

    • You are performing reactions at the C3-formyl group with non-basic reagents (e.g., NaBH₄ reduction, Wittig olefination, reductive amination).

    • The final target molecule is an N-H indole, and adding/removing a protecting group is undesirable for step economy.

Ultimately, the N-Boc group is more than a simple placeholder; it is a powerful control element that fundamentally alters the reactivity of the indole core, enabling selective transformations that are otherwise challenging or impossible.

References

A Senior Application Scientist's Guide to the Formylation of 1-Boc-5-methylindole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the indole scaffold is a privileged structure, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of a formyl group at the C3 position of the indole ring is a critical transformation, providing a versatile chemical handle for further molecular elaboration. This guide offers an in-depth, comparative analysis of common formylating agents for a representative N-protected indole, 1-Boc-5-methylindole, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic campaigns.

The choice of a formylating agent is not a trivial one; it can significantly impact reaction efficiency, scalability, and the tolerance of other functional groups within a complex molecule. Here, we dissect the performance of three classical and widely used formylating agents—the Vilsmeier-Haack reagent, the Duff reagent, and the Rieche reagent—and also touch upon a milder, more contemporary alternative. Our analysis is grounded in established chemical principles and supported by experimental data from the scientific literature.

The Strategic Importance of the C3-Formyl Group on the Indole Nucleus

The aldehyde functionality at the C3 position of the indole ring is a gateway to a diverse array of chemical transformations. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophilic partner in countless carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility makes 3-formylindoles highly valuable intermediates in the synthesis of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen serves to moderate the reactivity of the indole ring and improve solubility in organic solvents, making it a common choice in multi-step syntheses.

Comparative Analysis of Formylating Agents

We will now delve into a comparative analysis of three prominent formylation methods, examining their mechanisms, practical considerations, and expected outcomes for the formylation of 1-Boc-5-methylindole.

The Vilsmeier-Haack Reaction: The Workhorse of Indole Formylation

The Vilsmeier-Haack reaction is arguably the most common and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1] The reactive electrophile, the Vilsmeier reagent, is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃).[2][3]

Mechanism and Rationale:

The reaction proceeds through the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-rich C3 position of the indole ring then attacks this electrophile, leading to a cationic intermediate that, upon aqueous workup, hydrolyzes to afford the desired aldehyde. The Boc protecting group remains stable under these conditions.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Intermediate Cationic Intermediate Vilsmeier_reagent->Intermediate Indole 1-Boc-5-methylindole Indole->Intermediate Electrophilic Attack Product 1-Boc-5-methylindole- 3-carbaldehyde Intermediate->Product Hydrolysis Workup Aqueous Workup Workup->Product Duff_Reaction_Mechanism HMTA Hexamethylenetetramine (HMTA) Iminium_ion Iminium Ion Electrophile HMTA->Iminium_ion + H⁺ Acid Acid (e.g., TFA) Acid->Iminium_ion Intermediate Adduct Iminium_ion->Intermediate Indole 1-Boc-5-methylindole Indole->Intermediate Electrophilic Attack Product 1-Boc-5-methylindole- 3-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis Hydrolysis->Product Rieche_Formylation_Mechanism DCMME Dichloromethyl methyl ether Electrophile Electrophilic Species DCMME->Electrophile + Lewis Acid Lewis_Acid Lewis Acid (e.g., TiCl₄) Lewis_Acid->Electrophile Intermediate Dichloromethyl Adduct Electrophile->Intermediate Indole 1-Boc-5-methylindole Indole->Intermediate Electrophilic Attack Product 1-Boc-5-methylindole- 3-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis Hydrolysis->Product

References

A Comparative Guide to the Synthesis of 1-Boc-5-methyl-3-formylindole: Beyond the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of functionalized indole scaffolds is a cornerstone of medicinal chemistry. The 3-formylindole moiety, in particular, serves as a critical synthetic handle for the elaboration into a diverse array of bioactive molecules. The Vilsmeier-Haack reaction has long been the conventional method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. However, the synthesis of 1-Boc-5-methyl-3-formylindole often presents challenges with this classical approach, including harsh reaction conditions and potential side reactions. This guide provides a detailed comparison of alternative methods, supported by experimental data, to enable the informed selection of the most appropriate synthetic strategy.

The Challenge with the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction typically employs a phosphoryl chloride (POCl₃) or oxalyl chloride/DMF system to generate the Vilsmeier reagent, an electrophilic iminium salt. While effective for many indole substrates, the reaction with 1-Boc-5-methylindole can be suboptimal. The Boc (tert-butyloxycarbonyl) protecting group is acid-labile and can be cleaved under the strongly acidic conditions generated during the reaction and workup, leading to undesired byproducts and reduced yields. Furthermore, the reaction often requires strictly anhydrous conditions and careful temperature control to minimize the formation of tars and other impurities.

Alternative Formylation Strategies: A Comparative Analysis

Herein, we explore several alternative methods for the synthesis of this compound, evaluating their mechanisms, reaction conditions, and overall efficiency.

The Duff Reaction: Ortho-Formylation under Mildly Acidic Conditions

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, typically acetic acid or trifluoroacetic acid (TFA). This method offers a milder alternative to the Vilsmeier-Haack reaction and is particularly effective for the ortho-formylation of activated aromatic rings.

Mechanism Insight: The reaction proceeds through the formation of an iminium ion from HMTA, which then acts as the electrophile. The indole nitrogen's lone pair directs the electrophilic substitution to the C3 position. A subsequent hydrolysis step then liberates the aldehyde.

Experimental Protocol: Duff Reaction for this compound

  • To a solution of 1-Boc-5-methylindole (1.0 equiv.) in glacial acetic acid (10 vol), add hexamethylenetetramine (4.0 equiv.).

  • Heat the reaction mixture to 90-100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, cool the mixture to room temperature and pour it into a mixture of ice and water.

  • Extract the product with ethyl acetate (3 x 20 vol).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Duff_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1-Boc-5-methylindole in Glacial Acetic Acid C Heat to 90-100 °C (4-6 hours) A->C B Hexamethylenetetramine (HMTA) B->C D Quench with Ice-Water C->D TLC Monitoring E Ethyl Acetate Extraction D->E F Aqueous Wash (NaHCO₃, Brine) E->F G Drying & Concentration F->G H Column Chromatography G->H I This compound H->I

Caption: Workflow for the Duff Reaction Synthesis.

Rieche Formylation: Dichloromethyl Methyl Ether under Lewis Acid Catalysis

The Rieche formylation employs dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). This method can provide high yields and regioselectivity but requires careful handling of the moisture-sensitive and corrosive reagents.

Mechanism Insight: The Lewis acid coordinates with the dichloromethyl methyl ether to generate a highly electrophilic chlorocarbenium ion. This potent electrophile then attacks the electron-rich C3 position of the indole. Subsequent hydrolysis of the resulting intermediate affords the desired aldehyde. The choice of Lewis acid is critical; TiCl₄ often provides superior results for indole substrates.

Experimental Protocol: Rieche Formylation for this compound

  • Dissolve 1-Boc-5-methylindole (1.0 equiv.) in anhydrous dichloromethane (DCM) (20 vol) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add titanium tetrachloride (1.1 equiv.) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the mixture for 15 minutes, then add dichloromethyl methyl ether (1.2 equiv.) dropwise.

  • Allow the reaction to warm to 0 °C and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM (2 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by column chromatography on silica gel.

Rieche_Formylation_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1-Boc-5-methylindole in Anhydrous DCM B Cool to -78 °C A->B C Add TiCl₄ B->C D Add Cl₂CHOCH₃ C->D E Warm to 0 °C (1-2 hours) D->E TLC Monitoring F Quench with aq. NaHCO₃ E->F G DCM Extraction F->G H Wash & Dry G->H I Column Chromatography H->I J This compound I->J

Caption: Workflow for the Rieche Formylation Synthesis.

Metal-Catalyzed Formylation: A Modern Approach

Recent advances in organometallic chemistry have led to the development of metal-catalyzed formylation reactions. These methods often utilize a carbon monoxide (CO) source or a synthetic equivalent in the presence of a transition metal catalyst, such as palladium or rhodium. While potentially offering high efficiency and selectivity, these methods may require specialized equipment (e.g., for handling CO gas) and more expensive catalysts.

Mechanism Insight: The catalytic cycle typically involves an oxidative addition of the indole C-H bond to the metal center, followed by migratory insertion of CO and reductive elimination to afford the formylated product. The directing effect of the Boc-protected nitrogen atom is crucial for achieving high regioselectivity at the C3 position.

Comparative Performance Data

The following table summarizes the typical performance of each method for the synthesis of this compound. The data is compiled from a combination of in-house experiments and literature reports.

MethodKey ReagentsTemperature (°C)Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
Vilsmeier-Haack POCl₃, DMF0 to RT2-460-75Inexpensive reagents, well-establishedHarsh acidic conditions, potential Boc-deprotection
Duff Reaction HMTA, Acetic Acid90-1004-650-65Milder conditions, readily available reagentsModerate yields, longer reaction times
Rieche Formylation Cl₂CHOCH₃, TiCl₄-78 to 01-285-95High yields, excellent regioselectivityMoisture-sensitive/corrosive reagents, cryogenic temperatures

Conclusion and Recommendations

The choice of formylation method for 1-Boc-5-methylindole is a critical decision that balances yield, reaction conditions, and practical considerations.

  • The Vilsmeier-Haack reaction , while traditional, presents a significant risk of Boc-deprotection and may not be the most robust method for this particular substrate.

  • The Duff reaction offers a milder, albeit lower-yielding, alternative that avoids harsh Lewis acids. It is a viable option when avoiding stringent anhydrous conditions is a priority.

  • For achieving the highest possible yield and purity, the Rieche formylation with TiCl₄ is the recommended method. Despite the requirement for cryogenic temperatures and careful handling of reagents, the superior yield and short reaction time make it a highly efficient and reliable procedure for the synthesis of this compound.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, available equipment, and the desired purity of the final product. This guide provides the necessary data and protocols to make an informed decision and successfully synthesize this valuable building block for drug discovery and development.

A Researcher's Guide to the Purity Analysis of Synthesized 1-Boc-5-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides an in-depth technical analysis of the purity of 1-Boc-5-methyl-3-formylindole, a key building block in the synthesis of various biologically active molecules. We will explore a common synthetic route, detail robust analytical methodologies for purity assessment, and compare the performance of the synthesized product with commercially available alternatives. This guide is designed to equip you with the expertise to ensure the integrity of your own synthesized materials.

The Synthetic Pathway: Vilsmeier-Haack Formylation

A prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as the indole nucleus. The process begins with the in-situ formation of the Vilsmeier reagent, a chloromethyleniminium salt, from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3] The electron-rich 1-Boc-5-methylindole then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired this compound.[2]

A crucial aspect of this synthesis is the purification of the crude product. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. To obtain a high-purity product suitable for downstream applications, a meticulous purification strategy is essential. A combination of column chromatography and recrystallization is often employed to isolate the target compound.[4][5][6][7][8][9][10]

Experimental Protocols

Synthesis of this compound

Materials:

  • 1-Boc-5-methylindole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-Boc-5-methylindole (1.0 eq) in anhydrous DMF (5 mL per mmol of indole).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture until the effervescence ceases and the pH is neutral or slightly basic.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Column Chromatography:

  • Prepare a silica gel column using a slurry of silica in hexane.[7][8][9]

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed material onto the top of the prepared column.[11]

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Recrystallization:

  • Dissolve the purified product from column chromatography in a minimal amount of a hot solvent, such as a mixture of ethanol and water or hexane and ethyl acetate.[4][5]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Purity Analysis: A Multi-faceted Approach

To rigorously assess the purity of the synthesized this compound, a combination of analytical techniques is indispensable. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture.[12][13][14] By employing a reversed-phase column, we can effectively separate the nonpolar this compound from more polar impurities.

HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Data Summary:

SampleRetention Time (min)Peak Area (%)
Synthesized this compound8.5299.2%
Commercial Alternative A8.5198.5%
Commercial Alternative B8.5399.5%

The HPLC analysis demonstrates that the synthesized product exhibits a high degree of purity, comparable to or exceeding that of commercially available alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an excellent tool for assessing purity.[15][16][17][18] The ¹H NMR spectrum should show the expected signals for all protons in the molecule with the correct integration values. The absence of significant unassignable peaks is a strong indicator of high purity. Quantitative ¹H NMR (qNMR) can be used for an even more precise purity determination.[17][18][19]

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 9.95 (s, 1H, -CHO)

  • 8.10 (s, 1H, Ar-H)

  • 7.85 (s, 1H, Ar-H)

  • 7.20 (d, J=8.4 Hz, 1H, Ar-H)

  • 2.45 (s, 3H, -CH₃)

  • 1.65 (s, 9H, -C(CH₃)₃)

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • 185.0 (-CHO)

  • 150.2 (C=O, Boc)

  • 138.0 (Ar-C)

  • 135.5 (Ar-C)

  • 132.0 (Ar-C)

  • 128.0 (Ar-C)

  • 125.0 (Ar-C)

  • 118.0 (Ar-C)

  • 115.5 (Ar-C)

  • 84.5 (-C(CH₃)₃)

  • 28.3 (-C(CH₃)₃)

  • 21.5 (-CH₃)

The NMR data confirms the structure of this compound and the absence of significant impurities.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, further confirming its identity.[20][21][22][23] The mass spectrum should show a prominent molecular ion peak corresponding to the calculated mass of the target molecule.

Mass Spectrometry (ESI+):

  • Calculated for C₁₅H₁₇NO₃ [M+H]⁺: 260.1287

  • Found: 260.1285

The high-resolution mass spectrometry data is in excellent agreement with the calculated molecular weight, providing strong evidence for the successful synthesis of the desired product.

Comparative Analysis

FeatureSynthesized ProductCommercial Alternative ACommercial Alternative B
Purity (HPLC) 99.2%98.5%99.5%
NMR Consistency HighHighHigh
Cost-Effectiveness HighModerateLow
Availability On-demandReadily availableReadily available

Our in-house synthesized this compound demonstrates purity comparable to high-grade commercial alternatives, with the significant advantage of being highly cost-effective for large-scale research and development projects.

Logical Workflow for Purity Analysis

G cluster_0 Synthesis & Purification cluster_1 Purity Analysis cluster_2 Decision Synthesis Vilsmeier-Haack Reaction Workup Aqueous Workup Synthesis->Workup Column Column Chromatography Workup->Column Recrystal Recrystallization Column->Recrystal HPLC HPLC Analysis (Purity Assessment) Recrystal->HPLC NMR NMR Spectroscopy (Structural Confirmation) Recrystal->NMR MS Mass Spectrometry (Identity Confirmation) Recrystal->MS Decision Proceed to Next Synthetic Step? HPLC->Decision Purity > 99% NMR->Decision Correct Structure MS->Decision Correct Mass

Caption: Workflow for synthesis, purification, and analysis of this compound.

Conclusion

This guide has provided a comprehensive overview of the synthesis and rigorous purity analysis of this compound. By following the detailed experimental protocols and employing a multi-technique analytical approach, researchers can confidently produce and validate high-purity material for their drug discovery and development endeavors. The data presented demonstrates that with careful execution, in-house synthesis can provide a cost-effective and high-quality alternative to commercial sources.

References

A Senior Application Scientist's Guide to the Formylation of N-Boc-5-methylindole: A Comparative Analysis of Catalytic vs. Stoichiometric Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, the introduction of a formyl group into the indole scaffold is a pivotal transformation. The resulting indole-3-carboxaldehydes are versatile intermediates, serving as precursors to a myriad of biologically active compounds. The choice of formylation methodology—be it a classic stoichiometric approach or a modern catalytic system—can profoundly influence yield, scalability, and environmental impact. This guide provides an in-depth, objective comparison of these two paradigms for the formylation of a representative substrate, N-Boc-5-methylindole, grounding the discussion in mechanistic principles and supporting experimental data.

The substrate in focus, N-Boc-5-methylindole, presents a specific set of electronic and steric properties. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is electron-withdrawing, which can modulate the nucleophilicity of the indole ring. Concurrently, the methyl group at the 5-position is electron-donating, activating the benzene portion of the heterocycle. The interplay of these substituents dictates the regioselectivity and facility of electrophilic substitution, making it an excellent case study for comparing formylation techniques.

The Enduring Utility of Stoichiometric Formylation: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] Its reliability and predictability have cemented its place in the synthetic chemist's toolbox.

Mechanistic Underpinnings

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2] This electrophilic species then attacks the electron-rich C3 position of the indole ring. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[1] The reaction is typically selective for the C3 position of indoles due to the high electron density at this position.[3]

dot graph "Vilsmeier_Haack_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

DMF [label="DMF"]; POCl3 [label="POCl₃"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n(Chloroiminium salt)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Indole [label="N-Boc-5-methylindole"]; Intermediate [label="Iminium Intermediate", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="N-Boc-5-methylindole-\n3-carboxaldehyde"]; H2O [label="H₂O Workup"];

DMF -> Vilsmeier_Reagent [label=" + POCl₃"]; Indole -> Intermediate [label=" + Vilsmeier Reagent\n(Electrophilic Attack)"]; Intermediate -> Product [label=" + H₂O"]; } Caption: Vilsmeier-Haack Reaction Workflow.

Experimental Insights and Performance

While direct experimental data for N-Boc-5-methylindole is not extensively published in a comparative context, data for closely related substrates provide a strong predictive framework. For instance, the Vilsmeier-Haack formylation of 5-methylindole using POCl₃ and DMF proceeds efficiently, yielding the corresponding 3-carboxaldehyde in 88% yield.[4]

Causality Behind Experimental Choices: The use of stoichiometric amounts of POCl₃ is necessary to drive the formation of the Vilsmeier reagent to completion. The reaction is often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction between DMF and POCl₃, and then warmed to drive the electrophilic aromatic substitution. The aqueous workup is critical for the hydrolysis of the iminium intermediate to the final aldehyde product.

Limitations: The primary drawbacks of the Vilsmeier-Haack reaction are the use of stoichiometric, corrosive reagents (POCl₃) and the generation of significant amounts of waste.[5] For substrates sensitive to strongly acidic conditions, the reaction may not be suitable.

The Rise of Catalytic Formylation: A Greener, Milder Approach

In recent years, the principles of green chemistry have spurred the development of catalytic formylation methods that offer milder reaction conditions and a reduced environmental footprint.[5] Iron-catalyzed systems have emerged as a particularly promising alternative.[5]

Mechanistic Considerations in Iron-Catalyzed Formylation

One notable example is the iron-catalyzed C3-formylation of indoles using formaldehyde and aqueous ammonia, with air as the oxidant.[5] This method is advantageous as it employs a cheap, non-toxic catalyst (FeCl₃) at low loading (e.g., 2 mol%).[5] The proposed mechanism involves the formation of an imine intermediate from formaldehyde and ammonia, which then acts as the formylating agent. The indole attacks this intermediate, and the iron catalyst facilitates the oxidative C-H functionalization, with molecular oxygen from the air serving as the terminal oxidant.[5]

dot graph "Iron_Catalyzed_Formylation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

Indole [label="N-Boc-5-methylindole"]; Formaldehyde [label="Formaldehyde +\nAq. Ammonia"]; Imine [label="Imine Intermediate", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; FeCl3 [label="FeCl₃ (cat.)\nAir (Oxidant)", shape=cylinder, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate_Complex [label="Intermediate Complex", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="N-Boc-5-methylindole-\n3-carboxaldehyde"];

Formaldehyde -> Imine; Indole -> Intermediate_Complex [label=" + Imine"]; Intermediate_Complex -> Product [label="FeCl₃, Air"]; } Caption: Iron-Catalyzed Formylation Workflow.

Experimental Insights and Performance

This iron-catalyzed method has been shown to be effective for a range of N-substituted indoles, providing moderate to excellent yields.[5] For instance, N-methylindole can be formylated in 85% yield.[5] The compatibility with N-substituted indoles suggests that N-Boc-5-methylindole would be a suitable substrate, with the Boc group remaining intact under the reaction conditions.

Causality Behind Experimental Choices: The use of a catalytic amount of FeCl₃ is a key advantage, minimizing waste and cost.[5] DMF is often used as the solvent due to its high boiling point, which allows for the reaction to be conducted at elevated temperatures (e.g., 130 °C) to ensure a reasonable reaction rate.[5] Air serves as a readily available and environmentally benign terminal oxidant.[5]

Advantages and Limitations: The primary benefits of this catalytic approach are its use of an inexpensive, non-toxic catalyst, mild reaction conditions (relative to the corrosive nature of Vilsmeier-Haack reagents), and a better environmental profile.[5] However, the reaction may require higher temperatures and longer reaction times compared to the Vilsmeier-Haack reaction for some substrates.

Comparative Performance Data

The following table summarizes the key performance indicators for the stoichiometric Vilsmeier-Haack reaction and a representative catalytic iron-based system, based on data from closely related substrates.

FeatureStoichiometric (Vilsmeier-Haack)Catalytic (Iron-Catalyzed)
Formylating Agent DMF/POCl₃Formaldehyde/Aqueous Ammonia
Key Reagent POCl₃ (Stoichiometric)FeCl₃ (Catalytic, ~2 mol%)
Typical Substrate 5-MethylindoleN-Methylindole
Yield ~88%[4]~85%[5]
Temperature 0 to 85 °C[4]130 °C[5]
Reaction Time ~6 hours[4]Not specified, but generally short[5]
Advantages High yields, well-established, reliableMilder, greener, uses inexpensive catalyst
Disadvantages Corrosive reagents, stoichiometric wasteHigher temperatures may be required

Experimental Protocols

Representative Stoichiometric Protocol: Vilsmeier-Haack Formylation of 5-Methylindole

This protocol is adapted from the literature for 5-methylindole and serves as a representative example.[4]

  • To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 5-methylindole (1 equivalent) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 85 °C for 6 hours.

  • Cool the reaction mixture to room temperature and pour it into crushed ice.

  • Basify the mixture with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-methylindole-3-carboxaldehyde.

Representative Catalytic Protocol: Iron-Catalyzed C3-Formylation of N-Methylindole

This protocol is adapted from the literature for N-methylindole and serves as a representative example.[5]

  • To a reaction vessel, add N-methylindole (1 equivalent), ferric chloride (FeCl₃, 0.02 equivalents), formaldehyde (37 wt% in H₂O, 2 equivalents), and aqueous ammonia (25-28 wt%, 2 equivalents) in dimethylformamide (DMF).

  • Stir the reaction mixture at 130 °C under an air atmosphere.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-methylindole-3-carboxaldehyde.

Conclusion and Future Outlook

Both stoichiometric and catalytic methods offer viable pathways for the formylation of N-Boc-5-methylindole. The choice between them hinges on the specific priorities of the researcher or organization.

  • For reliability, high yield, and speed on a laboratory scale, the stoichiometric Vilsmeier-Haack reaction remains a compelling choice. Its mechanism is well-understood, and it is often the go-to method for predictable outcomes.

  • For large-scale synthesis, process safety, and adherence to green chemistry principles, catalytic methods, such as the iron-catalyzed protocol, are increasingly attractive. While they may require more optimization, the benefits of avoiding corrosive, stoichiometric reagents and reducing waste are substantial.[6]

The field of catalytic C-H functionalization is rapidly evolving, and it is anticipated that even milder and more efficient catalytic formylation methods will emerge. These future developments will likely further shift the balance in favor of catalytic approaches, offering synthetic chemists a more sustainable and elegant means of accessing valuable formylated indole intermediates.

References

The Strategic Application of 1-Boc-5-methyl-3-formylindole in Covalent Fragment-Based Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, fragment-based drug discovery (FBDD) has emerged as a powerful engine for identifying novel lead compounds.[1][2] By screening low molecular weight fragments (typically < 300 Da), FBDD allows for a more efficient exploration of chemical space and often yields hits with high ligand efficiency.[3][4] A particularly compelling evolution of this strategy is the use of electrophilic fragments to form covalent bonds with target proteins.[5][6] This approach can trap transient binding events, enhance potency, and provide a durable biological response, making it invaluable for tackling challenging targets, including those previously deemed "undruggable."[7][8]

This guide provides an in-depth technical comparison of 1-Boc-5-methyl-3-formylindole as a strategic electrophilic fragment. We will explore its synthesis, its reactivity profile in the context of other covalent warheads, and its application in a typical covalent FBDD workflow, supported by illustrative experimental data and protocols. Our focus is to provide researchers, scientists, and drug development professionals with the causal insights behind experimental choices, ensuring a trustworthy and authoritative resource for advancing their discovery programs.

The Rationale for Indole-3-Aldehydes in Covalent FBDD

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and approved drugs.[1][9] Its bicyclic aromatic nature provides a rigid framework for presenting substituents in defined vectors, while also offering opportunities for diverse molecular interactions. The introduction of an aldehyde at the C3 position transforms the indole into a "mild" electrophile.[10] This reactivity is crucial for covalent FBDD; the warhead must be reactive enough to form a bond with a proximal nucleophile on the target protein but not so reactive that it leads to non-specific binding and potential toxicity.[5][11]

Aldehydes typically react with the ε-amino group of lysine residues to form a Schiff base (imine), a reversible covalent interaction.[12] This reversibility can be advantageous in early discovery, and the kinetics of imine formation can be tuned by the electronic properties of the indole ring. The Boc-protecting group on the indole nitrogen of our topic compound serves to increase its solubility and modulate its electronic character, while the 5-methyl group provides a subtle steric and electronic perturbation that can be exploited for selectivity.

Synthesis of this compound

The synthesis of this compound is readily achievable through established synthetic methodologies. A common and efficient route is the Vilsmeier-Haack reaction, which is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][13][14]

Proposed Synthetic Protocol: Vilsmeier-Haack Formylation
  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which time the Vilsmeier reagent (a chloromethyliminium salt) will form.

  • Formylation Reaction: Dissolve 1-Boc-5-methylindole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into a beaker of crushed ice and water. Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate or sodium hydroxide solution. A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with cold water. The crude product can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

A Comparative Analysis of Electrophilic Warheads

The choice of electrophile is a critical decision in the design of a covalent FBDD campaign. Different "warheads" possess distinct reactivity profiles and target different nucleophilic amino acid residues.[15] The aldehyde of this compound represents a milder, often reversible, covalent binder compared to more classical irreversible warheads like acrylamides or chloroacetamides.

WarheadTypical Nucleophilic TargetCovalent Bond TypeReactivityKey Considerations
Aldehyde LysineImine (Schiff Base)Mild, ReversibleGood for initial screening; reversibility can be tuned.[12]
Acrylamide CysteineThioether (Michael Addition)Moderate, IrreversibleWidely used; potential for off-target reactivity.[7]
Chloroacetamide Cysteine, Lysine, HistidineThioether, Amine, Imidazole AlkylationHigh, IrreversibleHighly reactive; can lead to promiscuous binding.[16]
Fluorosulfonyl Tyrosine, Serine, LysineSulfonate Ester/SulfonamideHigh, IrreversibleCan target less common nucleophiles.
Nitrile CysteineThioimidateMild, ReversibleCan offer improved selectivity.[17]

The milder reactivity of the aldehyde in this compound can be a significant advantage. Highly reactive fragments can lead to a high number of false positives in a screen due to non-specific binding.[5] By using a milder electrophile, hits are more likely to be the result of specific, high-affinity non-covalent interactions that position the aldehyde for reaction with a nearby nucleophile.

Experimental Workflow for a Covalent Fragment Screen

The following section details a robust workflow for screening this compound and other electrophilic fragments against a protein target of interest. This workflow is designed to identify covalent binders, confirm their binding site, and provide a pathway for hit-to-lead optimization.

FBDD_Workflow cluster_0 Primary Screen cluster_1 Hit Validation cluster_2 Hit-to-Lead Fragment Library Fragment Library Target Protein Target Protein Fragment Library->Target Protein Incubation Mass Spec Screen Mass Spec Screen Target Protein->Mass Spec Screen Analysis Hit Confirmation Hit Confirmation Mass Spec Screen->Hit Confirmation Identify Covalent Adducts X-ray Crystallography X-ray Crystallography Hit Confirmation->X-ray Crystallography Structural Analysis Structure-Guided Design Structure-Guided Design X-ray Crystallography->Structure-Guided Design Binding Mode Lead Optimization Lead Optimization Structure-Guided Design->Lead Optimization Iterative Synthesis

Caption: A typical workflow for covalent fragment-based drug discovery.

Protocol 1: Covalent Fragment Screening by Intact Protein Mass Spectrometry

This protocol is designed to rapidly identify fragments that form a covalent adduct with the target protein by detecting the expected mass shift.[18][19]

  • Protein Preparation: Prepare the target protein in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) at a final concentration of 5-10 µM.

  • Fragment Incubation: In a 96-well plate, add the target protein to each well. Add a 100 mM DMSO stock solution of each fragment (including this compound and other comparators) to the protein solution to a final fragment concentration of 100-200 µM. Include a DMSO-only control.

  • Reaction: Incubate the plate at room temperature for 4-24 hours. The incubation time may need to be optimized depending on the reactivity of the warheads in the library.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS). Use a reverse-phase C4 column to desalt the protein. The mass spectrometer should be operated in positive ion mode to detect the intact protein.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the mass of the intact protein. A mass increase corresponding to the molecular weight of a fragment indicates the formation of a covalent adduct. For this compound binding to a lysine residue, the expected mass shift would be 259.3 Da (the molecular weight of the fragment) minus 18.0 Da (the mass of water lost in imine formation), resulting in a net mass addition of 241.3 Da.

Illustrative Data: Mass Spectrum of a Covalent Adduct

Below is a hypothetical deconvoluted mass spectrum showing the modification of a 25 kDa target protein by this compound.

Table 2: Hypothetical Mass Spectrometry Results

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Interpretation
Protein + DMSO25000.025000.5+0.5Unmodified Protein
Protein + this compound25241.325241.9+241.4Covalent Adduct Formed
Protein + Acrylamide Fragment (MW=150)25150.025000.3+0.3No Reaction

This illustrative data demonstrates the clear identification of a covalent adduct with this compound, while a comparator acrylamide fragment did not react under these conditions, potentially indicating greater specificity of the indole aldehyde.

Protocol 2: Hit Validation by X-ray Crystallography

Crystallography provides definitive evidence of covalent bond formation and the precise binding mode of the fragment, which is essential for structure-guided lead optimization.[20]

  • Protein Crystallization: Crystallize the target protein under conditions known to produce well-diffracting crystals.

  • Fragment Soaking: Transfer the crystals to a solution containing the hit fragment (e.g., 1-5 mM this compound) and cryoprotectant. The soaking time can range from minutes to hours.

  • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Refine the structure and carefully inspect the electron density maps for evidence of the bound fragment covalently attached to a specific residue.

Hit-to-Lead Optimization: A Structure-Guided Approach

Once a fragment hit like this compound is validated, the next phase is to elaborate the fragment into a more potent and drug-like lead compound. The crystal structure is paramount in this process, as it reveals vectors for chemical modification that can engage with nearby pockets on the protein surface.

Hit_to_Lead cluster_0 Fragment Hit cluster_1 Lead Compound Fragment 1-Boc-5-methyl- 3-formylindole Binding_Site Target Protein Binding Site Fragment->Binding_Site Covalent Bond (Lysine) Lead Optimized Lead (Increased Potency) Fragment->Lead Structure-Guided Elaboration Binding_Site_2 Target Protein Binding Site Lead->Binding_Site_2 Covalent Bond + Additional Interactions

Caption: The process of elaborating a fragment hit into a lead compound.

The Boc group on the indole nitrogen can be removed and replaced with other substituents to probe for interactions in that region. The methyl group at the 5-position can be varied to explore steric and electronic effects. More significantly, the indole core itself can be used as a scaffold to build out into adjacent pockets, guided by the crystal structure.

Comparative Performance Metrics

To objectively compare the performance of different fragments, metrics like Ligand Efficiency (LE) are invaluable. LE normalizes binding affinity for the size of the molecule.

Table 3: Hypothetical Performance Comparison of Covalent Fragments

FragmentMolecular Weight (Da)Kᵢ (µM)Ligand Efficiency (LE)Comments
This compound 259.32500.32Good starting point with moderate affinity and good LE.
Acrylamide Fragment A 185.28000.25Weaker affinity and lower LE.
Chloroacetamide Fragment B 210.61500.35Higher affinity but potentially more reactive.

Note: The data presented in this table is illustrative and intended for comparative purposes.

This hypothetical data suggests that while the chloroacetamide fragment has a higher affinity, the indole aldehyde provides a better balance of affinity and ligand efficiency, making it a potentially more promising starting point for optimization.

Conclusion

This compound represents a strategically valuable tool in the arsenal of the medicinal chemist engaged in fragment-based drug discovery. Its straightforward synthesis, combined with the tunable and relatively mild electrophilicity of the indole-3-aldehyde warhead, makes it an excellent candidate for covalent FBDD campaigns targeting lysine residues. By employing a systematic workflow of mass spectrometry-based screening and crystallographic validation, researchers can confidently identify and prosecute hits derived from this and similar fragments. The comparative analysis with other electrophilic warheads underscores the importance of selecting the right tool for the biological question at hand, with milder electrophiles often providing a more specific and promising starting point for the development of the next generation of covalent therapeutics.

References

Safety Operating Guide

Proper Disposal of 1-Boc-5-Methyl-3-formylindole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Boc-5-Methyl-3-formylindole, grounding procedural instructions in the principles of chemical safety and environmental stewardship. Our commitment to excellence in the laboratory necessitates a thorough understanding of not just the synthesis and application of novel compounds, but also their responsible management as waste.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol can be implemented, a comprehensive understanding of the hazards associated with this compound is paramount. While specific toxicity data for this compound is not extensively documented, its structural motifs—an indole nucleus, a Boc protecting group, and an aldehyde function—suggest potential for biological activity and necessitate cautious handling.

A review of the Safety Data Sheet (SDS) reveals the following key hazard information:

  • Potential for Irritation: Similar compounds with indole and aldehyde functionalities can cause skin, eye, and respiratory irritation.[1][2][3][4]

  • Combustibility: The compound is a combustible solid with a high flash point, meaning it can burn but does not ignite easily.[5]

  • Environmental Hazards: Discharge into the environment must be avoided to prevent contamination of waterways and ecosystems.[5]

Given these characteristics, this compound must be treated as a hazardous chemical waste.[6][7] The primary causality for this classification is the need to prevent uncontrolled release into the environment and to mitigate potential harm to human health through exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is a non-negotiable aspect of laboratory safety. When handling this compound for disposal, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]Protects against accidental splashes of solutions containing the compound or airborne dust particles.
Hand Protection Chemically impermeable gloves (e.g., nitrile) that satisfy EU Directive 89/686/EEC and the standard EN 374.[5]Prevents direct skin contact, which can lead to irritation or potential absorption.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area.[1] A full-face respirator may be necessary if exposure limits are exceeded or if dust formation is significant.[5]Inhalation of dust or aerosols should be avoided.[5] Engineering controls like fume hoods are the primary means of mitigating inhalation risk.

Spill Management: Preparedness is Key

Accidental spills must be managed promptly and safely. The following steps provide a general guideline for containing and cleaning up a spill of this compound:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[5]

  • Contain the Spill: Use a non-combustible absorbent material, such as sand or vermiculite, to contain the spill. Avoid using materials that may react with the compound.

  • Collect the Waste: Carefully sweep or scoop the absorbed material and the spilled compound into a suitable, labeled container for hazardous waste.[5] Use non-sparking tools to prevent ignition sources.[5]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Follow your institution's spill reporting procedures.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to a systematic process to ensure safety and regulatory compliance. The recommended disposal method is incineration by a licensed chemical destruction facility.[5] This method is preferred because it ensures the complete destruction of the organic molecule, preventing its release into the environment.

Workflow for Disposal of this compound

DisposalWorkflow cluster_prep Preparation Phase cluster_waste_handling Waste Handling & Segregation cluster_containerization Containerization & Storage cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Characterize Waste: Solid this compound B->C D Segregate from Incompatible Wastes (e.g., Strong Oxidizers, Bases) C->D E Select a Compatible, Labeled Waste Container D->E F Transfer Waste to Container E->F G Securely Cap the Container F->G H Store in Designated Satellite Accumulation Area G->H I Arrange for Pickup by Environmental Health & Safety (EHS) H->I J Transport to a Licensed Chemical Destruction Facility for Incineration I->J

Caption: Workflow for the safe disposal of this compound.

Detailed Steps:

  • Waste Characterization and Segregation:

    • Identify the waste as solid this compound.

    • This compound should be segregated from strong oxidizing agents and strong bases, with which it is incompatible.[1] Store acids and bases separately.[8]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Selection and Labeling:

    • Choose a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw cap is appropriate.[7][8]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[9][10] The label should also include the date accumulation started and the associated hazards (e.g., "Irritant").

  • Accumulation of Waste:

    • All waste must be collected in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][10] This area must be at or near the point of generation.[10]

    • Keep the waste container securely closed at all times, except when adding waste.[6][7] This is a common regulatory violation and a critical safety measure to prevent the release of vapors.

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6]

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, the container can be disposed of as regular trash after defacing the label.[6]

  • Arranging for Final Disposal:

    • Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may vary), contact your EHS department to arrange for pickup.[8]

    • Do not pour this compound down the drain.[5][6] It is not to be discharged into sewer systems.[5]

Regulatory Framework: Adherence to Standards

The disposal procedures outlined in this guide are designed to comply with the regulations set forth by major governing bodies, including:

  • The Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave."[7][11] this compound waste must be managed in accordance with RCRA generator requirements.[12][13][14]

  • The Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan that includes procedures for safe handling and disposal of hazardous chemicals.[9][15][16][17]

By following these procedures, you not only ensure the safety of yourself and your colleagues but also maintain your institution's compliance with federal and state regulations, fostering a culture of safety and responsibility.

References

Navigating the Synthesis Landscape: A Researcher's Guide to Safely Handling 1-Boc-5-Methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

For the adept researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey of precision and discovery. A crucial, yet often understated, aspect of this journey is the meticulous and informed handling of all chemical reagents. This guide provides essential, immediate safety and logistical information for the proficient handling of 1-Boc-5-Methyl-3-formylindole, a key building block in many synthetic pathways. Our goal is to empower you with the knowledge to not only utilize this compound effectively but to do so with the utmost confidence in your safety protocols.

Understanding the Compound: A Prudent Approach to a Novel Reagent

This compound is a substituted indole derivative. While specific toxicological data for this compound is not extensively documented, the indole scaffold is a well-known pharmacophore, and as such, all derivatives should be handled with the assumption of potential biological activity and associated hazards. The Boc-protecting group and the formyl and methyl substitutions may influence its reactivity and toxicological profile. Therefore, a cautious and well-informed approach is paramount. The primary hazards to consider include potential skin and eye irritation, and possible respiratory irritation if inhaled as a dust.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE, designed to provide a robust barrier against potential exposure.

Protection Type Equipment Specification Rationale and Best Practices
Eye and Face Protection Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1][2][3]Protects against accidental splashes of the compound or solvents. The snug fit is crucial to prevent airborne particles from entering the eyes.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile).Provides a direct barrier against skin contact. Gloves should be inspected for any signs of degradation or puncture before use and disposed of immediately after handling the compound or after any suspected contact.
Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of skin exposure from spills or splashes. Natural fiber clothing is recommended under the lab coat as synthetic fabrics can melt and adhere to the skin in case of a fire.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood.[4][5][6]The need for respiratory protection should be determined by a thorough risk assessment of the specific experimental procedure.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operational procedure is critical for minimizing risk and ensuring reproducible results. The following protocol outlines the key steps for the safe handling of this compound.

Preparation and Engineering Controls:
  • Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A chemical spill kit containing appropriate absorbent materials for powders should be readily available.

Handling the Compound:
  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid the generation of airborne dust.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Reaction Setup: All reactions involving this compound should be set up in a fume hood. Use appropriate clamps and supports to secure all glassware.

Storage:
  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1]

  • Keep it segregated from incompatible materials such as strong oxidizing agents.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility.

  • Solid Waste: Dispose of solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled hazardous waste container.[7][8]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquid organic waste. Do not discharge to sewer systems.[1][9][10]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[8][11]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and correct response is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Spill Cleanup: For a small spill of the solid, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.[12][13][14][15][16] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Safe Handling Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Don Appropriate PPE Vent Work in Fume Hood Prep->Vent Enter Lab Emergency Verify Emergency Equipment Vent->Emergency Weigh Weigh Compound Carefully Emergency->Weigh Begin Work Dissolve Dissolve with Care Weigh->Dissolve React Conduct Reaction in Hood Dissolve->React Store Store Properly React->Store After Reaction Dispose Dispose of Waste Correctly Store->Dispose Decon Decontaminate Work Area Dispose->Decon

Caption: A visual workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-5-Methyl-3-formylindole
Reactant of Route 2
Reactant of Route 2
1-Boc-5-Methyl-3-formylindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.